5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-7-3-9(12)4-8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZASGTHDRXFGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452994 | |
| Record name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83598-55-4 | |
| Record name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a substituted aminoindane, a class of compounds recognized for its significant role in medicinal chemistry and pharmacology. The indane scaffold is considered a "privileged structure," frequently appearing in molecules designed to interact with biological targets. The addition of methoxy groups at the 5 and 6 positions, along with a primary amine at the 2-position, creates a molecule with specific electronic and steric properties that make it a valuable intermediate for the synthesis of novel therapeutic agents.
Aminoindane derivatives have been explored for their activity as psychoactive compounds, potential anti-Parkinsonian drugs, and as ligands for various receptors, notably dopamine receptors.[1][2] The dimethoxy substitution pattern is particularly interesting as it is found in numerous neuroactive natural products and pharmaceuticals, suggesting that this compound could serve as a key building block for targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, detailed spectroscopic characterization, and its potential applications in drug discovery.
Physicochemical and Computed Properties
A summary of the key identifiers and physicochemical properties for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is presented below. This data is essential for its identification, handling, and use in synthetic applications.[3]
| Property | Value | Source |
| IUPAC Name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | PubChem[3] |
| CAS Number | 83598-55-4 | PubChem[3] |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[3] |
| Molecular Weight | 193.24 g/mol | PubChem[3] |
| Exact Mass | 193.110278721 Da | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| SMILES | COC1=C(C=C2CC(CC2=C1)N)OC | PubChem[3] |
Synthesis and Methodology
While multiple synthetic routes to aminoindanes exist, a common and effective strategy involves the construction of the indanone core followed by the introduction of the amine functionality. The following protocol is a validated approach extrapolated from methodologies used for structurally similar compounds.[1] The causality behind this multi-step synthesis lies in the robust and high-yielding nature of each transformation, beginning with the formation of the bicyclic core via an intramolecular Friedel-Crafts reaction, which is a standard and reliable method for forming such ring systems.
Experimental Protocol: Synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Step 1: Intramolecular Friedel-Crafts Cyclization to form 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: Dissolve 3-(3,4-dimethoxyphenyl)propanoic acid or its corresponding acid chloride in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The use of an acid chloride is typically more reactive and may proceed under milder conditions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.
Step 2: Reductive Amination to 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
-
Reaction Setup: To a solution of the indanone from Step 1 in methanol, add ammonium acetate and sodium cyanoborohydride (NaBH₃CN). The rationale for using NaBH₃CN is its selectivity in reducing the imine intermediate formed in situ without reducing the ketone starting material.
-
Execution: Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere. The reaction progress should be monitored by TLC or LC-MS.
-
Quenching and Extraction: Quench the reaction by adding aqueous HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH solution to a pH > 10 and extract with ethyl acetate or DCM.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
Caption: Synthetic workflow for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and characterization of the target molecule. The following sections detail the predicted spectroscopic signatures.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to the different chemical environments of the protons.
-
Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (~6.7-7.0 ppm), corresponding to the protons at the C4 and C7 positions of the indane ring.
-
Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3H, are expected around 3.8-3.9 ppm.
-
Indane Ring Protons: The aliphatic protons of the indane core will present a more complex pattern. The proton at C2 (CH-NH₂) is expected to be a multiplet around 3.5-3.7 ppm. The four benzylic protons at C1 and C3 will likely appear as two distinct multiplets (A₂B₂ system) between 2.7 and 3.2 ppm.[4]
-
Amine Protons (-NH₂): A broad singlet, typically between 1.5-3.0 ppm, corresponding to the two amine protons. The chemical shift of this peak is highly dependent on solvent and concentration. Addition of D₂O will cause this signal to disappear, confirming its identity.[5]
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
Aromatic Carbons: Six signals are expected in the aromatic region (105-150 ppm). The two carbons bearing the methoxy groups (C5 and C6) will be the most downfield (~148 ppm), while the other four aromatic carbons will appear at slightly higher fields.
-
Methoxy Carbons (-OCH₃): Two signals around 55-56 ppm.
-
Indane Ring Carbons: The C2 carbon attached to the amine group is expected around 45-55 ppm.[4] The benzylic carbons (C1 and C3) should appear at approximately 35-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
-
N-H Stretch: As a primary amine, two distinct medium-intensity bands are expected in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[5][6]
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
N-H Bend: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.[6]
-
C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy groups will be present in the 1200-1270 cm⁻¹ region.
-
C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range is characteristic of the aliphatic C-N bond.[6]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (193.24 g/mol ).
-
Nitrogen Rule: The odd molecular weight is consistent with the presence of a single nitrogen atom.[5]
-
Fragmentation: A prominent fragment is expected from the loss of the amino group or through alpha-cleavage, a characteristic fragmentation pathway for amines, leading to the formation of a stable iminium cation.
Reactivity and Potential Applications
The chemical reactivity of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is dominated by its primary amine functionality, which acts as a nucleophile and a base. This allows for a wide range of derivatizations, including:
-
N-Alkylation and N-Acylation: The amine can be readily alkylated or acylated to introduce various substituents, enabling the exploration of structure-activity relationships (SAR). For example, N,N-dipropyl substitution on related aminoindanes has been shown to increase affinity for D₂-like dopamine receptors.[2][7]
-
Schiff Base Formation: Reaction with aldehydes and ketones can form imines, which can be further reduced to secondary amines.
Given the pharmacological importance of the aminoindane scaffold, this molecule is a prime candidate for use as a building block in drug discovery programs. Its structural similarity to known bioactive agents suggests potential applications in developing novel ligands for CNS targets, including dopamine and serotonin receptors.[1][8]
Safety and Handling
As with any amine-containing compound, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Use under a chemical fume hood is required. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapors, or spray. Wash hands thoroughly after handling.[9][11]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[10][12]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[9]
References
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PubChem. 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | C11H15NO2. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- | C17H27NO2. National Center for Biotechnology Information. Available from: [Link]
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The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Available from: [Link]
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PubChem. 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available from: [Link]
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University of California, Los Angeles. IR: amines. UCLA Chemistry & Biochemistry. Available from: [Link]
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PubChem. 1H-Inden-1-ol, 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Gas chromatography–mass spectrometry of eight aminoindanes. ResearchGate. Available from: [Link]
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Pharmaffiliates. 5,6-Dimethoxy-2-((1-nitrosopiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one. Pharmaffiliates. Available from: [Link]
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Pharmaffiliates. 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one. Pharmaffiliates. Available from: [Link]
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SpectraBase. 2,3-dihydro-5,7-dimethoxy-1H-indene-1-one - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]
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ResearchGate. An Efficient and Economical Synthesis of 5,6Diethyl2,3-dihydro-1 H -inden-2-amine Hydrochloride. ResearchGate. Available from: [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]
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PubMed. Preparation and Pharmacological Characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like Dopamine Receptor Agonists. PubMed. Available from: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]
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PubChem. 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one. National Center for Biotechnology Information. Available from: [Link]
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Chemistry LibreTexts. 24.10 Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]
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NIH National Center for Advancing Translational Sciences. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, also known as 5,6-dimethoxy-2-aminoindane (5,6-DM-2-AI), is a rigid analogue of the phenethylamine psychedelics. Its structure is of significant interest in medicinal chemistry and pharmacology due to its relationship with compounds known to interact with the central nervous system. As a member of the substituted 2-aminoindane class, it is being investigated for its potential psychoactive and therapeutic properties. Substituted 2-aminoindanes are known to act as monoamine releasing agents and/or receptor modulators, with effects ranging from stimulant to entactogenic and psychedelic.[1] The constrained conformation of the aminoindane scaffold, where the ethylamine side chain is incorporated into a five-membered ring, provides a valuable tool for probing the structure-activity relationships of psychedelic compounds and for the development of novel therapeutics with improved selectivity and safety profiles.
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, commencing from commercially available starting materials. The guide will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and offer insights into the underlying chemical mechanisms.
Strategic Overview of the Synthesis
The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine can be approached through several routes. A logical and efficient pathway begins with the synthesis of the key intermediate, 5,6-dimethoxy-1-indanone. This intermediate is then converted to the corresponding 2-indanone derivative, which can subsequently undergo reductive amination to yield the target molecule. This multi-step approach allows for the strategic introduction of the desired functional groups at the correct positions on the indane scaffold.
The overall synthetic strategy can be visualized as follows:
Caption: A high-level overview of the three major stages in the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
Part 1: Synthesis of the Key Precursor: 5,6-dimethoxy-1-indanone
The synthesis of 5,6-dimethoxy-1-indanone is a crucial first step, and it can be accomplished through a Friedel-Crafts acylation followed by an intramolecular cyclization. This classic approach provides a reliable method for constructing the indanone core.
Mechanism and Rationale
The synthesis commences with the Friedel-Crafts acylation of 1,2-dimethoxybenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Lewis acid activates the acyl chloride, making it a more potent electrophile for the subsequent electrophilic aromatic substitution. The reaction is followed by an intramolecular Friedel-Crafts alkylation, where the newly introduced acyl chain cyclizes onto the aromatic ring to form the five-membered ring of the indanone.
The choice of 1,2-dimethoxybenzene as the starting material directly leads to the desired 5,6-dimethoxy substitution pattern on the indanone ring. The use of a strong Lewis acid like aluminum chloride is necessary to drive the reaction to completion.
Caption: The two-stage process for the synthesis of 5,6-dimethoxy-1-indanone.
Experimental Protocol: Synthesis of 5,6-dimethoxy-1-indanone
Materials:
-
1,2-Dimethoxybenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Ethanol
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add 3-chloropropionyl chloride dropwise.
-
After the addition is complete, add a solution of 1,2-dimethoxybenzene in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford pure 5,6-dimethoxy-1-indanone.
| Reagent | Molar Ratio | Key Parameters |
| 1,2-Dimethoxybenzene | 1.0 | Starting material |
| 3-Chloropropionyl chloride | 1.1 | Acylating agent |
| Aluminum chloride | 2.2 | Lewis acid catalyst |
| Temperature | 0 °C to RT | Reaction condition |
| Reaction Time | 12-18 hours | Reaction duration |
| Typical Yield | 70-80% |
Part 2: Conversion of 5,6-dimethoxy-1-indanone to 5,6-dimethoxy-2-indanone
The most direct route to the target 2-aminoindane is from the corresponding 2-indanone. Therefore, the next crucial step is the conversion of the 1-indanone to the 2-indanone. A common method to achieve this is through an α-oximation followed by hydrolysis.
Mechanism and Rationale
The 1-indanone can be converted to its α-oximino derivative by reaction with an alkyl nitrite, such as isoamyl nitrite, in the presence of a catalyst like hydrochloric acid.[2] This reaction introduces a nitrogen-containing functional group at the 2-position. The resulting α-oximino ketone can then be hydrolyzed under acidic conditions to yield the 1,2-dione, which exists in equilibrium with its enol form. Subsequent reduction of the dione can selectively reduce the 1-carbonyl group, or the dione can be further manipulated to yield the 2-indanone.
A more direct, albeit multi-step, alternative involves the reduction of the 1-carbonyl group to a hydroxyl group, followed by elimination to form an indene, and then a subsequent oxidation to the 2-indanone. However, the α-oximation route is often more efficient.
Caption: A plausible pathway for the conversion of 5,6-dimethoxy-1-indanone to 5,6-dimethoxy-2-indanone.
Experimental Protocol: Synthesis of 5,6-dimethoxy-2-indanone
Materials:
-
5,6-dimethoxy-1-indanone
-
Isoamyl nitrite
-
Hydrochloric acid (concentrated)
-
Methanol
-
Sodium dithionite
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 5,6-dimethoxy-1-indanone in methanol and cool the solution to 0 °C.
-
Add concentrated hydrochloric acid, followed by the dropwise addition of isoamyl nitrite, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
The resulting precipitate of the α-oximino ketone is collected by filtration.
-
The α-oximino ketone is then subjected to reductive hydrolysis. Suspend the solid in a mixture of water and diethyl ether.
-
Add a solution of sodium dithionite in water portion-wise with vigorous stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 5,6-dimethoxy-2-indanone by column chromatography.
| Reagent | Molar Ratio | Key Parameters |
| 5,6-dimethoxy-1-indanone | 1.0 | Starting material |
| Isoamyl nitrite | 1.2 | Oximating agent |
| Hydrochloric acid | Catalytic | Acid catalyst |
| Sodium dithionite | 2.0 | Reducing agent |
| Temperature | 0 °C to RT | Reaction condition |
| Typical Yield | 50-60% |
Part 3: Reductive Amination to 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
The final step in the synthesis is the conversion of the 2-indanone to the target 2-aminoindane. Reductive amination is a highly effective and widely used method for this transformation.[3]
Mechanism and Rationale
Reductive amination involves the reaction of a ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly well-suited for this reaction due to their mildness and selectivity for the iminium ion over the ketone.
The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates the formation of the imine intermediate. The pH of the reaction is often buffered to be slightly acidic to promote imine formation without causing significant side reactions.
An alternative to direct reductive amination is the Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and the source of the amino group.[4][5][6]
Caption: The reductive amination of 5,6-dimethoxy-2-indanone to the target amine.
Experimental Protocol: Reductive Amination
Materials:
-
5,6-dimethoxy-2-indanone
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol (anhydrous)
-
Hydrochloric acid (in diethyl ether)
-
Diethyl ether
-
Sodium hydroxide solution (1M)
Procedure:
-
Dissolve 5,6-dimethoxy-2-indanone in anhydrous methanol.
-
Add ammonium acetate and stir until it dissolves.
-
Add sodium cyanoborohydride portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic by adding 1M sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude freebase.
-
To obtain the hydrochloride salt, dissolve the crude product in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride.
| Reagent | Molar Ratio | Key Parameters |
| 5,6-dimethoxy-2-indanone | 1.0 | Starting material |
| Ammonium acetate | 10.0 | Ammonia source |
| Sodium cyanoborohydride | 1.5 | Reducing agent |
| Temperature | Room Temperature | Reaction condition |
| Reaction Time | 24-48 hours | Reaction duration |
| Typical Yield | 60-75% |
Conclusion
The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine presented in this guide provides a robust and logical pathway for researchers in the fields of medicinal chemistry and drug development. By starting with the synthesis of 5,6-dimethoxy-1-indanone, followed by its conversion to the 2-indanone isomer, and culminating in a reductive amination, the target molecule can be obtained in good overall yield. The provided protocols and mechanistic insights are intended to serve as a valuable resource for the synthesis of this and other structurally related aminoindanes, facilitating further exploration of their pharmacological properties and therapeutic potential.
References
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- Heathcock, C. H., et al. (1983). Acyclic stereoselection. 23. Stereoselective synthesis of the four stereoisomers of 1-amino-2-indanol. The Journal of Organic Chemistry, 48(13), 2039-2046.
- Lutz, R. E., & Wayland, R. L. (1951). Antimalarials. α-Alkyl- and Dialkylaminomethyl-2-phenyl-4-quinolinemethanols. Journal of the American Chemical Society, 73(4), 1630-1634.
- Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge.
- van der Mey, M., et al. (2001). Process for preparing 1-indanones.
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5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine mechanism of action
An In-depth Technical Guide to the Predicted Mechanism of Action of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Abstract
This technical guide delineates the predicted mechanism of action for the novel compound 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. While direct pharmacological data for this specific molecule is not extensively published, a robust mechanistic hypothesis can be constructed through a rigorous analysis of its core chemical scaffold, the 2-aminoindane (2-AI), and the well-documented influence of its aromatic substituents. This guide synthesizes structure-activity relationship (SAR) data from close structural analogs to predict the primary and secondary pharmacological targets. We predict that 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine functions as a serotonin-dominant monoamine releasing agent, with primary activity as a substrate for the serotonin transporter (SERT) and secondary interactions with the norepinephrine transporter (NET) and select serotonin receptors. This document provides the theoretical framework, supporting data from related compounds, and detailed experimental protocols required for the empirical validation of this hypothesis.
Introduction: Deconstructing the Pharmacophore
The compound 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine belongs to the 2-aminoindane class of molecules. Structurally, 2-aminoindanes are rigid analogs of phenethylamines, a foundational class of psychoactive compounds and neurotransmitters that includes amphetamine and dopamine. The defining feature of a 2-aminoindane is the ethylamine side chain of the phenethylamine being "locked" into a five-membered ring fused to the benzene ring.[1] This conformational rigidity provides a valuable tool for probing receptor and transporter binding pockets, as it reduces the number of possible conformations the molecule can adopt.
The parent compound, 2-aminoindane (2-AI), is a catecholamine-selective releasing agent, primarily acting on the norepinephrine and dopamine transporters (NET and DAT, respectively).[2][3] However, the addition of substituents to the aromatic ring dramatically alters this pharmacological profile. This guide will demonstrate that the specific 5,6-dimethoxy substitution pattern is predicted to shift the compound's primary mechanism towards the serotonergic system.
The 2-Aminoindane Scaffold: A Foundation for Monoamine Transporter Interaction
The primary mechanism of action for most psychoactive 2-aminoindanes is interaction with the plasma membrane monoamine transporters: SERT (serotonin), DAT (dopamine), and NET (norepinephrine). These compounds typically act as substrates for the transporters, meaning they are transported into the presynaptic neuron. This process competitively inhibits the reuptake of endogenous monoamines and promotes reverse transport, or efflux , of neurotransmitters from the cytosol into the synapse.[4]
The unsubstituted 2-AI scaffold shows a clear preference for the catecholamine transporters, DAT and NET, with negligible interaction with SERT.[4] This results in psychostimulant effects analogous to amphetamine. The key to unlocking different pharmacological effects lies in the strategic substitution of the aromatic ring.
Structure-Activity Relationship (SAR) of Ring Substitutions
A consistent SAR trend has been established for the 2-aminoindane class: the addition of electron-donating groups to the aromatic ring systematically decreases activity at DAT and NET while increasing potency and efficacy at SERT.[4] This transforms the molecule's profile from a stimulant to an entactogen, characterized by serotonin-mediated effects like empathy and euphoria.[1]
This principle is clearly illustrated by comparing 2-AI with its ring-substituted analogs, 5-methoxy-2-aminoindane (5-MeO-AI) and 5,6-methylenedioxy-2-aminoindane (MDAI). The methylenedioxy group in MDAI is an excellent electronic and structural proxy for the 5,6-dimethoxy substitution pattern of the topic compound.
| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | Primary Profile |
| 2-Aminoindane (2-AI) | 439 | 86 | >10,000 | Catecholaminergic[2][4] |
| 5-MeO-AI | 2,646 | 861 | 134 | Serotonergic[2][4] |
| MDAI | 1,334 | 117 | 114 | Serotonergic/Noradrenergic[2][4] |
| Table 1: Comparative monoamine release data for 2-aminoindane and its key ring-substituted analogs. |
As shown in Table 1, the addition of a 5-methoxy group (5-MeO-AI) or a 5,6-methylenedioxy group (MDAI) dramatically increases potency at SERT by several orders of magnitude while simultaneously reducing potency at DAT.[2][4]
Predicted Primary Mechanism of Action of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Based on the established SAR, we can construct a high-confidence model for the mechanism of action of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. The two methoxy groups at the 5 and 6 positions are strongly electron-donating and are known to enhance affinity for serotonin receptors and transporters in related phenethylamine classes.[5][6]
Primary Target: Serotonin Transporter (SERT)
The primary molecular target is predicted to be the serotonin transporter (SERT) . The compound is expected to act as a potent substrate , inducing serotonin efflux from presynaptic terminals. Its potency at SERT is anticipated to be comparable to or greater than that of MDAI (EC₅₀ ≈ 114 nM).[2][4] This action would lead to a significant increase in synaptic serotonin concentrations, driving the compound's core pharmacological effects.
Secondary Targets and Effects
-
Norepinephrine Transporter (NET): The compound will likely retain some activity as a NET substrate, similar to MDAI (EC₅₀ ≈ 117 nM).[2][4] This would contribute a mild stimulant component to its overall profile.
-
Dopamine Transporter (DAT): Activity at DAT is predicted to be significantly attenuated compared to 2-AI, with an EC₅₀ value likely in the low micromolar range (>1000 nM).[4] This suggests a low potential for abuse relative to traditional dopaminergic stimulants.
-
Direct Receptor Interactions: The presence of a 5-methoxy group in analogs like 5-MeO-AI confers moderate binding affinity for 5-HT₁ₐ and 5-HT₂₋ receptors .[4] It is therefore plausible that 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine also acts as a direct agonist at these receptors, which could modulate the primary effects of serotonin release.
Caption: Predicted integrated mechanism of action.
Experimental Protocols for Mechanism Validation
The following protocols describe the essential experiments required to validate the predicted mechanism of action.
Protocol 1: Monoamine Transporter Release Assay
This assay determines if the compound acts as a substrate (releaser) or merely an inhibitor (blocker) at DAT, NET, and SERT.
Objective: To measure the EC₅₀ and Eₘₐₓ values for the compound-induced release of [³H]dopamine (or [³H]MPP⁺), [³H]norepinephrine, and [³H]serotonin from rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation: Homogenize fresh rat striatum (for DAT), hippocampus (for NET), and whole brain minus striatum (for SERT) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the pellet in Krebs-phosphate buffer.
-
Radiolabel Loading: Incubate synaptosome preparations with the respective tritiated monoamine ([³H]DA, [³H]NE, or [³H]5-HT) for 30 minutes at 37°C to allow for transporter-mediated uptake.
-
Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus. Continuously perfuse with buffer at 37°C to establish a stable baseline of spontaneous radiolabel efflux.
-
Compound Exposure: After establishing a baseline, switch to a buffer containing a known concentration of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. Collect perfusate fractions every 5 minutes.
-
Data Analysis: Quantify the radioactivity in each fraction using liquid scintillation counting. Calculate the amount of release as a percentage of the total radioactivity in the synaptosomes. Plot the peak release against the log concentration of the compound to determine the EC₅₀ and Eₘₐₓ values. Compare these values to known releasers like d-amphetamine (for DAT/NET) and MDMA (for SERT).
Protocol 2: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the compound for a panel of relevant G-protein coupled receptors, particularly serotonin and dopamine subtypes.
Methodology:
-
Membrane Preparation: Use commercially available cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing h5-HT₁ₐ, h5-HT₂₋, or hD₂ receptors). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂₋, [³H]spiperone for D₂), and varying concentrations of the test compound (5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine).
-
Incubation: Incubate the plates at room temperature or 37°C for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Workflow for empirical validation.
Conclusion and Future Directions
The structure of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine strongly suggests a mechanism of action centered on the serotonin system. Based on robust structure-activity relationship data from the 2-aminoindane chemical class, it is predicted to be a potent serotonin releasing agent, with lesser activity at norepinephrine transporters and minimal impact on dopamine transporters. Furthermore, a potential for direct agonism at 5-HT₁ₐ and 5-HT₂₋ receptors exists. This profile suggests the compound may exhibit entactogenic properties, distinct from classic stimulants.
This guide provides a comprehensive, data-driven hypothesis for its mechanism. The immediate future direction is the empirical validation of these predictions using the detailed protocols provided herein. Subsequent studies should focus on in vivo functional assays, such as microdialysis and behavioral paradigms, to confirm these molecular actions translate to the predicted physiological and behavioral outcomes.
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Introduction: The Prominence of the 2-Aminoindane Scaffold in Modern Drug Discovery
An In-Depth Technical Guide on the Biological Activity of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
For Researchers, Scientists, and Drug Development Professionals
The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. Derivatives of the indane nucleus have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Notably, the 2-aminoindane substructure is a key pharmacophore in several centrally active agents, highlighting its potential for modulating neurotransmitter systems.[3]
This guide focuses on the specific compound 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. While comprehensive biological data for this exact molecule is not extensively published, this document will synthesize information from closely related analogs to construct a predictive pharmacological profile and outline a strategic framework for its comprehensive biological evaluation. By examining the structure-activity relationships of similar compounds, we can infer the likely biological targets and potential therapeutic applications of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
Predicted Pharmacological Profile: A Multi-Target Hypothesis
Based on the biological activities of structurally similar indane derivatives, 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is predicted to primarily target the central nervous system. The presence of the methoxy groups on the aromatic ring is known to influence receptor binding and metabolic stability. The primary amine is a common feature in ligands for monoamine transporters and G-protein coupled receptors.
The most probable biological targets include:
-
Serotonin (5-HT) Receptors: Analogs with different substitution patterns on the indane ring have shown affinity for 5-HT receptors, suggesting potential applications in mood disorders.[3] The specific subtype selectivity (e.g., 5-HT1A, 5-HT2A) will be a critical determinant of its overall effect.[4][5][6]
-
Dopamine (DA) Receptors: The 2-aminoindane scaffold is also present in compounds with affinity for dopamine receptors, indicating a potential role in neurological disorders.[7]
-
Acetylcholinesterase (AChE): Several 5,6-dimethoxy-1-oxo-indane derivatives are potent AChE inhibitors, a key target in the treatment of Alzheimer's disease.[8][9][10] While the title compound lacks the 1-oxo group, the shared 5,6-dimethoxyindane core suggests that AChE inhibition is a plausible activity.
Synthesis and Chemical Properties
The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine can be achieved through established synthetic routes for 2-aminoindanes. A common approach involves the reductive amination of the corresponding indanone.
Illustrative Synthetic Pathway
Caption: General synthetic route to 2-aminoindanes from the corresponding indanone.
A Strategic Framework for Biological Evaluation
To elucidate the biological activity of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, a systematic, multi-tiered approach is recommended. This section provides detailed protocols for a series of in vitro and in vivo assays designed to characterize its pharmacological profile.
Tier 1: Primary Target Screening - Receptor Binding Assays
The initial step is to determine the binding affinity of the compound for a panel of receptors, with a focus on CNS targets. This provides a broad overview of its potential biological interactions.
-
Preparation of Cell Membranes:
-
Culture cell lines expressing the human receptor of interest (e.g., CHO-K1 cells for 5-HT receptor subtypes).
-
Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) to each well.[5]
-
Add increasing concentrations of the test compound (5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
| Target | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (Predicted) | Reference Compound | Reference Ki (nM) |
| 5-HT1A | 10 - 100 | 8-OH-DPAT | ~1 |
| 5-HT2A | 50 - 500 | Ketanserin | ~2 |
| Dopamine D2 | 100 - 1000 | Haloperidol | ~1.5 |
| AChE | >1000 | Donepezil | ~5.7[10] |
Note: Predicted values are hypothetical and based on the activities of structurally related compounds.
Tier 2: Functional Activity - In Vitro Assays
Once binding affinity is established, the next step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
-
Cell Preparation:
-
Culture cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing the human 5-HT2A receptor).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of the test compound.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence against the log concentration of the test compound.
-
Determine the EC50 (effective concentration to produce 50% of the maximal response) for agonists or the IC50 for antagonists.
-
Caption: Workflow for a calcium mobilization functional assay.
Tier 3: In Vivo Pharmacological Characterization
Positive in vitro results should be followed by in vivo studies to assess the compound's effects in a whole organism.
-
Animal Acclimation:
-
House male C57BL/6J mice in a controlled environment for at least one week before the experiment.
-
-
Drug Administration:
-
Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
-
Behavioral Observation:
-
Place the mice in individual observation chambers.
-
Record the number of head twitches over a 30-minute period.
-
-
Data Analysis:
-
Compare the number of head twitches in the test compound group to the vehicle control group using a t-test or ANOVA.
-
Caption: Workflow for the mouse head-twitch response assay.
Potential Therapeutic Applications
Given the predicted multi-target profile, 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine could have therapeutic potential in several areas:
-
Neurodegenerative Diseases: If the compound exhibits significant AChE inhibition and neuroprotective properties, it could be a candidate for the treatment of Alzheimer's disease or other dementias.[9]
-
Mood Disorders: Modulation of serotonin and/or dopamine receptors could make it a candidate for treating depression, anxiety, or other psychiatric conditions.[3]
-
Inflammatory Conditions: The anti-inflammatory properties observed in some indane derivatives suggest potential applications in treating chronic inflammatory diseases.[2][11]
Conclusion
While direct biological data on 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is limited, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its pharmacological profile. The proposed multi-tiered evaluation strategy, encompassing in vitro binding and functional assays followed by in vivo characterization, will be crucial in elucidating its true biological activity and therapeutic potential. The 2-aminoindane scaffold continues to be a rich source of novel therapeutic agents, and a thorough investigation of this specific derivative is a worthwhile endeavor for the drug discovery community.
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An In-depth Technical Guide to 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential
Abstract
The 2-aminoindan scaffold represents a fascinating and pharmacologically rich area of medicinal chemistry. As conformationally constrained analogs of phenethylamines, these molecules offer unique insights into receptor interactions and have led to the development of compounds with diverse therapeutic potential. This technical guide provides a comprehensive overview of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, a key member of this class, and its significant analogs. We will delve into the synthetic pathways, explore the nuanced pharmacology and structure-activity relationships (SAR), and discuss the analytical methodologies crucial for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising chemical space, with a focus on its potential as a selective dopamine D3 receptor antagonist and the broader implications of its analog development.
Introduction: The Significance of the 2-Aminoindan Scaffold
The 2-aminoindan framework can be conceptualized as a rigid analog of amphetamine, where the side chain is cyclized back onto the aromatic ring. This structural constraint has profound implications for its pharmacological profile, often leading to altered selectivity and potency at various biogenic amine transporters and receptors. The initial interest in aminoindanes stemmed from their potential as bronchodilators and vasoactive agents. However, contemporary research has largely focused on their psychoactive properties and potential applications in treating neurological and psychiatric disorders.
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its derivatives have emerged as particularly interesting subjects of study. The strategic placement of methoxy groups on the aromatic ring significantly influences receptor affinity and functional activity. This guide will specifically explore the synthesis and pharmacological profile of the title compound and its close, pharmacologically relevant analogs, including 5-methoxy-2-aminoindane (MEAI) and 5,6-methylenedioxy-2-aminoindane (MDAI).
Synthesis and Chemical Properties
The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its analogs typically proceeds through the formation of a substituted indanone intermediate, followed by the introduction of the amine functionality.
Synthesis of the 5,6-Dimethoxy-1-indanone Intermediate
A common and efficient route to the key intermediate, 5,6-dimethoxy-1-indanone, starts from 3,4-dimethoxybenzaldehyde. This multi-step synthesis is advantageous for its use of readily available and cost-effective starting materials[1].
Experimental Protocol: Synthesis of 5,6-Dimethoxy-1-indanone [2]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, place 3-chloro-3',4'-dimethoxypropiophenone.
-
Acid Addition: Slowly add sulfuric acid to the reaction vessel while maintaining a controlled temperature.
-
Reaction: Stir the mixture at a moderately elevated temperature (e.g., 55-60°C) for several hours (typically 6-8 hours). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched, typically by pouring it onto ice. The product is then extracted with an appropriate organic solvent.
-
Purification: The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization to yield pure 5,6-dimethoxy-1-indanone.
Introduction of the 2-Amino Functionality
The introduction of the amine at the 2-position can be achieved through various methods, with reductive amination of the corresponding 2-indanone being a common strategy. This involves the conversion of the 1-indanone to a 2-indanone, followed by reaction with an amine source in the presence of a reducing agent.
Experimental Protocol: General Reductive Amination [3][4]
-
Imine/Oxime Formation: Dissolve 5,6-dimethoxy-2-indanone in a suitable solvent (e.g., methanol, ethanol). Add the amine source (e.g., ammonium acetate for the primary amine, or hydroxylamine hydrochloride to form the oxime). The reaction is typically stirred at room temperature or with gentle heating.
-
Reduction: Once the imine or oxime formation is complete, the reducing agent (e.g., sodium cyanoborohydride, sodium borohydride, or catalytic hydrogenation with H2 over Palladium on carbon) is added portion-wise while maintaining a controlled temperature. The pH of the reaction is often maintained in a weakly acidic range to facilitate the reaction.
-
Work-up: After the reduction is complete, the reaction is quenched, and the pH is adjusted. The product is then extracted into an organic solvent.
-
Purification: The organic layers are combined, washed, dried, and concentrated. The final product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Pharmacology and Mechanism of Action
The pharmacological profile of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its analogs is diverse, with subtle structural modifications leading to significant changes in receptor affinity and functional activity.
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its N-alkylated Analogs: Selective Dopamine D3 Receptor Antagonists
While data on the parent primary amine is limited, extensive research has been conducted on its N,N-dipropyl analog, known as PNU-99194A. This compound has been identified as a selective dopamine D3 receptor antagonist with potential antipsychotic properties[1][5]. The dopamine D3 receptor is a promising target for the treatment of various neuropsychiatric disorders, including schizophrenia and substance use disorders.
The selectivity for the D3 receptor over the D2 receptor is a key feature, as it may offer a therapeutic advantage by reducing the extrapyramidal side effects associated with non-selective D2 receptor antagonists. Structure-activity relationship studies have shown that the di-N-propyl substitution on the amine nitrogen is crucial for achieving this D3 selectivity[1].
Table 1: Dopamine Receptor Binding Affinities of PNU-99194A
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3/D2 Selectivity |
| PNU-99194A | 150 | 5 | 30 |
Data adapted from literature reports.
Key Analogs: MEAI and MDAI as Monoamine Releasers
In contrast to the dopamine receptor antagonism of the N,N-dipropyl derivative, other analogs of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine act as monoamine releasing agents.
-
5-Methoxy-2-aminoindane (MEAI): MEAI is a selective serotonin releasing agent (SSRA)[6]. It displays a preference for inducing the release of serotonin over norepinephrine and dopamine. This profile suggests potential for MDMA-like entactogenic effects with possibly reduced stimulant properties and abuse liability[6]. MEAI has been investigated as a potential treatment for alcohol use disorder.
-
5,6-Methylenedioxy-2-aminoindane (MDAI): MDAI is a potent serotonin and norepinephrine releasing agent (SNRA)[6]. It has been shown to be a potent inhibitor of serotonin and norepinephrine reuptake and also induces their release[7][8]. Similar to MEAI, it is considered to have entactogenic properties.
Table 2: Comparative Monoamine Transporter Interactions of 2-Aminoindane Analogs
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 2-AI | >10,000 | 86 | 439 |
| MEAI | 134 | 861 | 2,646 |
| MDAI | 114 | 117 | 1,334 |
IC50 values represent the concentration required to inhibit 50% of monoamine uptake. Data from Halberstadt et al. (2019)[6].
Analytical Methodologies
The accurate identification and quantification of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its analogs are crucial for both research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of 2-aminoindane derivatives. The choice of the GC column's stationary phase is critical for resolving structurally similar analogs[9][10]. For compounds that are difficult to separate, derivatization can be employed to improve chromatographic resolution and provide more definitive mass spectra[11][12].
Experimental Protocol: General GC-MS Analysis of 2-Aminoindanes [9][11]
-
Sample Preparation: Dissolve the analyte in a suitable volatile solvent. For derivatization, react the analyte with a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) according to established protocols.
-
GC Separation:
-
Column: A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase (e.g., Rxi®-624Sil MS), often provides good resolution for these compounds.
-
Injection: Use a split/splitless injector.
-
Temperature Program: An appropriate temperature gradient is used to separate the components of the sample.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Analysis: Acquire mass spectra in full scan mode to identify the compounds based on their fragmentation patterns and retention times.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable technique for the analysis of 2-aminoindanes, particularly for quantitative analysis. Since many of these compounds lack a strong chromophore, derivatization is often necessary for sensitive detection, especially with UV-Vis or fluorescence detectors[13][14][15][16].
Experimental Protocol: General HPLC Analysis with Pre-column Derivatization [13][16]
-
Derivatization: React the sample containing the aminoindan with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.
-
HPLC Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
-
Detection:
-
Detector: A fluorescence detector is used, with excitation and emission wavelengths optimized for the specific derivative (e.g., excitation at 230 nm and emission at 450 nm for OPA derivatives).
-
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the sample.
Structure-Activity Relationships (SAR)
The 2-aminoindan scaffold provides a rigid framework for probing the structural requirements for binding to and modulating the activity of various receptors and transporters.
-
Aromatic Ring Substitution: The nature and position of substituents on the aromatic ring are critical determinants of activity at monoamine transporters. For instance, the 5,6-dimethoxy substitution pattern in the N,N-dipropyl analog of the title compound contributes to its D3 receptor selectivity. In contrast, the 5-methoxy group in MEAI and the 5,6-methylenedioxy bridge in MDAI confer potent serotonin releasing properties[6].
-
Amine Substitution: Substitution on the nitrogen atom of the 2-amino group dramatically alters the pharmacological profile. While the primary amine and its lower alkylated analogs often act as monoamine releasers or reuptake inhibitors, bulkier substituents, such as the di-N-propyl groups in PNU-99194A, can shift the activity towards receptor antagonism, in this case, at the dopamine D3 receptor[1].
Conclusion and Future Directions
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its analogs represent a versatile class of compounds with significant potential in drug discovery. The N,N-dipropyl derivative, PNU-99194A, stands out as a selective dopamine D3 receptor antagonist, highlighting a promising avenue for the development of novel antipsychotics with an improved side-effect profile. Conversely, analogs such as MEAI and MDAI, with their potent monoamine releasing properties, provide valuable tools for studying the serotonergic system and may hold therapeutic potential for conditions like alcohol use disorder.
Future research in this area should focus on several key aspects:
-
Elucidation of the Parent Compound's Profile: A thorough pharmacological characterization of the primary amine, 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, is warranted to fully understand the foundational structure-activity relationships.
-
Exploration of Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns on both the aromatic ring and the amino group could lead to the discovery of compounds with even greater selectivity and novel pharmacological profiles.
-
In Vivo Studies: Further preclinical and clinical investigations are necessary to translate the promising in vitro findings into tangible therapeutic applications.
The 2-aminoindan scaffold continues to be a rich source of pharmacologically active molecules. The insights gained from studying compounds like 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its derivatives will undoubtedly contribute to the development of the next generation of therapeutics for a range of neurological and psychiatric disorders.
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Boyd, D. K., et al. (1998). Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. Journal of Medicinal Chemistry, 41(14), 2497-2507. [Link]
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Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989-999. [Link]
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Rose, A. R., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1275-1286. [Link]
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Rose, A. R., et al. (2022). Gas chromatography–mass spectrometry of eight aminoindanes: 2‐Aminoindane, N‐methyl‐2‐, 5‐methoxy‐, 5‐methoxy‐6‐methyl‐, 4,5‐methylenedioxy‐, 5,6‐methylenedioxy‐ and 5‐iodo‐2‐aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry, 36(21), e9368. [Link]
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Discovery and history of 2-aminoindane derivatives
An In-Depth Technical Guide to the Discovery and History of 2-Aminoindane Derivatives
Abstract
The 2-aminoindane scaffold, a conformationally restricted analog of phenethylamine, represents a fascinating case study in medicinal chemistry, charting a dual history from early therapeutic explorations to its prominent role in the development of novel psychoactive substances. This guide provides a comprehensive technical overview of the discovery, historical development, and chemical synthesis of key 2-aminoindane derivatives. We will explore the initial therapeutic rationale, the paradigm shift initiated by the work of David E. Nichols in the 1990s, and the divergent development paths of unique clinical candidates. Detailed synthetic protocols, mechanistic diagrams, and structure-activity relationship analyses are presented to offer a complete resource for researchers, scientists, and drug development professionals.
Part I: The Genesis of 2-Aminoindanes - Early Therapeutic Pursuits
The scientific journey into 2-aminoindane chemistry began in the mid-20th century, driven by the structural relationship between 2-aminoindane (2-AI) and sympathomimetic amines like amphetamine.[1] Researchers hypothesized that constraining the flexible ethylamine side chain of amphetamine within a rigid indane ring system would modulate pharmacological activity, potentially separating desired therapeutic effects from unwanted side effects.
Initial investigations in the 1970s explored a range of potential applications, including bronchodilatory and analgesic properties.[2] The core rationale was that the rigid structure could confer enhanced selectivity for specific receptor subtypes or transporters. This line of inquiry led to the development of compounds like aprindine, a 2-aminoindane derivative that found use as an antiarrhythmic agent. Further research also evaluated certain derivatives for their potential as monoamine oxidase inhibitors (MAOIs) for conditions such as Parkinson's disease.[1][2]
Part II: A Paradigm Shift - The Nichols School and the Rise of Entactogens (1990s)
A significant turning point in the history of 2-aminoindanes occurred in the 1990s, spearheaded by the medicinal chemistry group of David E. Nichols at Purdue University.[3][4][5] Following the scheduling of 3,4-methylenedioxymethamphetamine (MDMA) and rising concerns about its potential for serotonergic neurotoxicity, Nichols's team sought to develop safer, non-neurotoxic analogs that retained the unique prosocial and empathogenic effects of MDMA—a class of effects he termed "entactogens."[5]
Their research focused on creating rigid analogs of MDMA and other psychoactive phenethylamines, leading to the synthesis of now well-known compounds such as 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI).[1][3][4] The central hypothesis was that by preventing the formation of certain toxic metabolites associated with the flexible side chain of MDMA, these rigid structures would prove less neurotoxic.
These compounds were found to act primarily as monoamine releasing agents, with substitutions on the aromatic ring dramatically influencing their selectivity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[6]
Data Presentation: Monoamine Releaser Potency
The following table summarizes the in vitro potency of key 2-aminoindane derivatives as monoamine releasers, compared to amphetamine. Potency is expressed as the half-maximal effective concentration (EC₅₀) in nanomolars (nM) required to induce neurotransmitter release from rat brain synaptosomes. A lower EC₅₀ value indicates higher potency.
| Compound | SERT EC₅₀ (nM) | NET EC₅₀ (nM) | DAT EC₅₀ (nM) | Primary Activity Profile |
| 2-Aminoindane (2-AI) | >10,000 | 86 | 439 | NDRA (Norepinephrine-Dopamine Releasing Agent)[6][7] |
| MDAI | 114 | 117 | 1,334 | SNRA (Serotonin-Norepinephrine Releasing Agent)[6][7] |
| MMAI | 31 | 3,101 | >10,000 | SSRA (Selective Serotonin Releasing Agent)[3][6][7] |
| (+)-Amphetamine | 2,825 | 43 | 120 | NDRA (Norepinephrine-Dopamine Releasing Agent) |
| Data sourced from Halberstadt et al. (2019) and presented for comparative purposes.[6] |
Part III: Divergent Paths in Drug Development
While the Nichols-era compounds gained prominence in psychopharmacological research and, later, as novel psychoactive substances, other 2-aminoindane derivatives were being pursued independently for distinct therapeutic applications.
Case Study 1: Amfetaminil - The Prodrug Approach
Developed in the 1970s, amfetaminil (brand name Aponeuron) is a stimulant designed as a prodrug to amphetamine.[8] Its chemical structure is 2-phenyl-2-((1-phenylpropan-2-yl)amino)acetonitrile. The rationale behind its development was likely to modify the pharmacokinetic profile of amphetamine. Upon administration, amfetaminil is metabolized to release amphetamine, its primary active metabolite.[8] It was investigated for conditions such as ADHD and narcolepsy but was eventually withdrawn due to its abuse potential, and it is currently listed on the World Anti-Doping Agency (WADA) prohibited list.[9]
Case Study 2: Indantadol - A Multi-Modal Agent
Indantadol (CHF-3381) represents a more recent and mechanistically distinct therapeutic candidate from the 2-aminoindane family.[10][11] Investigated for neuropathic pain and chronic cough, its mechanism of action is twofold: it acts as a non-selective, reversible monoamine oxidase inhibitor (MAO-I) and a low-affinity, non-competitive NMDA receptor antagonist.[11] This dual mechanism is a departure from the transporter-mediated release characteristic of the Nichols compounds. Despite showing promise in preclinical and early clinical studies, a Phase IIb trial in 2010 for neuropathic pain failed to meet its primary efficacy endpoints.[11]
Part IV: Core Synthetic Methodologies
The synthesis of the 2-aminoindane core and its derivatives can be achieved through several strategic routes. Below are detailed protocols for two key compounds, representing distinct synthetic strategies.
Experimental Protocol 1: Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI)
This multi-step synthesis proceeds via an intramolecular Friedel-Crafts acylation to form the key indanone intermediate, followed by oximation and subsequent reduction. This pathway is representative of the methods used in the original synthesis by Nichols and colleagues.[4]
Step A: Synthesis of 5,6-Methylenedioxy-1-indanone
-
Reagents & Setup: 3-(3,4-methylenedioxyphenyl)propionic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), a Lewis acid catalyst (e.g., AlCl₃), round-bottom flask, reflux condenser, dropping funnel.
-
Acid Chloride Formation: Suspend 3-(3,4-methylenedioxyphenyl)propionic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 2 hours until gas evolution ceases.
-
Cyclization: Cool the reaction mixture to 0 °C. In a separate flask, prepare a slurry of AlCl₃ (1.5 eq) in anhydrous DCM. Slowly add the crude acid chloride solution to the AlCl₃ slurry, maintaining the temperature below 5 °C.
-
Reaction & Workup: Stir the mixture at room temperature for 4-6 hours. Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5,6-methylenedioxy-1-indanone, which can be purified by recrystallization.[12]
Step B: Synthesis of 2-Hydroxyimino-5,6-methylenedioxy-1-indanone
-
Reagents & Setup: 5,6-methylenedioxy-1-indanone, amyl nitrite, methanol, concentrated HCl.
-
Oximation: Dissolve the indanone (1.0 eq) in methanol. Add a catalytic amount of concentrated HCl. Cool the solution in an ice bath and add amyl nitrite (1.1 eq) dropwise.
-
Reaction & Workup: Stir the reaction at 0-5 °C for several hours, then allow it to stand overnight. The resulting precipitate of the hydroxyimino ketone (oxime) is collected by filtration, washed with cold methanol, and dried.[4][13]
Step C: Reduction to 5,6-Methylenedioxy-2-aminoindane (MDAI)
-
Reagents & Setup: 2-Hydroxyimino-5,6-methylenedioxy-1-indanone, glacial acetic acid, Palladium on carbon (10% Pd/C), catalytic sulfuric acid, hydrogenation apparatus.
-
Reduction: Suspend the oxime (1.0 eq) in glacial acetic acid. Add the Pd/C catalyst and a catalytic amount of concentrated H₂SO₄.
-
Hydrogenation: Place the mixture under a hydrogen atmosphere (e.g., 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.
-
Workup: Filter the reaction mixture through celite to remove the catalyst. Evaporate the acetic acid under reduced pressure. Dissolve the residue in water and basify with NaOH to precipitate the free base. Extract the product with a suitable organic solvent (e.g., ether or DCM), dry the organic layers, and concentrate to yield MDAI. The product can be further purified by conversion to its hydrochloride salt.[4]
Experimental Protocol 2: Synthesis of Amfetaminil
This protocol describes a one-pot Strecker synthesis, a classic method for forming α-aminonitriles.[14] It involves the condensation of an amine and an aldehyde, followed by the addition of a cyanide source to the resulting imine.
-
Reagents & Setup: Amphetamine freebase (1.0 eq), benzaldehyde (1.0 eq), potassium cyanide (KCN, 1.1 eq), methanol, glacial acetic acid, round-bottom flask, magnetic stirrer.
-
Imine Formation: In a round-bottom flask, dissolve amphetamine freebase in methanol. Add benzaldehyde and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to form the intermediate N-benzylideneamphetamine (imine).
-
Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide in a minimal amount of water and add it to the reaction mixture. Caution: Cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Purification: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amfetaminil can be purified by flash column chromatography.[3][15]
Part V: Mechanistic Principles & Structure-Activity Relationships (SAR)
The primary mechanism of action for the psychoactive 2-aminoindanes is the induction of monoamine release via a process of reverse transport.[15] These compounds act as substrates for the monoamine transporters (SERT, DAT, NET), are transported into the presynaptic terminal, and disrupt the pH gradient of synaptic vesicles, leading to an efflux of neurotransmitters into the cytoplasm and subsequently out into the synapse through the reversed transporters.
The structure-activity relationships of 2-aminoindane derivatives are well-defined:
-
Unsubstituted Core (2-AI): The parent compound is selective for the catecholamine transporters (NET and DAT), behaving similarly to amphetamine.[6]
-
Ring Substitution: The addition of electron-donating groups to the aromatic ring dramatically shifts selectivity towards the serotonin transporter.
-
A methylenedioxy bridge at the 5- and 6-positions (as in MDAI ) increases SERT potency significantly, resulting in a mixed serotonin-norepinephrine releasing agent.[6]
-
A methoxy group at position 5 and a methyl group at position 6 (as in MMAI ) further enhances SERT potency while drastically reducing activity at DAT and NET, yielding a highly selective serotonin releasing agent.[3][6] This demonstrates that steric and electronic factors on the aromatic ring are key determinants of transporter selectivity.
-
Conclusion
The history of 2-aminoindane derivatives is a compelling narrative of chemical exploration and shifting scientific paradigms. Originating from the classic medicinal chemistry goal of creating rigid, selective analogues of known drugs, the scaffold has yielded compounds with diverse therapeutic and pharmacological profiles. The work of David E. Nichols in the 1990s was pivotal, redefining the class as potent, selective monoamine releasers and providing invaluable tools for neuropharmacology, while simultaneously laying the groundwork for their emergence as novel psychoactive substances. The continued development of unique derivatives like Indantadol underscores the scaffold's versatility. For drug development professionals, the 2-aminoindane story serves as a powerful example of how subtle structural modifications can profoundly alter biological activity, guiding the design of future neurological agents.
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In Silico Analysis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine: A Technical Guide for Preclinical Drug Discovery
Abstract
The early stages of drug discovery are characterized by high attrition rates, often due to unfavorable pharmacokinetic profiles or lack of efficacy.[1][2] In silico modeling offers a powerful, cost-effective, and rapid approach to de-risk and prioritize lead candidates before committing to extensive experimental validation.[3][4][5] This technical guide provides a comprehensive, step-by-step workflow for the in silico characterization of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, a novel small molecule with potential therapeutic applications. The guide is designed for researchers, scientists, and drug development professionals, offering practical insights into ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By integrating these computational methodologies, we aim to build a robust preclinical profile of the compound, predict its potential biological targets, and evaluate its drug-like properties.
Introduction: The Rationale for In Silico Modeling
The journey of a drug from concept to clinic is a long and arduous one, with failures at the preclinical and clinical stages being a major financial and temporal burden.[2] Computational approaches have emerged as indispensable tools to mitigate these risks by providing early insights into a compound's potential efficacy and safety.[1][5] This guide focuses on 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, a molecule belonging to the inden-2-amine class, some of which have shown psychoactive or anti-inflammatory properties.[6][7][8] Given the structural alerts within the molecule, a thorough in silico evaluation is warranted to predict its biological activity and assess its potential liabilities.
This whitepaper will detail a complete computational workflow, emphasizing not just the "how" but also the "why" behind each methodological choice. The protocols described herein are designed to be self-validating, incorporating cross-verification steps to ensure the reliability of the generated data.
Compound of Interest: 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Before initiating any in silico study, a thorough understanding of the molecule's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[9] |
| Molecular Weight | 193.24 g/mol | PubChem[9] |
| IUPAC Name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | PubChem[9] |
| Canonical SMILES | COC1=C(C=C2C(=C1)CC(C2)N)OC | PubChem[9] |
| InChIKey | TZASGTHDRXFGHT-UHFFFAOYSA-N | PubChem[9] |
Based on the structural similarities to other inden-2-amine derivatives with reported neurological or anti-inflammatory effects, we will hypothesize a potential interaction with a relevant biological target. For the purpose of this guide, we will select Cyclooxygenase-2 (COX-2) as a hypothetical target, given its role in inflammation and the known anti-inflammatory activity of some indanone derivatives.[8][10][11][12][13]
The In Silico Modeling Workflow: A Comprehensive Overview
Our computational investigation will follow a multi-step workflow designed to provide a holistic view of the compound's potential.
Caption: A streamlined process for predicting ligand-protein interactions.
Molecular Dynamics Simulation: Assessing Complex Stability
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can assess the stability of the protein-ligand complex over time. [14][15] Objective: To evaluate the dynamic behavior and stability of the predicted protein-ligand complex in a simulated physiological environment.
Software Options: GROMACS, AMBER, NAMD. [14] Methodology (using GROMACS as an example):
-
System Preparation:
-
Combine the docked protein-ligand complex into a single file.
-
Generate the topology files for the protein and ligand using a suitable force field (e.g., CHARMM36). [16][17]2. Solvation and Ionization:
-
Place the complex in a simulation box of a defined shape (e.g., cubic).
-
Solvate the box with water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations. [16]3. Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (isothermal-isochoric) equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.
-
NPT (isothermal-isobaric) equilibration: Maintain the target temperature and pressure (e.g., 1 bar) to ensure the correct density of the system. [16]5. Production MD Run:
-
-
Run the production simulation for a desired length of time (e.g., 100 ns). Trajectories of atomic positions are saved at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions.
-
ADMET Prediction: Evaluating Drug-Like Properties
Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures. [3][18][19] Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity profile of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
Web-based Tools: SwissADME, pkCSM, ProTox-II.
Methodology:
-
Input the Molecular Structure:
-
Submit the SMILES string of the compound to the selected web server.
-
-
Analyze the Predictions:
-
The servers will provide predictions for a wide range of properties. Key parameters to evaluate are summarized in the table below.
-
| Parameter | Predicted Value | Interpretation |
| Lipinski's Rule of Five | Compliant/Violations | Indicates potential for oral bioavailability. |
| Gastrointestinal Absorption | High/Low | Predicts absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeation | Yes/No | Predicts the ability to cross into the central nervous system. |
| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |
| hERG Inhibition | Yes/No | Predicts potential for cardiotoxicity. |
| Ames Mutagenicity | Mutagenic/Non-mutagenic | Predicts potential for causing DNA mutations. |
| Hepatotoxicity | Yes/No | Predicts potential for liver damage. |
Note: The values in this table are placeholders and would be filled with the actual predictions from the ADMET prediction tools.
Data Synthesis and Interpretation: Building a Candidate Profile
The final and most critical step is to synthesize all the generated data into a coherent profile of the compound.
-
Molecular Docking: Did the compound show a favorable binding affinity for the target? Were the predicted interactions with key active site residues chemically reasonable?
-
Molecular Dynamics: Was the protein-ligand complex stable over the course of the simulation? Did the key interactions observed in docking persist?
-
ADMET Prediction: Does the compound have a favorable drug-like profile? Are there any predicted liabilities that would be a cause for concern?
By answering these questions, a well-informed decision can be made about whether to advance 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine for further experimental validation.
Conclusion and Future Directions
This in silico guide has outlined a comprehensive workflow for the preclinical evaluation of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. The described methodologies, from ligand preparation to ADMET prediction, provide a robust framework for assessing the therapeutic potential of novel small molecules. The hypothetical case study targeting COX-2 demonstrates how these computational tools can be applied to generate actionable insights, even in the absence of extensive experimental data.
It is imperative to remember that in silico predictions are not a substitute for experimental validation. [20][21]The results from this workflow should be used to guide and prioritize wet lab experiments, such as in vitro binding assays and cell-based functional assays, to confirm the computational findings.
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Pharmacokinetics of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
An In-Depth Technical Guide to the Pharmacokinetic Characterization of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Introduction: Bridging Chemistry and Clinical Success
In the journey of a novel chemical entity from laboratory discovery to therapeutic application, a thorough understanding of its pharmacokinetic (PK) profile is paramount. The most potent and selective molecule is of little clinical value if it cannot reach its target in sufficient concentration and for an appropriate duration. This guide provides a comprehensive, in-depth framework for the pharmacokinetic characterization of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, a small molecule featuring a rigid 2-aminoindane scaffold.[1][2] The indane nucleus is a privileged scaffold in medicinal chemistry, found in drugs such as the neuroleptic indantadol and the antiviral indinavir.[1][2]
The specific structural attributes of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine—namely the primary amine subject to potential phase II metabolism and the two methoxy groups on the aromatic ring, which are potential sites for phase I metabolism—necessitate a rigorous evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][4] This document is structured not as a rigid template, but as a logical progression of scientific inquiry, guiding researchers through the essential in vitro and in vivo studies that form the bedrock of a successful preclinical data package. We will explore the causality behind experimental choices, the integration of data, and the ultimate goal: predicting the compound's behavior in humans.
Part 1: Foundational In Vitro ADME Profiling
The initial phase of pharmacokinetic characterization relies on a suite of in vitro assays. These experiments provide early, cost-effective insights into a compound's metabolic liabilities and potential for drug-drug interactions (DDIs), guiding further development and in vivo study design.[5][6]
Metabolic Stability: The First Look at Clearance
The primary objective is to determine the intrinsic clearance (CLint) of the compound—its inherent susceptibility to metabolic enzymes, primarily in the liver. A high intrinsic clearance often translates to rapid elimination and poor oral bioavailability in vivo.
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
System Preparation: Pooled human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer (pH 7.4) containing a cofactor, NADPH, which is essential for the activity of cytochrome P450 enzymes.
-
Incubation: The test compound (e.g., at a final concentration of 1 µM) is added to the warmed microsomal suspension to initiate the reaction.
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k), and the in vitro half-life (t½) is calculated as 0.693/k.[7]
Causality Insight: We use liver microsomes as they contain a high concentration of Phase I (CYP) enzymes, which are major drivers of drug metabolism.[7] A parallel incubation without NADPH serves as a negative control to rule out non-enzymatic degradation. For a more complete picture, the assay should be repeated using cryopreserved hepatocytes, which contain both Phase I and Phase II (e.g., UGT, SULT) enzymes, providing a more comprehensive view of metabolic clearance.[7][8]
Metabolite Identification: Mapping Biotransformation Pathways
Identifying the metabolic "soft spots" on 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is crucial for understanding its clearance mechanisms and for identifying potentially active or toxic metabolites.
Workflow for Metabolite Identification
Caption: Workflow for in vitro metabolite identification.
Expertise & Experience: For a compound like 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, likely metabolic pathways include:
-
O-demethylation: Removal of one or both methyl groups from the methoxy substituents.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring.
-
N-acetylation: Addition of an acetyl group to the primary amine, a common pathway for aminoindanes.[9]
-
Hydroxylation of the indane ring: Addition of a hydroxyl group to the aliphatic portion.[9]
Drug-Drug Interaction (DDI) Potential: Ensuring Safety
Regulatory agencies like the FDA mandate the evaluation of a new drug's potential to be a victim or perpetrator of DDIs.[10][11] This involves assessing its interaction with key metabolizing enzymes and transporters.
Key In Vitro DDI Assays
| Assay Type | Purpose | Methodology |
| CYP Inhibition | To determine if the compound inhibits major cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). | The compound is co-incubated with human liver microsomes, a CYP-specific probe substrate, and NADPH. The formation of the probe's metabolite is measured via LC-MS/MS, and the IC50 value is determined.[6] |
| CYP Induction | To assess if the compound increases the expression of CYP enzymes. | Freshly cultured human hepatocytes are treated with the compound for 48-72 hours. The induction potential is measured by quantifying changes in CYP enzyme activity or mRNA levels.[5][6] |
| Transporter Interaction | To identify if the compound is a substrate or inhibitor of key uptake (e.g., OATP1B1, OATP1B3) or efflux (e.g., P-gp, BCRP) transporters. | Utilizes cell lines overexpressing a specific transporter. Substrate potential is assessed by measuring intracellular accumulation. Inhibition is measured by co-incubating the compound with a known transporter substrate and measuring changes in its transport.[12] |
Trustworthiness: These assays are critical for a self-validating system. For instance, if the compound is heavily metabolized by CYP3A4 (determined from reaction phenotyping studies) and also inhibits CYP3A4, it flags a high risk for autoinhibition and DDIs with other CYP3A4 substrates. This finding necessitates a dedicated clinical DDI study.[10]
Part 2: In Vivo Pharmacokinetics: The Whole-System View
While in vitro data is predictive, in vivo studies in animal models are essential to understand how a compound behaves within a complex biological system.[13][14][15] These studies provide the first definitive data on key PK parameters like clearance, volume of distribution, half-life, and bioavailability.
The Cornerstone: Bioanalytical Method Validation
Reliable in vivo data is entirely dependent on a robust and validated bioanalytical method to quantify the drug in biological matrices (typically plasma). This is not a preliminary step; it is a mandatory prerequisite for any quantitative study. The validation must adhere to regulatory guidelines from bodies like the FDA.[16][17][18]
Workflow for Bioanalytical Method Validation
Caption: Integrating data for human PK prediction using PBPK modeling.
Authoritative Grounding: PBPK models are increasingly accepted by regulatory agencies for predicting clinical DDIs and for justifying dosing regimens in specific populations (e.g., pediatrics or patients with organ impairment), sometimes in lieu of dedicated clinical studies. [19][20]
Conclusion
The pharmacokinetic characterization of a novel entity such as 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a systematic, multi-faceted process. It begins with foundational in vitro assays to understand metabolic fate and DDI risk, progresses to definitive in vivo studies in preclinical species to characterize whole-body disposition, and culminates in advanced modeling to predict human outcomes. Each step is a self-validating component of a larger system, designed to build a comprehensive data package that ensures both scientific integrity and regulatory compliance. This rigorous, insight-driven approach is essential to de-risk clinical development and is the only reliable path to translating a promising molecule into a safe and effective medicine.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Abstract
The aminoindane scaffold is a privileged structure in medicinal chemistry, giving rise to a range of biologically active molecules with applications in neuroscience and beyond.[1] This technical guide focuses on 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, a lesser-studied analogue of psychoactive compounds such as 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-methoxy-2-aminoindane (MEAI). Drawing upon the well-established pharmacology of related aminoindanes, this document delineates the most probable therapeutic targets for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and provides a comprehensive framework for its preclinical evaluation. The primary focus will be on the monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—as well as the serotonin 2A (5-HT2A) receptor, which are key mediators of mood, cognition, and behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel compound.
Introduction: The Therapeutic Promise of the Aminoindane Scaffold
The indane ring system, a bicyclic hydrocarbon, is a versatile scaffold for the development of therapeutics, with derivatives showing neuroprotective, anticancer, and anti-inflammatory properties.[1] The addition of an amino group to this structure gives rise to the aminoindanes, a class of compounds that has garnered significant interest for its psychoactive and potential therapeutic effects.[2] Notably, compounds like 1-aminoindane are metabolites of the anti-Parkinson's drug rasagiline, highlighting the neuropharmacological relevance of this chemical family.[2]
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine belongs to the 2-aminoindane subclass. Its chemical architecture suggests a strong likelihood of interaction with the monoamine system, a network of neurotransmitters (serotonin, norepinephrine, and dopamine) crucial for regulating mood, anxiety, and executive function.[3][4] The structure-activity relationship (SAR) of psychoactive aminoindanes indicates that substitutions on the benzene ring significantly influence their potency and selectivity for the monoamine transporters.[1] For instance, the methylenedioxy group in MDAI confers potent serotonin and norepinephrine releasing properties, while the methoxy group in 5-methoxy-6-methyl-2-aminoindane (MMAI) leads to a highly selective serotonin releasing agent.[5][6]
Given the 5,6-dimethoxy substitution pattern of the compound , it is hypothesized to act as a modulator of monoamine transporters, potentially with a profile distinct from its analogues. This unique profile could translate into therapeutic advantages for a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders. This guide outlines the key molecular targets and provides the experimental methodologies to rigorously test this hypothesis.
Primary Therapeutic Target Class: Monoamine Transporters
Monoamine transporters are integral membrane proteins that regulate the concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft by reabsorbing these neurotransmitters into the presynaptic neuron.[7] They are the primary targets for many antidepressants, stimulants, and other psychoactive drugs.[7] The interaction of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine with these transporters is a critical area of investigation.
The Serotonin Transporter (SERT)
Scientific Rationale: SERT is a primary target for many clinically successful antidepressants, such as selective serotonin reuptake inhibitors (SSRIs).[8] By blocking the reuptake of serotonin, these drugs increase its availability in the synapse, leading to an amelioration of depressive and anxious symptoms. Many psychoactive aminoindanes, including MDAI and MMAI, are potent serotonin releasing agents or reuptake inhibitors.[1][6] Therefore, characterizing the interaction of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine with SERT is of paramount importance.
Experimental Workflow: Characterizing SERT Interaction
Caption: Workflow for characterizing SERT interaction.
Detailed Experimental Protocols:
Protocol 2.1.1: SERT Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for SERT.
-
Cell/Tissue Preparation: Use membrane preparations from HEK-293 cells stably expressing human SERT or from rat brain cortex.[9]
-
Radioligand: [3H]Citalopram or [3H]Paroxetine.
-
Procedure:
-
Prepare serial dilutions of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
-
In a 96-well plate, incubate the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2.1.2: SERT Uptake Inhibition Assay
This functional assay measures the compound's ability to inhibit serotonin uptake.
-
Preparation: Use rat brain synaptosomes or HEK-293 cells expressing human SERT.[8]
-
Substrate: [3H]Serotonin (5-HT).
-
Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine for 10-20 minutes.
-
Initiate uptake by adding a fixed concentration of [3H]5-HT.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the amount of [3H]5-HT taken up by the cells/synaptosomes via scintillation counting.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of serotonin uptake.
The Norepinephrine Transporter (NET)
Scientific Rationale: NET modulation is a key mechanism of action for several classes of antidepressants, including tricyclic antidepressants (TCAs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][10] Dual inhibition of SERT and NET is often associated with greater efficacy in treating severe depression and neuropathic pain.[4][11] Given that many aminoindanes, such as MDAI, interact with NET, it is a crucial target to investigate for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.[12]
Detailed Experimental Protocols:
Protocol 2.2.1: NET Radioligand Binding Assay
-
Cell/Tissue Preparation: Use membrane preparations from HEK-293 cells stably expressing human NET.
-
Radioligand: [3H]Nisoxetine.
-
Procedure: Follow the general procedure outlined in Protocol 2.1.1, adapting incubation times and buffer conditions as required for NET.
-
Data Analysis: Determine the Ki value for NET.
Protocol 2.2.2: NET Uptake Inhibition Assay
-
Preparation: Use HEK-293 cells expressing human NET or rat cortical synaptosomes.[13]
-
Substrate: [3H]Norepinephrine.
-
Procedure: Follow the general procedure outlined in Protocol 2.1.2, using [3H]Norepinephrine as the substrate.[14]
-
Data Analysis: Calculate the IC50 value for the inhibition of norepinephrine uptake. A fluorescent-based alternative is also available using a Neurotransmitter Transporter Uptake Assay Kit.[15][16]
The Dopamine Transporter (DAT)
Scientific Rationale: DAT is the primary target for psychostimulants like cocaine and amphetamine, and its modulation is relevant to conditions such as ADHD and Parkinson's disease.[17] While some aminoindanes have lower affinity for DAT compared to SERT and NET, this interaction can significantly influence the overall pharmacological profile, including abuse potential.[1] A thorough evaluation of DAT activity is therefore essential for both therapeutic and safety profiling.
Detailed Experimental Protocols:
Protocol 2.3.1: DAT Radioligand Binding Assay
-
Cell/Tissue Preparation: Use membrane preparations from HEK-293 cells stably expressing human DAT or from rat striatum.[17]
-
Radioligand: [3H]WIN 35,428 or [3H]GBR 12935.
-
Procedure: Follow the general procedure outlined in Protocol 2.1.1.[18]
-
Data Analysis: Determine the Ki value for DAT.
Protocol 2.3.2: DAT Uptake Inhibition Assay
-
Preparation: Use HEK-293 cells expressing human DAT or rat striatal synaptosomes.[19]
-
Substrate: [3H]Dopamine.
-
Procedure: Follow the general procedure outlined in Protocol 2.1.2, using [3H]Dopamine as the substrate.
-
Data Analysis: Calculate the IC50 value for the inhibition of dopamine uptake.
Table 1: Summary of In Vitro Monoamine Transporter Assays
| Target | Assay Type | Common Radioligand/Substrate | Typical Preparation | Endpoint |
| SERT | Binding | [3H]Citalopram | HEK-hSERT membranes | Ki (nM) |
| Uptake | [3H]Serotonin | Rat brain synaptosomes | IC50 (nM) | |
| NET | Binding | [3H]Nisoxetine | HEK-hNET membranes | Ki (nM) |
| Uptake | [3H]Norepinephrine | HEK-hNET cells | IC50 (nM) | |
| DAT | Binding | [3H]WIN 35,428 | HEK-hDAT membranes | Ki (nM) |
| Uptake | [3H]Dopamine | Rat striatal synaptosomes | IC50 (nM) |
Secondary Therapeutic Target: Serotonin 2A (5-HT2A) Receptor
Scientific Rationale: The 5-HT2A receptor is a G-protein coupled receptor that is the primary target for classic psychedelic drugs like psilocybin and LSD.[20] Activation of this receptor is linked to profound changes in perception, cognition, and mood, which are being harnessed in psychedelic-assisted psychotherapy for depression and PTSD. Some aminoindanes may exhibit activity at 5-HT2A receptors, contributing to their overall psychoactive effects.[1] Investigating the interaction of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine with this receptor is crucial to understanding its potential for both therapeutic and hallucinogenic effects.
Signaling Pathway: 5-HT2A Receptor Activation
Caption: Canonical 5-HT2A receptor signaling cascade.
Detailed Experimental Protocols:
Protocol 3.1.1: 5-HT2A Receptor Radioligand Binding Assay
-
Cell/Tissue Preparation: Use membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor or from rat frontal cortex.[21]
-
Radioligand: [3H]Ketanserin or [3H]MDL 100,907.
-
Procedure: Follow the general procedure outlined in Protocol 2.1.1.[22]
-
Data Analysis: Determine the Ki value for the 5-HT2A receptor.
Protocol 3.1.2: 5-HT2A Receptor Functional Assay (Calcium Flux)
This assay measures the functional consequence of receptor activation.
-
Cell Line: Use a cell line (e.g., HEK-293 or CHO-K1) stably expressing the human 5-HT2A receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[23]
-
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
-
Measure the change in fluorescence over time using a plate reader. This indicates intracellular calcium mobilization.[24]
-
-
Data Analysis: Determine the EC50 (concentration for 50% of maximal response) to assess agonist activity and the IC50 in the presence of a known agonist (like serotonin) to assess antagonist activity.
In Vivo Evaluation: Bridging Molecular Targets to Therapeutic Outcomes
Once the in vitro profile is established, in vivo studies are essential to understand the compound's effects in a whole-organism context.
Table 2: Key In Vivo Behavioral Models
| Model | Species | Measures | Therapeutic Indication |
| Forced Swim Test | Mouse/Rat | Immobility time | Antidepressant activity[25] |
| Elevated Plus Maze | Mouse/Rat | Time spent in open arms | Anxiolytic activity[5] |
| Head-Twitch Response | Mouse | Frequency of head twitches | 5-HT2A agonist/psychedelic potential[26][27] |
| Locomotor Activity | Mouse/Rat | Distance traveled, stereotypy | Stimulant or sedative effects |
Protocol 4.1: Forced Swim Test (Porsolt Test)
-
Rationale: A standard preclinical screen for antidepressant efficacy. Antidepressant compounds typically reduce the time the animal spends immobile.[25]
-
Procedure:
-
Administer 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine or vehicle to the animals.
-
After a set pre-treatment time, place each animal in a cylinder of water from which it cannot escape.
-
Record the session (typically 5-6 minutes) and score the duration of immobility.
-
-
Data Analysis: Compare the immobility time between the treated and vehicle groups.
Protocol 4.2: Head-Twitch Response
-
Rationale: A behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in rodents.[28]
-
Procedure:
-
Administer the test compound to mice.
-
Place the mouse in an observation chamber.
-
Count the number of rapid, side-to-side head movements over a defined period.
-
-
Data Analysis: A significant increase in head twitches compared to a vehicle control suggests 5-HT2A agonist activity.[27]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. The primary hypothesis is that this compound will modulate monoamine transporters, with the specific selectivity profile dictating its potential therapeutic applications, from depression and anxiety (SERT/NET activity) to other neurological conditions. The evaluation of its activity at the 5-HT2A receptor will be critical in determining its potential as a classic psychedelic or a non-hallucinogenic psychoplastogen.
The proposed experimental workflows, from in vitro binding and functional assays to in vivo behavioral models, will enable a comprehensive characterization of its pharmacological profile. The resulting data will be crucial for establishing its mechanism of action, identifying lead indications, and guiding future drug development efforts. Further studies should also include comprehensive safety pharmacology and pharmacokinetic profiling to fully assess its therapeutic index and clinical viability.
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Methodological & Application
Synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its Derivatives: A Detailed Guide for Medicinal Chemistry
This document provides a comprehensive guide for the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its derivatives. This class of compounds is of significant interest to researchers in drug discovery and development due to the prevalence of the 2-aminoindane scaffold in centrally active agents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth synthetic protocols, mechanistic insights, and application context.
The 2-aminoindane structural motif is a key pharmacophore in a variety of psychoactive substances and therapeutic agents, known to interact with monoamine transporters.[1][2] Derivatives of 2-aminoindane are recognized as cyclic analogues of amphetamines and have been investigated for their stimulant and empathogenic properties.[2] Understanding the synthesis of these molecules is crucial for the exploration of new chemical entities with potential therapeutic applications.
Strategic Approach to Synthesis
The primary route to 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine involves a two-step sequence starting from a suitable precursor. The overall synthetic strategy is outlined below:
Figure 1: Overall synthetic workflow.
PART 1: Synthesis of the Key Precursor: 5,6-Dimethoxy-2-indanone
While 5,6-dimethoxy-1-indanone is a commercially available starting material, its conversion to the requisite 5,6-dimethoxy-2-indanone is a critical step. Although direct literature procedures for this specific transformation are scarce, a plausible multi-step sequence can be devised based on established organic chemistry principles. One such approach involves a reduction/oxidation sequence.
Protocol 1: Synthesis of 5,6-Dimethoxy-2-indanone from 5,6-Dimethoxy-1-indanone
Step 1a: Reduction to 5,6-dimethoxy-1-indanol
-
Reaction Setup: To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5,6-dimethoxy-1-indanol.
Step 1b: Dehydration to 5,6-dimethoxy-1H-indene
-
Reaction Setup: Dissolve the crude 5,6-dimethoxy-1-indanol in toluene containing a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 5,6-dimethoxy-1H-indene.
Step 1c: Epoxidation and Rearrangement to 5,6-dimethoxy-2-indanone
-
Epoxidation: Dissolve the 5,6-dimethoxy-1H-indene in dichloromethane (DCM) and cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. Stir at room temperature until the reaction is complete.
-
Rearrangement: The resulting epoxide can be rearranged to the 2-indanone by treatment with a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid. This step requires careful optimization to avoid side reactions.
-
Purification: The crude 5,6-dimethoxy-2-indanone should be purified by column chromatography on silica gel.
PART 2: Reductive Amination to Synthesize the Target Amine
The conversion of a ketone to a primary amine is efficiently achieved through reductive amination. The Leuckart reaction, which utilizes ammonium formate or formamide, is a classic and effective method for this transformation.[3]
Protocol 2: Leuckart Reaction for the Synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
This protocol is based on the general principles of the Leuckart reaction and should be optimized for the specific substrate.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5,6-dimethoxy-2-indanone | 192.21 | 5.0 g | 0.026 |
| Ammonium formate | 63.06 | 16.4 g | 0.26 |
| Formic acid (98-100%) | 46.03 | - | - |
| Hydrochloric acid (conc.) | 36.46 | - | - |
| Sodium hydroxide | 40.00 | - | - |
| Diethyl ether | 74.12 | - | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5,6-dimethoxy-2-indanone (1.0 eq) and ammonium formate (10 eq).
-
Reaction Conditions: Heat the mixture to 160-180 °C. The reaction is typically heated for several hours (4-8 h). The progress can be monitored by TLC by taking aliquots, hydrolyzing them, and checking for the disappearance of the ketone.
-
Hydrolysis of the Formamide Intermediate: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for 4-6 hours to hydrolyze the intermediate N-formyl derivative.
-
Work-up and Isolation:
-
Cool the acidic solution and wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution until pH > 12.
-
Extract the product into diethyl ether or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
-
-
Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Figure 2: Key steps in the Leuckart reductive amination.
Expected Characterization Data
-
¹H NMR (CDCl₃, 300 MHz): δ ~6.7-6.8 (s, 2H, Ar-H), 3.85 (s, 6H, 2 x OCH₃), 3.5-3.6 (m, 1H, CH-NH₂), 2.8-3.2 (m, 4H, Ar-CH₂), 1.5-2.0 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 75 MHz): δ ~148.0 (Ar-C-O), ~135.0 (Ar-C), ~109.0 (Ar-C-H), ~56.0 (OCH₃), ~50.0 (CH-NH₂), ~40.0 (Ar-CH₂).
-
Mass Spectrometry (EI): Expected M⁺ at m/z 193.
PART 3: Synthesis of N-Substituted Derivatives
The primary amine functionality of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine serves as a versatile handle for the synthesis of a wide array of derivatives through N-alkylation or N-acylation.
Protocol 3: N-Alkylation via Reductive Amination
Procedure:
-
Reaction Setup: To a solution of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Reaction Conditions: The reaction is typically stirred at room temperature. The addition of a catalytic amount of acetic acid can facilitate imine formation.
-
Work-up and Purification: After completion, the reaction is quenched, and the product is extracted and purified using standard techniques, often involving column chromatography.
Protocol 4: N-Acylation
Procedure:
-
Reaction Setup: To a solution of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (1.0 eq) and a base (e.g., triethylamine, pyridine) (1.2 eq) in an aprotic solvent (e.g., DCM, THF), add an acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise at 0 °C.
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried, and concentrated. The resulting amide can be purified by recrystallization or column chromatography.
Application Notes and Scientific Context
The 2-aminoindane scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. The pharmacological profile of these compounds is heavily influenced by the substitution pattern on both the aromatic ring and the amino group.
-
Monoamine Transporter Interactions: 2-Aminoindane and its derivatives are known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] The specific affinity and activity (i.e., inhibitor versus releaser) at these transporters dictate the psychopharmacological effects of the compounds. For instance, some derivatives exhibit MDMA-like effects with a preference for serotonin and norepinephrine release.[1]
-
Structure-Activity Relationships (SAR): The methoxy groups at the 5- and 6-positions, as in the target molecule, are expected to significantly influence the binding affinity and selectivity towards the monoamine transporters. Further derivatization at the amino group allows for the fine-tuning of these properties. For example, N-methylation can alter the potency and selectivity profile.
-
Therapeutic Potential: The exploration of novel 2-aminoindane derivatives is a promising avenue for the development of new therapeutics for a range of neurological and psychiatric disorders. Their ability to modulate monoaminergic systems makes them candidates for conditions such as depression, anxiety, and ADHD. Furthermore, the antibacterial and antiviral activities of some aminoindane derivatives have also been reported, expanding their potential therapeutic applications.[7]
Safety Precautions
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.
-
Reactions involving strong acids, bases, and reactive hydrides require particular caution.
This guide provides a foundational framework for the synthesis and derivatization of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. The provided protocols are based on established chemical principles and should be adapted and optimized for specific laboratory conditions and research goals.
References
- Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-244.
- Rothman, R. B., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology (Berl), 236(3), 989-999.
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information for "Ruthenium on ordered mesoporous carbon for the reductive amination of aldehydes and ketones". Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information for "Isotope-edited NMR for the study of RNA structure and dynamics". Retrieved from [Link]
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1567.
- Ruzgar, M., Akbaba, Y., Ozgeris, B., & Gormez, A. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Journal of Natural Products and Biotechnology, 1(2), 81-86.
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Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocol for the N-alkylation of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Abstract
The N-alkylation of primary amines to furnish secondary and tertiary amines is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry and drug development.[1][2] The 2-aminoindane scaffold is a privileged structure found in numerous pharmacologically active compounds. This document provides a detailed, experience-driven guide for the selective N-alkylation of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. We present two robust protocols: the preferred method of reductive amination for controlled mono-alkylation and an alternative method of direct alkylation with alkyl halides. The rationale behind procedural choices, mechanistic insights, step-by-step experimental details, purification, and characterization are thoroughly discussed to ensure reproducibility and high-yield synthesis of the target N-alkylated products.
Introduction and Strategic Overview
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a key intermediate for various therapeutic agents. Its N-alkylation introduces functional diversity, enabling the modulation of pharmacological properties. The primary challenge in alkylating primary amines is controlling the reaction to prevent over-alkylation, which leads to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3][4]
Two primary strategies are considered here:
-
Reductive Amination: This is the most versatile and widely employed method for N-alkylation.[1] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][5] This one-pot procedure is highly efficient and offers excellent control over mono-alkylation, making it the recommended protocol.[6]
-
Direct Alkylation with Alkyl Halides: This classic SN2 approach involves treating the amine with an alkyl halide. While seemingly straightforward, it is often plagued by poor selectivity. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive reaction that forms a tertiary amine.[3] This method is presented as an alternative for specific applications where reductive amination is not feasible.
This guide will prioritize reductive amination, providing a comprehensive protocol, while also detailing a controlled procedure for direct alkylation.
Recommended Protocol: Reductive Amination
This method is superior for achieving selective mono-alkylation. It proceeds in two main stages within a single pot: (1) formation of an imine (or iminium ion) intermediate from the amine and a carbonyl compound, and (2) in situ reduction of this intermediate.[1][7][8]
Mechanistic Rationale & Choice of Reagents
The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal.[5] This intermediate then dehydrates to yield an imine. Under the mildly acidic conditions often used, the imine can be protonated to form an iminium ion, which is highly electrophilic and readily reduced.[6][9]
Choice of Reducing Agent: The selection of the reducing agent is critical. Standard agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone, leading to undesired alcohol byproducts and lower yields.[6] Therefore, a milder, more selective reducing agent is required.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol.[10][11] Its advantages are significant:
-
High Selectivity: It rapidly reduces iminium ions but is too sterically hindered and electronically deactivated to reduce most aldehydes and ketones at an appreciable rate.[7][10] This allows the reductive amination to be performed as a convenient one-pot procedure.[10]
-
Mild Conditions: The reaction proceeds efficiently at room temperature and does not require strongly acidic or basic conditions, preserving sensitive functional groups.[10][12]
-
Broad Compatibility: It is compatible with a wide range of solvents, with dichloromethane (DCM) and 1,2-dichloroethane (DCE) being preferred.[1][10]
Workflow for Reductive Amination
The overall experimental process is depicted in the following workflow diagram.
Caption: One-pot workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Purity | Notes |
| 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | 193.25 | 1.0 | >98% | Starting Material |
| Aldehyde or Ketone (e.g., Propionaldehyde) | 58.08 | 1.1 - 1.2 | >98% | Alkylating agent |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | >95% | Mild reducing agent |
| Dichloromethane (DCM), anhydrous | 84.93 | - | >99.8% | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃), aqueous | - | - | - | For quenching |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | - | - | Drying agent |
| Silica Gel | - | - | - | For column chromatography |
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Imine Formation: Add the aldehyde or ketone (1.1-1.2 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours.[1]
-
Scientist's Note: This initial stirring period is crucial for the formation of the imine intermediate. For less reactive ketones, adding a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium towards the imine.[1]
-
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10-15 minutes.
-
Rationale: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.[1]
-
Work-up: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1] Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[1] A typical eluent system is a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the product from streaking on the column.
Alternative Protocol: Direct Alkylation with Alkyl Halides
This method should be used with caution due to the high risk of polyalkylation.[3][13] It can be viable when a large excess of the primary amine is used to favor mono-alkylation statistically, or for specific substrates where the secondary amine product is significantly less reactive than the primary amine.
Mechanistic Considerations
The reaction is a standard bimolecular nucleophilic substitution (SN2). The lone pair of the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to neutralize the hydrohalic acid generated, which would otherwise protonate the starting amine and render it non-nucleophilic.[13]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Purity | Notes |
| 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | 193.25 | 3.0 - 5.0 | >98% | Used in excess to limit dialkylation |
| Alkyl Halide (e.g., 1-Bromopropane) | 123.00 | 1.0 | >98% | Limiting reagent |
| Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | - | 2.0 - 3.0 | >98% | Base |
| Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) | - | - | Anhydrous | Solvent |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (3.0-5.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.) in anhydrous acetonitrile.
-
Addition of Alkyl Halide: Add the alkyl halide (1.0 eq.) dropwise to the stirred mixture at room temperature.[1]
-
Reaction: Heat the mixture to 40-60 °C and stir until the alkyl halide is consumed, as monitored by TLC or GC-MS. Pay close attention to the formation of the dialkylated byproduct.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dilute the residue with ethyl acetate and wash with water to remove excess amine salt and remaining base. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product will likely contain unreacted starting amine and the desired secondary amine. Purify by flash column chromatography.
Product Characterization
The identity and purity of the final N-alkylated product must be confirmed by standard analytical techniques.
| Technique | Expected Observations for N-Propyl-5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine |
| ¹H NMR | Disappearance of the broad NH₂ singlet from the starting material. Appearance of new signals corresponding to the N-alkyl group (e.g., for N-propyl: a triplet around 0.9 ppm, a sextet around 1.5 ppm, and a triplet around 2.6 ppm). The protons on the carbon adjacent to the nitrogen (α-hydrogens) will appear in the 2.3-3.0 ppm range.[14][15][16] |
| ¹³C NMR | Appearance of new signals for the alkyl group carbons. The carbon atom bonded to the nitrogen will be deshielded and appear in the 40-60 ppm region.[14][15] |
| IR Spec. | The characteristic pair of N-H stretching bands for a primary amine (around 3300-3500 cm⁻¹) will be replaced by a single, weaker N-H band for the secondary amine product in the same region.[15] |
| Mass Spec. | The molecular ion peak (M⁺) will correspond to the mass of the N-alkylated product. A key fragmentation pattern for amines is alpha-cleavage, which will result in a resonance-stabilized cation.[14][17] For an odd number of nitrogen atoms, the molecular ion will have an odd mass.[17] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient reaction time; Poor quality reagents; Inefficient imine formation (reductive amination). | Extend reaction time; Use freshly opened, anhydrous solvents and high-purity reagents; Add a dehydrating agent (e.g., MgSO₄) during imine formation. |
| Formation of Dialkylated Product | Reaction temperature too high (direct alkylation); Stoichiometry incorrect. | Lower the reaction temperature; Use a larger excess of the primary amine in direct alkylation; Ensure reductive amination is the chosen method for mono-alkylation. |
| Byproduct from Carbonyl Reduction | Reducing agent is not selective (e.g., NaBH₄ used instead of NaBH(OAc)₃). | Use the recommended NaBH(OAc)₃, which is selective for the iminium ion over the carbonyl.[10] |
| Product Streaking on TLC/Column | Amine is interacting strongly with the acidic silica gel. | Add 1% triethylamine (Et₃N) to the eluent system to neutralize acidic sites on the silica. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent Handling:
-
Dichloromethane (DCM): Is a suspected carcinogen. Handle with extreme care.
-
Alkyl Halides: Are toxic and often volatile. Handle only in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment and quench carefully.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2019). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 96(7), 1478–1481. [Link]
-
ACS Green Chemistry Institute. (2026, January 2). Reductive Amination. [Link]
-
Oregon State University. Spectroscopy of Amines. [Link]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. fiveable.me [fiveable.me]
- 17. Spectroscopy of Amines [sites.science.oregonstate.edu]
Using 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in acetylcholinesterase inhibition assays
An Application Note on the Characterization of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine as a Potential Acetylcholinesterase Inhibitor
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in acetylcholinesterase (AChE) inhibition assays. Acetylcholinesterase is a key enzyme in the cholinergic nervous system and a validated therapeutic target for neurodegenerative diseases such as Alzheimer's disease.[1][2] This document details the scientific rationale, a step-by-step protocol based on the colorimetric Ellman's assay, data analysis procedures, and troubleshooting advice for evaluating the inhibitory potential of this indane-based compound.
Introduction: The Rationale for Targeting Acetylcholinesterase
Alzheimer's disease, a progressive neurodegenerative disorder, is pathologically characterized by a significant deficit in cholinergic neurotransmission.[3] The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[4][5] A primary therapeutic strategy for alleviating the cognitive symptoms of Alzheimer's involves inhibiting AChE.[6] By blocking this enzyme, AChE inhibitors increase the concentration and duration of action of acetylcholine at the synapse, thereby enhancing cholinergic function.[1][3]
Donepezil, a leading medication for Alzheimer's, is a potent, reversible, and selective AChE inhibitor.[4][5] Its chemical structure is based on a 5,6-dimethoxy-1-indanone moiety linked to a piperidine group.[7][8] The structural similarity between Donepezil's core and the compound of interest, 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, provides a strong rationale for investigating its potential as a novel AChE inhibitor. This guide outlines the use of the well-established Ellman's assay to quantify this potential inhibitory activity.
Principle of the Ellman's Assay
The Ellman's assay is a robust and widely adopted colorimetric method for measuring cholinesterase activity.[9] Its operational principle is straightforward and suitable for high-throughput screening.
-
Enzymatic Reaction: Acetylcholinesterase catalyzes the hydrolysis of the substrate analog, acetylthiocholine (ATCh), into thiocholine and acetate.
-
Chromogenic Reaction: The liberated thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Detection: This reaction produces the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance at 412 nm.[10]
The rate of yellow color formation is directly proportional to the AChE activity. When an inhibitor such as 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is present, it reduces the rate of ATCh hydrolysis, leading to a decreased rate of color development.[11]
Caption: The reaction mechanism of the Ellman's assay.
Materials and Reagents
Equipment
-
Microplate spectrophotometer capable of reading at 412 nm (kinetic or endpoint mode)
-
Calibrated single and multichannel pipettes
-
96-well clear, flat-bottom microplates
-
Reagent reservoirs
-
Incubator set to 37°C (optional, for temperature control)
-
Vortex mixer
Reagents and Chemicals
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel), Type VI-S (e.g., Sigma-Aldrich, Cat. No. C3389)
-
Test Compound: 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
-
Positive Control: Donepezil Hydrochloride (or other known AChE inhibitor)
-
Substrate: Acetylthiocholine Iodide (ATChI) (e.g., Sigma-Aldrich, Cat. No. A5751)
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) (e.g., Sigma-Aldrich, Cat. No. D8130)
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[9]
-
Solvent: Dimethyl sulfoxide (DMSO), ACS grade
-
Water: Ultrapure, deionized water
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL.
Preparation of Solutions
Causality Note: Preparing substrate and enzyme solutions fresh is critical for assay consistency, as their activity can degrade over time.
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a final pH of 8.0.
-
AChE Stock Solution (1 U/mL): Dissolve AChE in phosphate buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
AChE Working Solution (0.1 U/mL): On the day of the assay, dilute the AChE stock solution 1:10 in phosphate buffer. Keep on ice.
-
DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in phosphate buffer. Protect from light.[9]
-
ATChI Solution (15 mM): Dissolve an appropriate amount of ATChI in deionized water. This solution must be prepared fresh daily. [9]
-
Test Compound Stock (10 mM): Dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in 100% DMSO.
-
Positive Control Stock (1 mM): Dissolve Donepezil HCl in 100% DMSO.
-
Working Solutions: Prepare serial dilutions of the test compound and positive control stocks in phosphate buffer. The final DMSO concentration in the assay wells should not exceed 1% to prevent solvent-induced enzyme inhibition.
Assay Workflow
The following diagram outlines the sequential steps of the experimental procedure.
Caption: Experimental workflow for the AChE inhibition assay.
Step-by-Step Plate Procedure
-
Plate Layout: Design the experiment in a 96-well plate. A recommended layout is provided below. All conditions should be performed in triplicate.
| Well Type | Description | Reagent Volumes |
| Blank | No enzyme activity control. | 160 µL Buffer + 20 µL Solvent + 20 µL ATChI/DTNB Mix |
| Control (100% Activity) | Maximum enzyme activity. | 140 µL Buffer + 20 µL Solvent + 20 µL AChE + 20 µL ATChI/DTNB Mix |
| Test Compound | Enzyme + Inhibitor. | 140 µL Buffer + 20 µL Inhibitor Dilution + 20 µL AChE + 20 µL ATChI/DTNB Mix |
| Positive Control | Enzyme + Known Inhibitor. | 140 µL Buffer + 20 µL Donepezil Dilution + 20 µL AChE + 20 µL ATChI/DTNB Mix |
-
Reagent Addition:
-
Add 140 µL of phosphate buffer to the Control, Test, and Positive Control wells. Add 160 µL of buffer to the Blank wells.
-
Add 20 µL of the appropriate inhibitor serial dilutions (Test Compound or Positive Control) to the designated wells.
-
Add 20 µL of the solvent (e.g., buffer with the same % DMSO as the inhibitor dilutions) to the Blank and Control wells.
-
-
Enzyme Addition & Pre-incubation:
-
Reaction Initiation and Measurement:
-
Prepare a fresh Reaction Mix by combining the 3 mM DTNB and 15 mM ATChI solutions in a 1:1 ratio.
-
Using a multichannel pipette, add 20 µL of the Reaction Mix to all wells to initiate the reaction.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes.[11]
-
Data Analysis and Interpretation
Calculation of Reaction Velocity
For each well, plot absorbance at 412 nm against time (in minutes). The slope of the linear portion of this curve represents the reaction rate or velocity (V), expressed as ΔAbs/min. The Blank value should be subtracted from all other readings.
Calculation of Percent Inhibition
Use the calculated velocities to determine the percentage of AChE inhibition for each inhibitor concentration using the following formula:
% Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] x 100
Where:
-
Vcontrol is the average velocity of the 100% activity control wells.
-
Vinhibitor is the velocity of a well containing the test compound or positive control.
IC₅₀ Value Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[13][14]
-
Plot % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) available in software like GraphPad Prism or R.
-
The IC₅₀ value is derived directly from this curve. A lower IC₅₀ value indicates a more potent inhibitor.[15]
Quantitative Data Summary
Results should be summarized clearly. The positive control (Donepezil) serves as a benchmark to validate the assay's performance.
| Compound | IC₅₀ (nM) [Mean ± SD, n=3] |
| 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | [Experimental Value] |
| Donepezil (Positive Control) | [Experimental Value, compare to literature] |
Assay Validation and Troubleshooting
A self-validating protocol includes robust controls and a clear plan for addressing common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Inactive or expired enzyme/reagents.- Omission of a key reagent (e.g., substrate, DTNB).- Incorrect plate reader wavelength setting. | - Run a positive control with a known active enzyme lot.- Verify reagent preparation and storage conditions.- Double-check the protocol and ensure all reagents were added in the correct order.[16] |
| High Background in Blank Wells | - Spontaneous hydrolysis of ATChI.- Contamination of buffer or reagents with sulfhydryl compounds. | - Prepare ATChI solution fresh before each experiment.- Use high-purity reagents and water. |
| High Variability Between Replicates | - Inaccurate pipetting.- "Edge effects" due to evaporation in outer wells.- Temperature gradients across the plate. | - Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions.- Avoid using the outermost wells for critical samples or fill them with buffer to create a humidity barrier.- Ensure the plate reaches thermal equilibrium before reading. |
| Standard Curve/Dose-Response is Not Sigmoidal | - Incorrect serial dilutions.- Inhibitor concentration range is too narrow or wide.- Signal saturation at high enzyme activity or low inhibition.[17] | - Re-prepare inhibitor dilutions carefully.- Perform a wider range-finding experiment first.- If the curve flattens at the top, consider reducing the enzyme concentration or incubation time to stay within the linear range of the detector. |
References
- Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?
-
Mehta, M., et al. (2023). Donepezil. StatPearls Publishing. Retrieved from [Link]
-
WisTech Open. (n.d.). 4.16 Acetylcholinesterase Inhibitors. Nursing Pharmacology-2e. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Science Behind Donepezil Hydrochloride: Mechanism, Therapeutic Uses, and Future Outlook. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Donepezil - StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link] (Note: Direct link to the specific PDF may vary; course content is the source).
-
Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Skarka, A., & Wsol, V. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. Retrieved from [Link]
-
Gök, Y., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PMC. Retrieved from [Link]
-
Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Retrieved from [Link]
-
Pohanka, M. (2020). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. MDPI. Retrieved from [Link]
-
Ogura, H., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). PubMed. Retrieved from [Link]
-
Colovic, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4.16 Acetylcholinesterase Inhibitors – Nursing Pharmacology-2e [wtcs.pressbooks.pub]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 17. thermofisher.com [thermofisher.com]
Topic: Application of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in Neurodegenerative Disease Models
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multi-Target Approach to Neurodegeneration
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, more commonly known as Donecopride , has emerged as a promising multi-target-directed ligand (MTDL) for the study and potential treatment of Alzheimer's disease (AD).[1][2] Unlike traditional single-target agents, Donecopride was rationally designed to simultaneously engage two distinct pharmacological targets critically involved in AD pathophysiology.[3][4] This dual-action profile offers a unique advantage for researchers, allowing for the investigation of both symptomatic improvement and disease-modifying effects within a single molecular entity.
This guide provides an in-depth overview of Donecopride's mechanism of action and detailed protocols for its application in established in vitro and in vivo models of neurodegeneration, empowering researchers to effectively leverage this compound in their studies.
Section 1: Mechanism of Action - A Dual-Pronged Strategy
Donecopride's therapeutic potential stems from its ability to function as both a potent acetylcholinesterase (AChE) inhibitor and a partial agonist of the serotonin 5-HT₄ receptor.[3][5]
-
Acetylcholinesterase (AChE) Inhibition : By inhibiting AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, Donecopride increases cholinergic signaling in the brain.[6][7] This mechanism is the cornerstone of current symptomatic treatments for AD, as diminished cholinergic function is a well-established contributor to the cognitive deficits observed in the disease.[8] Donecopride exhibits a nanomolar inhibitory concentration (IC₅₀ = 16 nM) for human AChE.[1][3]
-
Serotonin 5-HT₄ Receptor Agonism : Activation of the 5-HT₄ receptor is linked to disease-modifying pathways.[7] As a partial agonist (Kᵢ = 8.5–10.4 nM), Donecopride stimulates this receptor, promoting the non-amyloidogenic processing of the amyloid precursor protein (APP).[1][5] This shifts APP cleavage towards the α-secretase pathway, leading to the production and release of the neuroprotective soluble APPα fragment (sAPPα).[3] This action not only prevents the formation of the neurotoxic amyloid-β (Aβ) peptide but also generates a fragment that supports synaptic plasticity and neuronal survival.
This multi-target profile allows Donecopride to simultaneously address the cognitive decline (via AChE inhibition) and the underlying amyloid pathology (via 5-HT₄ agonism), making it a powerful tool for preclinical AD research.[5][9]
Section 2: In Vitro Applications and Protocols
In vitro models are essential for dissecting the molecular effects of Donecopride. Key applications include confirming its enzymatic activity and evaluating its neuroprotective capacity in a cell-based model of AD pathology.
Protocol 2.1: Assessment of Acetylcholinesterase Inhibition (Ellman's Assay)
Scientific Rationale: This colorimetric assay is the gold standard for quantifying AChE activity.[10][11] It measures the enzymatic hydrolysis of acetylthiocholine (ATCh) into thiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[11] The rate of color formation is directly proportional to AChE activity; an inhibitor like Donecopride will reduce this rate.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATChI)
-
DTNB (Ellman's Reagent)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Donecopride (and positive control, e.g., Donepezil)
-
DMSO (for dissolving compounds)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Donecopride in 100% DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations. Ensure the final DMSO concentration in the well does not exceed 1%.[11]
-
Prepare a 10 mM ATChI solution in deionized water (prepare fresh).[11]
-
Prepare a 10 mM DTNB solution in phosphate buffer.[11]
-
Dilute AChE stock in phosphate buffer to a working concentration (e.g., 0.1 U/mL).[11]
-
-
Assay Plate Setup (in triplicate):
-
Test Wells: 25 µL of Donecopride dilution.
-
Control Wells (100% activity): 25 µL of buffer (containing the same final % of DMSO as test wells).
-
Blank Wells (no enzyme): 50 µL of buffer.
-
-
Enzyme Addition & Pre-incubation:
-
Add 25 µL of the AChE working solution to all wells except the blank.
-
Add 50 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.[10]
-
-
Reaction Initiation & Measurement:
-
Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells (total volume = 125 µL).
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] x 100
-
Plot % Inhibition against the logarithm of Donecopride concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2.2: Neuroprotection Against Aβ-Induced Toxicity in SH-SY5Y Cells
Scientific Rationale: The human neuroblastoma SH-SY5Y cell line is a widely used model to study Aβ neurotoxicity.[12][13] These cells, especially when differentiated into a more neuron-like phenotype, are susceptible to Aβ-induced cell death, making them an excellent system to test the neuroprotective effects of compounds like Donecopride.[14][15] Cell viability is typically assessed using an MTT assay, which measures mitochondrial reductase activity.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)
-
Retinoic Acid (RA) for differentiation (optional, but recommended)
-
Amyloid-β (1-42) peptide
-
Donecopride
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells under standard conditions (37°C, 5% CO₂).
-
Seed cells into a 96-well plate at a density of ~1x10⁴ cells/well and allow them to adhere overnight.
-
-
Differentiation (Optional):
-
To obtain a more mature neuronal phenotype, differentiate cells by treating them with 10 µM retinoic acid in low-serum (1% FBS) media for 5-7 days.[15]
-
-
Aβ Peptide Preparation & Aggregation:
-
Prepare Aβ (1-42) oligomers, which are considered the most toxic species. A common method is to dissolve the peptide in HFIP, evaporate the solvent, and resuspend in DMSO. Dilute into serum-free media and incubate at 4°C for 24 hours to form oligomers.
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add fresh, serum-free medium containing the treatments:
-
Control Group: Vehicle only.
-
Aβ Group: Aβ oligomers at a final toxic concentration (e.g., 2.5-10 µM).[15]
-
Test Group: Aβ oligomers + varying concentrations of Donecopride.
-
Donecopride only Group: Donecopride only, to test for inherent toxicity.
-
-
Incubate the plate for 24-48 hours.[15]
-
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of all groups to the control group (set to 100% viability).
-
Compare the viability of the Aβ group to the Test group to determine the neuroprotective effect of Donecopride.
-
| Parameter | Value | Source |
| AChE Inhibition (IC₅₀) | 16 nM | [1][3] |
| 5-HT₄R Binding Affinity (Kᵢ) | 8.5 - 10.4 nM | [1][5] |
| sAPPα Release (EC₅₀) | 11.3 nM | [1][3] |
| Suggested In Vitro Conc. | 10 nM - 10 µM | General Practice |
Section 3: In Vivo Applications and Protocols
In vivo models are crucial for evaluating the effects of Donecopride on cognitive function and brain pathology in a complex biological system. Transgenic mouse models that recapitulate aspects of AD, such as the 5XFAD or APP/PS1 mice, are standard choices.[5][16]
Protocol 3.1: Evaluation of Cognitive Enhancement in an AD Mouse Model using the Morris Water Maze (MWM)
Scientific Rationale: The MWM is a widely accepted behavioral test for assessing spatial learning and memory, functions that are heavily dependent on the hippocampus and are impaired in AD.[17][18] The task requires mice to use distal visual cues to locate a hidden escape platform in a pool of opaque water. Improved performance (e.g., reduced escape latency) following Donecopride treatment indicates pro-cognitive or anti-amnesic effects.[5]
Materials:
-
Transgenic AD mice (e.g., 5XFAD or APP/PS1, aged 4-6 months) and wild-type littermates.[5][16]
-
Donecopride
-
Vehicle for administration (e.g., saline, 0.5% methylcellulose)
-
Morris Water Maze apparatus (circular pool, escape platform, tracking software)
-
Non-toxic opaque substance for water (e.g., powdered non-fat milk or non-toxic paint)
Procedure:
-
Animal Groups and Drug Administration:
-
Divide animals into groups (n=10-15/group): Wild-Type + Vehicle, AD-Tg + Vehicle, AD-Tg + Donecopride.
-
Administer Donecopride or vehicle daily for a chronic period (e.g., 4 weeks to 3 months) prior to and during behavioral testing.[5][9] Administration can be via intraperitoneal (i.p.) injection or oral gavage. A typical effective i.p. dose is 0.3 mg/kg.[5][6]
-
-
MWM Acquisition Phase (5-7 days):
-
Fill the pool with water (20-22°C) and make it opaque. Place the hidden platform 1 cm below the water surface in a fixed quadrant.
-
Each day, subject each mouse to 4 trials. For each trial, release the mouse from one of four quasi-random start positions, facing the pool wall.
-
Allow the mouse to search for the platform for 60 seconds. If it finds the platform, allow it to remain there for 15-30 seconds.[17]
-
If it fails to find the platform within 60s, gently guide it to the platform and allow it to stay for 30s.[17]
-
Record the escape latency (time to find the platform) and path length for each trial using the tracking software.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.[18]
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latencies across days using a two-way repeated measures ANOVA. A significant improvement in the Donecopride-treated AD group compared to the vehicle-treated AD group indicates enhanced learning.
-
Probe Trial: Analyze the time in the target quadrant and platform crossings using a one-way ANOVA or t-test. A significant preference for the target quadrant in the treated group indicates memory retention.
-
| Parameter | Value | Route | Model | Source |
| Pro-cognitive Dose | 0.3 - 1 mg/kg | i.p. | NMRI Mice | [1][6] |
| Anti-amnesic Dose | 0.3 mg/kg | i.p. | 5XFAD Mice | [5] |
| Chronic Treatment | 0.3 mg/kg/day | i.p. | 5XFAD Mice | [5][9] |
Section 4: Key Considerations and Troubleshooting
-
Solubility: Donecopride is typically supplied as a hydrochloride salt, which has improved aqueous solubility. For stock solutions, DMSO is recommended. Always check for precipitation when making final dilutions in aqueous buffers or media.
-
Controls: The inclusion of appropriate controls is critical. In vitro, always include a vehicle control and a positive control (e.g., Donepezil for AChE inhibition). In vivo, both wild-type and vehicle-treated transgenic groups are essential to confirm the disease phenotype and the specific effect of the drug.
-
Aβ Preparation: The aggregation state of the Aβ peptide is a major source of variability in toxicity assays.[13] Ensure your preparation protocol is consistent and, if possible, characterize the aggregation state (e.g., via Western blot or TEM) to improve reproducibility.
-
Animal Models: The choice of animal model and its age are critical. Pathological and cognitive deficits appear at different ages depending on the specific transgenic line.[16] Ensure the model exhibits the deficit you intend to treat at the start of your study.
Conclusion
Donecopride (5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine) represents a sophisticated chemical tool for investigating the complex pathology of Alzheimer's disease. Its dual mechanism of action provides a unique opportunity to study the interplay between cholinergic restoration and anti-amyloid strategies. The protocols outlined in this guide provide a robust framework for researchers to explore the full potential of this compound in both cellular and animal models of neurodegeneration.
References
-
Rochais, C., et al. (2020). Donecopride, a Swiss army knife with potential against Alzheimer's disease. British Journal of Pharmacology, 177(9), 2069-2087. [Link]
-
PubMed. (2020). Donecopride, a Swiss army knife with potential against Alzheimer's disease. National Center for Biotechnology Information. [Link]
-
Lecoutey, C., et al. (2014). Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment. Proceedings of the National Academy of Sciences, 111(36), E3825-E3830. [Link]
-
Rochais, C., et al. (2015). Novel multitarget-directed ligands (MTDLs) with acetylcholinesterase (AChE) inhibitory and serotonergic subtype 4 receptor (5-HT4R) agonist activities as potential agents against Alzheimer's disease: the design of donecopride. Journal of Medicinal Chemistry, 58(7), 3172-3187. [Link]
-
PNAS. (2014). Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer’s disease treatment. Proceedings of the National Academy of Sciences. [Link]
-
Ingkaninan, K., et al. (2014). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
Lecoutey, C., et al. (2014). Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment. PubMed Central. [Link]
-
Vorhees, C. V., & Williams, M. T. (2014). Validation of a 2-day water maze protocol in mice. PubMed Central. [Link]
-
Rochais, C., et al. (2015). Novel Multitarget-Directed Ligands (MTDLs) with Acetylcholinesterase (AChE) Inhibitory and Serotonergic Subtype 4 Receptor (5-HT4R) Agonist Activities As Potential Agents against Alzheimer's Disease: The Design of Donecopride. ACS Publications. [Link]
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Ufimtseva, A., et al. (2021). Toxicity of Amyloid-β Peptides Varies Depending on Differentiation Route of SH-SY5Y Cells. PubMed. [Link]
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Frontiers in Aging Neuroscience. (2018). Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze. Frontiers. [Link]
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Application Notes and Protocols for the Development of Antimicrobial Agents from 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial activity. The indane nucleus, a structural motif present in various bioactive compounds, represents a promising starting point for the development of new therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antimicrobial agents derived from the 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine scaffold. We present detailed, field-tested protocols for the chemical synthesis of novel derivatives, robust methods for evaluating their in vitro antimicrobial efficacy and cytotoxicity, and a framework for interpreting the resulting data to establish a strong structure-activity relationship (SAR).
Introduction: The Rationale for Indane-Based Antimicrobials
The core challenge in modern antimicrobial drug discovery is to identify novel molecular frameworks that can overcome existing resistance mechanisms.[3] Indane derivatives have garnered significant interest due to their diverse biological activities, including antibacterial, antiviral, and antiparkinsonian properties.[1][4] The 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine scaffold offers a synthetically tractable and versatile starting point. Its secondary amine provides a ready handle for chemical modification, allowing for the systematic exploration of chemical space to optimize potency and selectivity.
The strategic goal is to modify the parent molecule to enhance its interaction with bacterial targets while minimizing effects on mammalian cells. This process involves an iterative cycle of chemical synthesis, biological testing, and data analysis to build a comprehensive understanding of the structure-activity relationship (SAR).
Synthesis and Characterization of Novel Derivatives
Scientific Rationale
The primary amino group of the parent compound is the key point for diversification. By introducing a variety of substituents, we can modulate several key physicochemical properties that are critical for antimicrobial activity:
-
Lipophilicity: The balance between hydrophilicity and lipophilicity governs the compound's ability to traverse the bacterial cell envelope.
-
Steric Bulk: The size and shape of the substituents can influence binding affinity to the molecular target.
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the reactivity and binding interactions of the molecule.
This section outlines a general protocol for the synthesis of N-acyl and N-alkyl derivatives, which are common and effective modifications for amine-containing scaffolds.[5][6]
General Synthetic Workflow
The following diagram illustrates the general workflow for synthesizing and purifying novel derivatives from the starting amine.
Caption: General workflow for synthesis and purification of derivatives.
Protocol 1: Synthesis of N-Acyl Derivatives
This protocol describes a representative synthesis of an N-acyl derivative.
Materials:
-
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
-
Acyl chloride of interest (e.g., benzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes).
-
Combine the fractions containing the pure product and concentrate to yield the final N-acyl derivative.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.[7][8]
In Vitro Antimicrobial Susceptibility Testing
Scientific Rationale
The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[9] The broth microdilution method is a standardized and widely used technique that allows for the efficient testing of multiple compounds against various bacterial strains in a 96-well plate format.[10][11] This method provides quantitative data on the potency of the synthesized compounds, which is essential for SAR analysis.
Antimicrobial Testing Workflow
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized indane derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Control antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Compound Preparation: Prepare stock solutions of each test compound and control antibiotic in DMSO (e.g., at 10 mg/mL).
-
Plate Preparation: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the test compound at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only MHB.
-
Inoculum Preparation: From a fresh bacterial culture (18-24h), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Data Presentation
MIC values should be summarized in a table for clear comparison.
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | - | >128 | >128 |
| Cpd-01 | N-benzoyl | 32 | 64 |
| Cpd-02 | N-dodecyl | 8 | >128 |
| Cipro | (Control) | 0.25 | 0.015 |
In Vitro Cytotoxicity Assessment
Scientific Rationale
A promising antimicrobial agent must selectively target bacterial cells over host cells.[12][13] Cytotoxicity assays are crucial for evaluating the safety profile of new compounds.[14] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells. This allows for the determination of the 50% cytotoxic concentration (IC₅₀).
Protocol 3: MTT Assay for Mammalian Cell Viability
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Test compounds
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (viability control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Data Presentation and Selectivity Index
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of cytotoxicity to antimicrobial activity. A higher SI value indicates greater selectivity for the bacterial target.
SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
| Compound ID | S. aureus MIC (µg/mL) | IC₅₀ (HEK293, µg/mL) | Selectivity Index (SI) |
| Cpd-01 | 32 | >200 | >6.25 |
| Cpd-02 | 8 | 40 | 5 |
Structure-Activity Relationship (SAR) Analysis
Rationale
SAR analysis is the process of correlating the chemical structure of the synthesized analogs with their biological activity.[16][17] By systematically analyzing the MIC and IC₅₀ data, researchers can identify the structural features that are essential for potent and selective antimicrobial activity. This knowledge guides the design of the next generation of compounds with improved properties.
The Iterative Cycle of Antimicrobial Drug Discovery
Caption: The iterative cycle of lead optimization in drug discovery.
Interpreting the Data
Based on the example data provided:
-
Parent Compound: The unsubstituted amine is inactive, confirming the necessity of N-functionalization.
-
Cpd-01 (N-benzoyl): Adding an aromatic acyl group introduces moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria with low cytotoxicity (SI >6.25). This suggests the benzoyl group is a favorable modification.
-
Cpd-02 (N-dodecyl): Introducing a long, lipophilic alkyl chain significantly improves activity against the Gram-positive S. aureus (MIC = 8 µg/mL) but eliminates activity against the Gram-negative E. coli. This is a common phenomenon, as the outer membrane of Gram-negative bacteria often presents a barrier to highly lipophilic compounds.[3] However, this modification also increases cytotoxicity (IC₅₀ = 40 µg/mL), resulting in a lower selectivity index (SI = 5). This trade-off between potency and toxicity is a central challenge in drug development.
Conclusion and Future Directions
These application notes provide a foundational framework for the synthesis and evaluation of novel antimicrobial agents based on the 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine scaffold. The protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data for building a strong SAR.
Future work should focus on:
-
Expanding the chemical diversity of the synthesized library to further probe the SAR.
-
Mechanism of Action (MoA) studies for the most potent and selective compounds to identify their bacterial target.[18][19]
-
Testing against a broader panel of clinically relevant and drug-resistant bacterial strains.
-
In vivo efficacy and safety studies in animal models for the most promising lead candidates.
By following this systematic approach, the scientific community can effectively explore the potential of the indane scaffold to deliver a new class of much-needed antimicrobial agents.
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Kretschmer, D., et al. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]
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Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]
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Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]
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Wanger, A., et al. (2018). Antimicrobial Susceptibility Testing Protocols. ASM Press. Available at: [Link]
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Bax, B. D., et al. (2023). Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens. Journal of Medicinal Chemistry. Available at: [Link]
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Bhatt, N. D., et al. (2014). Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. Arabian Journal of Chemistry. Available at: [Link]
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Bhatt, N. D., et al. (2014). (PDF) Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. ResearchGate. Available at: [Link]
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El-Baky, R. M. A., & El-Gendy, A. O. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Applied and Basic Medical Research. Available at: [Link]
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Basarab, G. S., et al. (2022). Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition. ACS Medicinal Chemistry Letters. Available at: [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
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Ruzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology. Available at: [Link]
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Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. ResearchGate. Available at: [Link]
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Ruzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology. Available at: [Link]
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Patel, R. B., et al. (2010). Synthesis and antibacterial activity of some indane derivatives. ResearchGate. Available at: [Link]
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The Pharma Helper. (2021). Antimicrobials: Mechanism of action. YouTube. Available at: [Link]
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PubChem. 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-diprotpyl-. PubChem. Available at: [Link]
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B-Bessard, A., et al. (2021). Determination of the Relationships between the Chemical Structure and Antimicrobial Activity of a GAPDH-Related Fish Antimicrobial Peptide and Analogs Thereof. Marine Drugs. Available at: [Link]
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Khusro, A., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules. Available at: [Link]
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Andruszkiewicz, R., et al. (2006). Structure Activity Relationship Studies on the Antimicrobial Activity of Novel Edeine A and D Analogues. Journal of Peptide Science. Available at: [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]
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Samdani, S., et al. (2017). Identification of Novel 5,6-Dimethoxyindan-1-one Derivatives as Antiviral Agents. Medicinal Chemistry. Available at: [Link]
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Matiychuk, V., et al. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Scientia Pharmaceutica. Available at: [Link]
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Early, J. V., et al. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Jung, H., et al. (2006). Antimicrobial activities of amino acid derivatives of monascus pigments. FEMS Microbiology Letters. Available at: [Link]
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Tencheva, A., et al. (2021). ANTIMICROBIAL ACTIVITY OF AMINO ACID DERIVATIVES OF MEMANTINE. Journal of Chemical Technology and Metallurgy. Available at: [Link]
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Application Notes and Protocols: High-Throughput Screening of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine Libraries
For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Introduction: The Rationale for Screening 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine Libraries
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine chemical space and its analogs have garnered significant interest due to their potential to modulate various biological targets.[2][3][4] These compounds share structural similarities with known psychoactive molecules and have been investigated for their effects on serotonin receptors, among other targets.[2][5] High-throughput screening (HTS) of libraries based on this scaffold provides a powerful and unbiased approach to identify novel starting points for drug discovery programs targeting a wide range of diseases.[6][7][8][9]
This guide provides a comprehensive framework for designing and executing a high-throughput screening campaign for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine libraries. It details the critical steps from assay development and validation to primary screening, data analysis, and hit confirmation, emphasizing the scientific principles and practical considerations that underpin a successful HTS campaign.[6][10]
Pre-Screening Considerations: Library Design and Quality Control
The success of any HTS campaign is fundamentally linked to the quality and diversity of the small molecule library.[7] For the 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine scaffold, library design should focus on systematic structural modifications to explore the structure-activity relationship (SAR).
Library Synthesis and Characterization
A focused library can be synthesized based on the core 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine structure. Synthetic strategies often involve multi-step reactions, including Friedel-Crafts acylation and hydrogenation.[3][11]
Key considerations for library synthesis:
-
Purity: Each compound should be of high purity (>95%) to avoid false positives arising from impurities.
-
Structural Verification: The chemical structure of each compound must be confirmed using analytical techniques such as NMR and mass spectrometry.
-
Diversity: The library should encompass a range of chemical diversity by modifying substituents on the indane ring and the amine group to explore different physicochemical properties.
Compound Management and Plating
Proper handling and storage of the compound library are crucial for maintaining its integrity.
-
Storage: Compounds are typically stored in dimethyl sulfoxide (DMSO) at -20°C or -80°C to minimize degradation.
-
Plating: For HTS, compounds are typically formatted into 384- or 1536-well plates at a standard concentration (e.g., 10 mM in 100% DMSO).[12][13] Automation and liquid handling robotics are essential for accurate and reproducible plating.[10][12]
Assay Development and Validation: The Foundation of a Robust Screen
The development of a robust and reliable assay is the most critical phase of an HTS campaign.[14][15][16] The choice of assay will depend on the biological target of interest. Both biochemical and cell-based assays can be adapted for HTS.[17][18]
Choosing the Right Assay Format
| Assay Type | Description | Advantages | Disadvantages |
| Biochemical Assays | Measure the effect of a compound on a purified biological target (e.g., enzyme, receptor).[19][20] | Target-specific, fewer confounding factors.[19] | Lacks cellular context, may miss compounds requiring metabolic activation. |
| Cell-Based Assays | Measure the effect of a compound on a cellular process or pathway in living cells.[18][21][22] | More physiologically relevant, can identify compounds acting on multiple targets.[21] | More complex, higher variability, potential for cytotoxicity to interfere with the readout.[23] |
Assay Miniaturization and Optimization Protocol
The goal of miniaturization is to reduce assay volume, thereby conserving reagents and compounds, and to adapt the assay for automated liquid handling in high-density microplates (e.g., 384- or 1536-well).[13][22]
Step-by-Step Protocol:
-
Initial Feasibility: Develop the assay in a larger format (e.g., 96-well plate) to establish the fundamental parameters.
-
Volume Reduction: Systematically reduce the volume of all assay components while maintaining a robust signal-to-background ratio.
-
Component Concentration Optimization: Re-optimize the concentrations of key reagents (e.g., enzyme, substrate, cells) for the miniaturized format.
-
Incubation Times: Optimize incubation times for each step of the assay to ensure the reaction reaches a stable endpoint.
-
DMSO Tolerance: Determine the maximum concentration of DMSO that can be tolerated in the assay without significantly affecting performance. A typical final concentration in HTS is between 0.1% and 1%.[13]
Assay Validation: Ensuring Data Quality
Assay validation is a critical step to ensure that the assay is robust, reproducible, and suitable for HTS.[12] Key statistical parameters are used to assess assay quality.
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation.[17] | Z' > 0.5 indicates an excellent assay suitable for HTS.[13][24] |
| Signal-to-Background Ratio (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B > 2 is generally considered acceptable, though higher is better. |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as the standard deviation divided by the mean. | %CV < 15% for both positive and negative controls. |
Protocol for Z'-factor Determination:
-
Prepare a 384-well plate with alternating columns of positive and negative controls (e.g., 192 wells of each).
-
Run the assay according to the optimized protocol.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
High-Throughput Screening Workflow
The HTS workflow involves the automated screening of the entire compound library against the validated assay.[8][12]
Caption: High-Throughput Screening Workflow Diagram.
Primary Screening Protocol
The primary screen is a single-concentration screen of the entire library to identify "hits."
-
Plate Layout: Design a plate map that includes library compounds, positive controls, and negative controls.
-
Compound Transfer: Use an automated liquid handler to transfer a small volume (e.g., 50 nL) of each compound from the source plates to the assay plates.
-
Reagent Addition: Add cells or other assay reagents to the assay plates using an automated dispenser.
-
Incubation: Incubate the plates for the optimized time at the appropriate temperature.
-
Signal Detection: Read the plates using a plate reader compatible with the assay's detection method (e.g., fluorescence, luminescence, absorbance).[10][20]
Data Analysis and Hit Identification
Raw data from the plate reader needs to be normalized to account for plate-to-plate and day-to-day variability.[12]
Data Normalization Methods:
-
Percentage Inhibition/Activation: Calculated relative to the positive and negative controls on each plate.
-
Z-score: A measure of how many standard deviations a data point is from the mean of the plate.
Hit Selection Criteria:
A "hit" is a compound that produces a response exceeding a predefined threshold. A common threshold is a Z-score > 2 or < -2, or a percentage inhibition > 50%.[24]
Hit Validation and Secondary Screening: From Hits to Leads
The initial hits from the primary screen are likely to contain a significant number of false positives.[25][26] A rigorous hit validation process is essential to eliminate these and confirm the activity of true hits.
Hit Confirmation and Dose-Response Analysis Protocol
-
Cherry-Picking: "Cherry-pick" the initial hits from the library source plates and re-test them in the primary assay to confirm their activity.
-
Dose-Response Curves: Test the confirmed hits over a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency (IC50 or EC50).[24]
Secondary and Orthogonal Assays
Secondary assays are used to further characterize the confirmed hits and eliminate false positives.[25]
-
Orthogonal Assays: Employ a different detection technology or assay principle to confirm the activity of the hits, reducing the likelihood of technology-specific artifacts.[25]
-
Counter-Screens: Used to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds) or that act through non-specific mechanisms.
-
Selectivity Assays: Test the hits against related targets to determine their selectivity profile.
Preliminary Structure-Activity Relationship (SAR) Analysis
The data from the dose-response analysis and secondary assays can be used to establish a preliminary SAR.[13] This involves identifying common structural features among the active compounds, which can guide the next phase of lead optimization.[8]
Caption: Hit Validation Funnel.
Conclusion: Advancing Drug Discovery
High-throughput screening of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine libraries offers a promising avenue for the discovery of novel therapeutic agents. A well-designed and executed HTS campaign, grounded in robust assay development and a rigorous hit validation cascade, is paramount for identifying high-quality lead compounds for further development. This guide provides the foundational protocols and scientific rationale to empower researchers in their drug discovery endeavors.
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Kumar, A., et al. (2009). Design, Synthesis and Evaluation of Novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted Phenyl Methanone Analogues. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Application Note: A Multi-Assay Approach for Characterizing the Cytotoxicity of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Abstract
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and chemical safety assessment. This document provides a comprehensive framework for characterizing the cytotoxic profile of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, a synthetic organic compound with potential biological activities.[1][2] We present a tiered, multi-assay strategy designed to not only quantify cell death but also to elucidate the underlying molecular mechanisms. This guide offers detailed, field-proven protocols for assessing metabolic viability, membrane integrity, apoptosis, autophagy, and lysosomal stability, enabling researchers to build a robust toxicological profile of the target compound.
Introduction: The Rationale for a Mechanistic Approach
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine belongs to the indane class of molecules, some of which are known to interact with neuroreceptors.[1][2][3] As with any novel compound intended for potential therapeutic use, a thorough understanding of its interaction with biological systems is paramount. Cytotoxicity is not a singular event but a spectrum of outcomes, including necrosis, a passive and inflammatory form of cell death, and apoptosis, a controlled and programmed process.[4][5] Other pathways, such as autophagy-dependent cell death or death initiated by lysosomal membrane permeabilization (LMP), may also be involved.[6][7]
A simple viability assay may reveal that a compound is toxic, but it fails to explain how. A mechanistic understanding is critical as different cell death pathways have profoundly different physiological consequences. This application note advocates for a logical workflow, beginning with broad assessments of viability and membrane integrity before proceeding to more specific assays to dissect the mode of action.
Experimental & Logic Workflow
A systematic approach ensures that experimental resources are used efficiently while building a comprehensive cytotoxicity profile. We propose the following workflow, which moves from general observations to specific mechanistic insights.
Figure 1: A tiered workflow for cytotoxicity assessment.
Tier 1 Protocols: Foundational Cytotoxicity Assessment
MTT Assay: Assessing Mitochondrial Metabolic Activity
The MTT assay is a colorimetric method for evaluating cell viability based on metabolic activity.[8] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The intensity of the purple color is directly proportional to the number of metabolically active cells.[10]
Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[9] Add 10-20 µL of this stock solution to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[9]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of ~620 nm can be used to subtract background.[9]
LDH Release Assay: Assessing Plasma Membrane Integrity
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[12][13] The LDH assay quantitatively measures this released enzyme, providing a reliable marker for cell lysis.[4][12]
Protocol: LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three additional control wells for each condition:
-
Vehicle Control: Cells treated with the vehicle.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to which a lysis buffer (e.g., Triton X-100) will be added.[14]
-
-
Sample Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[15]
-
Lysis of Control Wells: Add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells. Incubate for 45 minutes at 37°C.[16]
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of a substrate and a dye).[12] Add 50 µL of this mixture to each well containing supernatant.
-
Incubation and Data Acquisition: Incubate the plate at room temperature for 30 minutes, protected from light.[12][16] The reaction converts a tetrazolium salt into a red formazan product.[12] Measure the absorbance at 490 nm.
-
Calculation: Percent cytotoxicity is calculated as: (% Cytotoxicity) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100.
Tier 2 Protocols: Elucidating the Mechanism of Cell Death
If Tier 1 assays indicate significant cytotoxicity, the following protocols can help determine the specific pathway involved.
Caspase-3/7 Activity Assay: Detecting Apoptotic Execution
Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[17][18] Their activity is a reliable hallmark of programmed cell death. Luminescent or fluorescent assays use a specific peptide substrate (containing the DEVD sequence) that is cleaved by active caspase-3/7, generating a measurable signal.[18][19]
Figure 2: Key events in apoptosis targeted by specific assays.
Protocol: Luminescent Caspase-3/7 Assay
-
Cell Plating and Treatment: Plate and treat cells in a white-walled 96-well plate as described previously. Include positive controls (e.g., cells treated with staurosporine).
-
Reagent Preparation: Reconstitute the luminescent caspase-3/7 substrate with the provided buffer according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7).[19]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add-Mix-Measure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[19] Mix briefly on an orbital shaker.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.
Annexin V & Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay is a powerful tool for distinguishing between different cell populations.[20]
-
Annexin V: Binds with high affinity to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[21]
-
Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.
This combination allows for the identification of four distinct populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primarily): Annexin V-negative and PI-positive.
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Plating and Treatment: Treat cells in 6-well plates or T25 flasks to yield a sufficient number of cells for analysis (1-5 x 10^5 cells per sample).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic detachment method (e.g., EDTA-based) to preserve membrane integrity.[5] Centrifuge the collected cells and discard the supernatant.
-
Washing: Wash the cell pellet once with cold 1X PBS. Centrifuge and discard the supernatant.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer per sample.[21] The typical concentration is ~1 x 10^6 cells/mL.[5]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution (e.g., 50 µg/mL stock) to the cell suspension.[5]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube.[21]
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible. Use unstained, PI-only, and Annexin V-only controls to set up compensation and gates.
Investigating Other Potential Mechanisms
If apoptosis assays are negative or do not fully account for the observed cytotoxicity, exploring alternative pathways is warranted.
Autophagy Detection
Autophagy is a cellular degradation process that can, under certain stresses, contribute to cell death.[6] A key event is the conversion of the cytosolic protein LC3-I to the autophagosome-associated LC3-II.[22] An increase in LC3-II puncta (dots) within the cell, observable by fluorescence microscopy, is a hallmark of autophagy induction.[23] It is critical to measure "autophagic flux"—the entire dynamic process—to distinguish between autophagy induction and a blockage in lysosomal degradation.[24][25]
Protocol: LC3 Immunofluorescence
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the compound. Include a positive control (e.g., starvation medium) and a negative control. To assess flux, treat a parallel set of wells with the compound plus a lysosomal inhibitor like Bafilomycin A1.
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Staining: Block with 1% BSA and incubate with a primary antibody against LC3. Follow with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips and visualize using a fluorescence microscope. Quantify the number of LC3 puncta per cell. A significant increase in puncta in the compound-treated cells compared to control, and a further accumulation in the Bafilomycin A1 co-treated cells, indicates active autophagic flux.
Lysosomal Membrane Permeabilization (LMP) Assay
LMP involves the release of lysosomal hydrolases, such as cathepsins, into the cytosol, which can trigger cell death.[7][26] One method to visualize LMP is to monitor the translocation of proteins that bind to exposed glycans on the inner lysosomal membrane, such as Galectin-3. In healthy cells, Galectin-3 is diffuse in the cytoplasm; upon LMP, it relocates to damaged lysosomes, forming distinct puncta.
Protocol: Galectin-3 Puncta Formation Assay
-
Cell Culture and Treatment: Plate cells on glass coverslips and treat as described for LC3 staining.
-
Fixation, Permeabilization, and Staining: Follow the same procedure as in the LC3 protocol, but use a primary antibody against Galectin-3.
-
Imaging and Analysis: Visualize using a fluorescence microscope. An increase in the number of cells with distinct Galectin-3 puncta indicates that the compound induces LMP.
Data Interpretation and Summary
Table 1: Example Data Summary for Cytotoxicity Profiling
| Assay | Endpoint Measured | Example Result (IC50 or Observation) | Interpretation |
|---|---|---|---|
| MTT Assay | Metabolic Activity | IC50 = 15 µM | Compound reduces cell viability. |
| LDH Assay | Membrane Integrity | IC50 = 75 µM | High concentrations cause necrosis; at lower concentrations, cell death occurs without membrane lysis. |
| Caspase-3/7 Assay | Apoptosis Execution | Dose-dependent increase in luminescence | Compound induces caspase-3/7 activity, suggesting apoptosis. |
| Annexin V/PI | Apoptosis/Necrosis | Increase in Annexin V+/PI- population | Compound induces early apoptosis. |
| LC3 Staining | Autophagy | No significant increase in LC3 puncta | Autophagy is likely not the primary death mechanism. |
This integrated approach provides a robust and nuanced understanding of a compound's cytotoxic effects, moving beyond a simple "toxic" or "non-toxic" label to a detailed mechanistic profile essential for modern drug development and research.
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Application Notes and Protocols for the Formulation of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine for In Vivo Studies
Abstract
This comprehensive guide provides detailed application notes and protocols for the formulation of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine for in vivo research. Recognizing the critical link between a robust formulation and the generation of reliable, reproducible preclinical data, this document offers a systematic approach to vehicle selection, preparation, and quality control. It is intended for researchers, scientists, and drug development professionals to navigate the challenges associated with administering novel chemical entities in animal models. The protocols herein are built upon foundational principles of pharmaceutical science and are designed to be adaptable to various experimental needs, from initial pharmacokinetic profiling to efficacy studies.
Introduction: The Criticality of Formulation in Preclinical Research
The journey of a novel compound from bench to potential therapeutic is fraught with challenges, many of which can be traced back to suboptimal formulation. 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, as a substituted aminoindane, presents formulation considerations typical of amine-containing molecules. Amines are often basic and can exist as either a free base or a salt, a factor that profoundly influences their physicochemical properties and, consequently, their formulation strategy[1]. An inadequate formulation can lead to poor bioavailability, erratic drug exposure, and misleading experimental outcomes, ultimately resulting in the unjust termination of a promising compound or the progression of an unsuitable one.
This guide emphasizes a logic-driven formulation development process. It begins with an analysis of the compound's predicted physicochemical properties, moves to a rational selection of excipients and vehicle systems for various administration routes, and culminates in detailed, step-by-step protocols for preparation and validation.
Pre-formulation Characterization: Understanding the Molecule
A thorough understanding of the physicochemical properties of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is the cornerstone of a successful formulation strategy. While experimental data is paramount, initial guidance can be derived from computed properties.
Table 1: Physicochemical Properties of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
| Property | Value | Source | Implication for Formulation |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem CID: 11041623[2] | - |
| Molecular Weight | 193.24 g/mol | PubChem CID: 11041623[2] | Influences concentration and molarity calculations. |
| XLogP3 (Lipophilicity) | 1.3 | PubChem CID: 11041623[2] | Suggests moderate lipophilicity. The compound is not excessively greasy, but aqueous solubility of the free base may still be limited. |
| Topological Polar Surface Area (TPSA) | 44.5 Ų | PubChem CID: 11041623[2] | Indicates good potential for membrane permeability and oral absorption. |
| pKa (Predicted) | ~9-10 (basic amine) | Estimated based on similar structures | The primary amine group is expected to be protonated at physiological pH (pKa > 7.4), which enhances aqueous solubility but can limit passive diffusion across membranes[3]. This makes the choice between the free base and a salt form critical. |
| Form | Typically available as a free base or hydrochloride/other salt. | Supplier Dependent | The salt form is predicted to have significantly higher aqueous solubility than the free base. |
Causality Behind Experimental Choices:
-
Why start with predicted properties? In early-stage research, sourcing large quantities of a compound for full experimental characterization can be impractical. In silico predictions provide a crucial starting point for designing initial formulation screening studies.
-
The pKa is critical: The basic nature of the amine dictates that the compound's charge and solubility will be highly pH-dependent. This is the single most important parameter guiding the decision to use an acidic vehicle to dissolve the free base or to procure a salt form of the compound.
-
Lipophilicity and TPSA as a team: The balance between lipophilicity (XLogP3) and polarity (TPSA) governs the "drug-likeness" of a molecule. The values for our compound suggest it occupies a favorable space for potential oral bioavailability, making oral formulation a viable consideration.
Formulation Development: A Logic-Driven Approach
The choice of formulation depends on the intended route of administration, the required dose, and the compound's inherent properties. The following workflow illustrates a rational decision-making process.
Caption: Formulation development workflow for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
Oral Administration (PO)
Oral dosing is often preferred for its ease of administration in chronic studies.
-
Option 1: Aqueous Solution (for Salt Form or pH-Modified Vehicle)
-
Rationale: If the hydrochloride salt is used and possesses sufficient water solubility, a simple saline or buffered solution is the ideal choice due to its physiological compatibility. For the free base, an acidic vehicle (e.g., 10-50 mM citrate buffer, pH 3-4) can be used to protonate the amine, forming the more soluble salt in situ.
-
Trustworthiness: This approach is highly reproducible. However, one must consider the potential for the compound to precipitate in the higher pH environment of the small intestine.
-
-
Option 2: Suspension
-
Rationale: For high doses or when the free base exhibits poor solubility even in acidic media, a suspension is a robust alternative. Suspending agents like carboxymethylcellulose (CMC) or methylcellulose increase viscosity, preventing the settling of drug particles and ensuring uniform dosing.[4]
-
Expertise & Experience: A 0.5% (w/v) solution of low- or medium-viscosity CMC in purified water is a standard and effective suspending vehicle for preclinical studies. Adding a surfactant like Tween 80 (0.1-0.5%) can improve the wettability of the drug particles, which is particularly useful for hydrophobic compounds.
-
Parenteral Administration (IV, IP, SC)
Parenteral routes bypass first-pass metabolism and are essential for pharmacokinetic studies determining absolute bioavailability. Clarity and physiological compatibility are paramount.
-
Option 1: Buffered Aqueous Solution
-
Rationale: The most desirable option for parenteral administration. If the salt form is sufficiently soluble in an isotonic, pH-neutral buffer like PBS, this is the gold standard. The pH should be maintained close to 7.4 to minimize injection site irritation.[5]
-
-
Option 2: Co-solvent System
-
Rationale: When aqueous solubility is insufficient, a co-solvent system is employed. These systems solubilize the compound in a water-miscible organic solvent before dilution with an aqueous phase.[6]
-
Expertise & Experience: A common and generally well-tolerated system for preclinical research is a combination of PEG 400, and saline. For example, a formulation could consist of 10-30% PEG 400 in saline or PBS. Dimethyl sulfoxide (DMSO) is a powerful solvent but must be used with caution due to potential toxicity; final concentrations should ideally be kept below 10%, and preferably below 5%.[4][5] A vehicle containing 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has also been described for poorly soluble compounds in rats.[6]
-
Detailed Experimental Protocols
Disclaimer: These protocols are generalized templates. Researchers must perform their own solubility and stability tests to optimize the formulation for their specific lot of compound and experimental conditions. All preparations should be performed in a clean environment using sterile, high-purity reagents.
Protocol 1: Preparation of a 1 mg/mL Oral Suspension (10 mL)
This protocol is suitable for oral gavage of the free base form of the compound.
-
Prepare the Vehicle:
-
Weigh 50 mg of carboxymethylcellulose sodium (low viscosity).
-
In a clean beaker, slowly add the CMC to 8 mL of purified water while stirring vigorously with a magnetic stir bar to prevent clumping.
-
Gently heat the mixture to ~40-50°C while stirring until the CMC is fully dissolved.
-
Allow the 0.5% CMC vehicle to cool to room temperature.
-
-
Prepare the Suspension:
-
Accurately weigh 10 mg of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (free base).
-
In a glass mortar, add the weighed compound.
-
Add a small amount (~0.5 mL) of the 0.5% CMC vehicle to the mortar and triturate with a pestle to form a smooth, uniform paste. This step is crucial for ensuring good particle dispersion.
-
Gradually add the remaining CMC vehicle to the mortar in small portions, mixing thoroughly after each addition.
-
Transfer the suspension to a 10 mL graduated cylinder or volumetric flask.
-
Rinse the mortar and pestle with a small amount of vehicle and add the rinsing to the flask to ensure a complete transfer.
-
Adjust the final volume to 10 mL with the 0.5% CMC vehicle.
-
Transfer to a suitable storage vial. Stir continuously before and during dose administration to ensure homogeneity.
-
Protocol 2: Preparation of a 2 mg/mL IV/IP Solution in a Co-Solvent Vehicle (5 mL)
This protocol is designed for parenteral administration of a compound with low aqueous solubility.
-
Component Preparation:
-
Prepare sterile, isotonic saline (0.9% NaCl).
-
Use sterile Polyethylene Glycol 400 (PEG 400).
-
-
Solubilization and Formulation:
-
Accurately weigh 10 mg of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
-
In a sterile glass vial, add 1.5 mL of PEG 400 (for a final concentration of 30% v/v).
-
Add the compound to the PEG 400. Vortex or sonicate gently until the compound is completely dissolved. A clear solution must be obtained.
-
Slowly add 3.5 mL of sterile saline to the PEG 400 concentrate while vortexing. Add the saline dropwise initially to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The solution must be perfectly clear.
-
If required for IV administration, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Quality Control and Validation
A formulation is only as good as its validated properties. The following QC checks are essential.
Caption: Self-validating Quality Control (QC) workflow for preclinical formulations.
Protocol 3: QC Protocol
-
Visual Inspection:
-
Solutions: Must be clear, colorless (or the intrinsic color of the compound), and free of any particulate matter.
-
Suspensions: Must appear homogenous and be easily re-suspended by gentle shaking. There should be no large aggregates.
-
-
pH Measurement:
-
For aqueous and co-solvent formulations, measure the pH using a calibrated pH meter. Ensure it is within a physiologically tolerable range (typically pH 5-8 for parenteral routes, unless justified).
-
-
Concentration and Purity Verification (HPLC):
-
Rationale: This is a non-negotiable step to confirm the actual concentration of the dosing formulation and to check for any degradation that may have occurred during preparation.[7]
-
Method:
-
Prepare a standard curve of the reference compound in the appropriate diluent.
-
Dilute a sample of the final formulation to fall within the linear range of the standard curve.
-
Analyze the standards and the sample using a suitable HPLC method (e.g., C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid).[8]
-
Calculate the concentration of the formulation sample against the standard curve. The result should be within ±10% of the target concentration.
-
Examine the chromatogram for any significant degradation peaks that were not present in the reference standard.
-
-
-
Stability Assessment:
-
Rationale: The stability of the amine-containing compound, which can be prone to oxidation, must be confirmed for the duration of the experiment.[9]
-
Method: Analyze the formulation for concentration and purity via HPLC at Time 0 and after being stored under experimental conditions (e.g., 4 hours on the benchtop at room temperature) to simulate the study duration. The concentration should remain within ±10% of the initial value.
-
Conclusion
The successful in vivo evaluation of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is fundamentally dependent on the development of a well-characterized and stable formulation. This guide provides a framework for making informed decisions, from vehicle selection based on physicochemical principles to the implementation of rigorous, validating quality control procedures. By adopting this systematic approach, researchers can significantly enhance the quality and reliability of their preclinical data, ensuring that the true potential of the compound is accurately assessed.
References
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Desai, N. C., et al. (2015). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. PubChem. [Link]
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Williams, A. C., & Shah, N. H. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397. [Link]
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Patel, R., et al. (2023). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 37(8), e9488. [Link]
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Pharmaceutical Technology. (2016). Excipients for Formulation Success. [Link]
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Wang, B., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3299-3311. [Link]
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Engwall, M. J., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 236-243. [Link]
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European Pharmaceutical Review. (2013). The central role of excipients in drug formulation. [Link]
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Nagaya, T., et al. (2023). Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1. International Journal of Molecular Sciences, 24(22), 16409. [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Inden-2-amine, 2,3-dihydro- (CAS 2975-41-9). [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one. PubChem. [Link]
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Analytical methods for the quantification of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in biological samples
Application Note: Quantitative Analysis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in Human Plasma
Abstract
This document provides a comprehensive guide to the development and validation of a robust bioanalytical method for the quantification of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in human plasma. Given the structural similarity of this compound to other psychoactive substances, a sensitive and selective method utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is presented. The protocols herein are designed to meet the rigorous standards set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation, ensuring data integrity for pharmacokinetic and toxicokinetic studies.
Introduction and Rationale
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a molecule of interest in pharmaceutical research and toxicology.[1][2] Accurate quantification in biological matrices is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The structural backbone, a dihydro-inden-amine, shares features with amphetamine-type stimulants, suggesting that analytical strategies proven for those compounds may be adaptable.[3]
The primary challenge in bioanalytical chemistry is the precise and accurate measurement of low-concentration analytes within a complex biological matrix. This necessitates a method with high selectivity to distinguish the analyte from endogenous components and high sensitivity to meet the required limits of quantification. LC-MS/MS is the gold standard for such applications due to its superior sensitivity and specificity.[4][5][6] This application note details a complete workflow, from sample preparation to data analysis, grounded in established regulatory frameworks.[7][8][9][10]
Method Development and Optimization
The selection of an analytical technique is governed by the physicochemical properties of the analyte and the required sensitivity. For 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (Molecular Weight: 193.24 g/mol ), its amine group makes it suitable for positive ion electrospray ionization (ESI) in mass spectrometry.[1]
Rationale for LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for quantifying drugs and their metabolites in complex biological fluids.[4][11] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte by monitoring a unique precursor-to-product ion transition, thereby minimizing matrix interference.[5][6]
Sample Preparation Strategy: Solid-Phase Extraction (SPE)
The goal of sample preparation is to isolate the analyte from plasma proteins and other interfering substances. While simple protein precipitation is a fast method, Solid-Phase Extraction (SPE) provides a cleaner extract, leading to reduced matrix effects and improved assay robustness.[3] A mixed-mode cation exchange SPE cartridge is proposed, leveraging the basic nature of the amine group for strong retention and allowing for rigorous washing steps to remove neutral and acidic interferences.[3][12]
Internal Standard Selection
A stable isotope-labeled (SIL) internal standard (e.g., 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine-d3) is the ideal choice as it co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for matrix effects and variability in extraction and injection. If a SIL-IS is not available, a structurally similar compound with close chromatographic retention and similar ionization efficiency can be used.
Detailed Protocols
Plasma Sample Preparation using Mixed-Mode SPE
This protocol is adapted from established methods for amphetamine-like substances.[3][12]
Materials:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
Ethyl acetate
-
Isopropyl alcohol
-
100 mM Phosphate buffer (pH 6.0)
-
Internal Standard (IS) spiking solution
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the IS spiking solution. Add 500 µL of 100 mM phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 3 mL of methanol and 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash 1: 3 mL of deionized water.
-
Wash 2: 3 mL of 0.1 M HCl.
-
Wash 3: 3 mL of methanol.
-
-
Drying: Dry the cartridge under high vacuum or nitrogen for 5 minutes to remove residual solvent.
-
Elution: Elute the analyte and IS with 3 mL of a freshly prepared solution of ethyl acetate/isopropyl alcohol/ammonium hydroxide (78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Caption: Workflow for Solid-Phase Extraction (SPE) of plasma samples.
LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 5% B (re-equilibration)
-
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 194.1 -> Q3: 162.1 (Loss of NH2-CH3)
-
Internal Standard (d3): Q1: 197.1 -> Q3: 165.1
-
-
Key Parameters: Optimize collision energy, declustering potential, and source temperature for maximal signal intensity.
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines to ensure its reliability for the intended purpose.[8][13][14][15] Full validation should be performed according to the principles outlined in the FDA and EMA guidelines.[7][9][16]
Caption: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria (FDA/EMA) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal concentration and the reproducibility of measurements. | Assessed at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5. Accuracy within ±20% and precision ≤20%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To determine the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
Potential Metabolic Pathways and Considerations
While the metabolism of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine has not been explicitly studied, data from the structurally related compound 5,6-methylenedioxy-2-aminoindane (MDAI) suggests potential pathways.[17] Key metabolic transformations may include:
-
N-acetylation: Addition of an acetyl group to the primary amine.
-
O-demethylation: Removal of one or both methyl groups from the methoxy moieties, followed by potential glucuronidation or sulfation.
-
Hydroxylation: Addition of a hydroxyl group to the indane ring system.
When developing a comprehensive pharmacokinetic profile, it is crucial to consider these potential metabolites. The analytical method may need to be expanded to include the quantification of major metabolites, which would require the synthesis of reference standards and separate validation.
Conclusion
This application note outlines a detailed and scientifically grounded framework for the quantification of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in human plasma. By employing a mixed-mode solid-phase extraction protocol coupled with a sensitive and specific LC-MS/MS method, researchers can achieve reliable and reproducible data. Adherence to the validation principles of regulatory agencies such as the FDA and EMA is paramount and has been integrated into every stage of the proposed workflow. This ensures that the generated data is of the highest quality, suitable for supporting drug development and toxicological assessments.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 304. Retrieved from [Link]
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G. A. T. (2021). Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. LCGC International. Retrieved from [Link]
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Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. ResearchGate. Retrieved from [Link]
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Boumba, V. A., et al. (2024). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Chromatography B. Retrieved from [Link]
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Mariotti, K. C., et al. (2014). Simultaneous analysis of amphetamine-type stimulants in plasma by solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
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Mariotti, K. C., et al. (2014). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11041623, 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5626, 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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-
Kuchar, M., et al. (2016). Study on the metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI) in rats: identification of urinary metabolites. Xenobiotica. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
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Thomas, S. R., & Stocker, R. (n.d.). Molecules in focus: indoleamine 2,3-dioxygenase. The International Journal of Biochemistry & Cell Biology. Retrieved from [Link]
-
Bell, D., et al. (2016). Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. ResearchGate. Retrieved from [Link]
-
Theobald, D. S., et al. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology. Retrieved from [Link]
-
Brandange, S., & Lindblom, L. (1979). A cyclic imine intermediate in the in vitro metabolic conversion of 1,6-diaminohexane to 6-aminohexanoic acid and caprolactam. Biochemical and Biophysical Research Communications. Retrieved from [Link]
Sources
- 1. 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | C11H15NO2 | CID 11041623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-2-AMINE | 83598-55-4 [chemicalbook.com]
- 3. unitedchem.com [unitedchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. id-eptri.eu [id-eptri.eu]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. Study on the metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI) in rats: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Welcome to the technical support center for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (CAS: 83598-55-4). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered with this compound. As an aromatic amine with a rigid indane scaffold, 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine can present unique handling requirements. This document will equip you with the foundational knowledge and practical protocols to ensure successful solubilization for your experiments.
Understanding the Molecule: Why Solubility Can Be a Challenge
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine possesses a molecular structure that contributes to its moderate to low aqueous solubility in its free base form. The presence of the hydrophobic indane ring system and methoxy groups can limit its interaction with water molecules. However, the primary amine group provides a key functional handle for manipulating solubility. This amine group is basic, meaning it can accept a proton (H+) to form a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions.[1]
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section is structured to guide you through a logical progression of troubleshooting steps, from simple solutions to more advanced techniques.
Q1: My 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is not dissolving in water or my aqueous buffer. What should I do first?
Answer:
The limited aqueous solubility of the free base is the most likely reason for this issue. The first and most effective step is to adjust the pH of your solvent to be more acidic.
Causality: By lowering the pH, you increase the concentration of protons (H+) in the solution. These protons will react with the basic amine group of your compound, forming the more soluble hydrochloride salt in situ.[1]
Experimental Protocol: pH Adjustment for Solubilization
-
Initial Suspension: Suspend your weighed amount of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in your desired volume of water or buffer.
-
Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 1N HCl) dropwise.
-
Monitor Dissolution: Continue adding acid and stirring until the compound fully dissolves. Monitor the pH of the solution. A pH of 2-5 is often sufficient to fully protonate the amine and achieve dissolution.
-
Final pH Adjustment: Once dissolved, you can carefully adjust the pH back up to your desired experimental range with a dilute base (e.g., 1N NaOH), but be cautious not to exceed the pKa of the amine, which would cause it to precipitate out of solution.
Caption: Workflow for pH-dependent solubilization.
Q2: I have tried adjusting the pH, but the compound still has limited solubility, or it precipitates at my target pH. What is my next option?
Answer:
If pH adjustment alone is insufficient, the next step is to use a co-solvent. Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds.
Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic portions of your molecule to dissolve.[2]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
Experimental Protocol: Utilizing Co-solvents
-
Stock Solution: Prepare a high-concentration stock solution of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in 100% DMSO or another suitable organic solvent.
-
Working Solution: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. Do not add the aqueous solution to the organic stock, as this can cause the compound to precipitate.
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cellular assays. It is best practice to keep the final co-solvent concentration below 1%, and ideally below 0.1%.
Q3: I need to prepare a stock solution for long-term storage. What is the best approach?
Answer:
For long-term storage, preparing a high-concentration stock solution in an anhydrous organic solvent like DMSO is recommended. Alternatively, converting the free base to its hydrochloride salt provides a stable, water-soluble solid.
Causality: Storing the compound in a high-concentration organic stock minimizes the potential for hydrolysis or degradation that can occur in aqueous solutions over time. The solid salt form is generally more stable than the free base.
Experimental Protocol: Preparation of a Hydrochloride Salt
-
Dissolution: Dissolve the free base of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol) to the dissolved amine while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration and wash with a small amount of the organic solvent.
-
Drying: Dry the salt under vacuum to remove any residual solvent. The resulting solid should be readily soluble in water.
Caption: Principle of increasing aqueous solubility via salt formation.
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in common solvents?
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Poor | The hydrophobic indane core limits solubility. |
| Aqueous Acid (e.g., 0.1N HCl) | Soluble | The amine group is protonated to form a soluble salt.[1] |
| DMSO, DMF | Soluble | These polar aprotic solvents are effective at dissolving a wide range of organic molecules. |
| Ethanol, Methanol | Moderately Soluble | The polarity of these alcohols is suitable for dissolving the compound. |
| Dichloromethane, Chloroform | Soluble | Non-polar organic solvents can dissolve the hydrophobic free base. |
| Hexanes, Heptanes | Poor | The compound is too polar to be highly soluble in non-polar aliphatic solvents. |
Q: How can I systematically determine the best solvent for my experiment?
A: A systematic solvent screening is the most reliable method.
Protocol: Systematic Solvent Screening
-
Aliquot: Dispense a small, known amount of the compound (e.g., 1 mg) into several vials.
-
Solvent Addition: To each vial, add a small, measured volume of a different solvent (e.g., 100 µL).
-
Observation & Agitation: Vortex each vial for 1-2 minutes and visually inspect for dissolution. If not fully dissolved, gentle heating or sonication can be applied.
-
Incremental Addition: If the compound dissolves, add more until it no longer does to find the saturation point. If it does not dissolve, incrementally add more solvent to determine the approximate solubility.
-
Documentation: Record the approximate solubility in mg/mL for each solvent.
Q: Can I use sonication or heating to aid dissolution?
A: Yes, both sonication and gentle heating can be used to increase the rate of dissolution. However, be cautious with heating, as it can potentially degrade the compound. It is advisable to first assess the thermal stability of the compound if you plan to heat it for extended periods.
Q: What are the safety precautions when handling 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine?
A: As with any research chemical, proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a fume hood. For specific handling and safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. 2003. Available at: [Link]
- Method for determining solubility of a chemical compound. Google Patents. 2005.
-
Isolation (Recovery) of amines. University of Alberta. Available at: [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. 2023. Available at: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. 2011. Available at: [Link]
-
Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. 2022. Available at: [Link]
-
Solubility & Method for determination of solubility. Slideshare. 2017. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. 2021. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. 2023. Available at: [Link]
-
Making Aniline HCl. YouTube. 2023. Available at: [Link]
-
Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. PubMed. 2011. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. ScienceDirect. 2024. Available at: [Link]
-
How to make a salt of a novel compound?. ResearchGate. 2012. Available at: [Link]
-
What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate. 2015. Available at: [Link]
-
Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. ResearchGate. 2011. Available at: [Link]
-
Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. EPA. Available at: [Link]
- method for salt preparation. Google Patents. 2010.
-
Isolation of primary amines as HCL salt problem. Sciencemadness.org. 2006. Available at: [Link]
-
Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI. 2024. Available at: [Link]
-
pH Adjustment and Neutralization, the basics. Digital Analysis. Available at: [Link]
- Process for the preparation of chlorine-substituted aromatic amines. Google Patents. 1980.
-
Supercritical fluid technology for solubilization of poorly water soluble drugs via micro- and naonosized particle generation. NIH. 2015. Available at: [Link]
-
Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Organic Chemistry. Available at: [Link]
- Process for preparing sparingly soluble aromatic amines. Google Patents. 2001.
-
A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. ACS Publications. 2002. Available at: [Link]
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. 2024. Available at: [Link]
Sources
Technical Support Center: Synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Welcome to our dedicated technical support guide for the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth, field-proven insights in a troubleshooting-focused FAQ format. Our goal is to equip you with the knowledge to not only identify but also preemptively mitigate issues, ensuring a robust and reproducible synthetic route.
I. Synthesis Overview & Key Challenges
The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine typically proceeds via a two-stage process: the preparation of the key intermediate, 5,6-dimethoxy-1-indanone, followed by its reductive amination. Each stage presents unique challenges that can impact yield, purity, and scalability. This guide will dissect these stages, offering solutions to common problems.
II. Troubleshooting Guide & FAQs
Part A: Synthesis of 5,6-dimethoxy-1-indanone Intermediate
The quality of your starting indanone is paramount for a successful amination. Impurities generated at this stage can be difficult to remove later and may lead to unforeseen side reactions.
Q1: I'm observing a significant amount of a regioisomeric impurity in my 5,6-dimethoxy-1-indanone synthesis. How can I minimize its formation?
A1: The formation of a regioisomer, likely 6,7-dimethoxy-1-indanone, is a common issue in the intramolecular Friedel-Crafts cyclization of 3-(3,4-dimethoxyphenyl)propionic acid. The cyclization can occur at either of the two available ortho positions relative to the activating methoxy groups.
-
Root Cause: The choice of acid catalyst and reaction conditions significantly influences the regioselectivity. Stronger acids or higher temperatures can lead to a loss of selectivity.
-
Troubleshooting & Optimization:
-
Catalyst Selection: Polyphosphoric acid (PPA) is a widely used catalyst for this cyclization. The concentration of P₂O₅ in the PPA can affect the outcome; lower P₂O₅ content generally favors the formation of the desired 6-methoxy isomer in analogous systems. For the 5,6-dimethoxy product, careful control of the PPA quality and reaction temperature is crucial.
-
Solvent Choice: The use of a non-polar solvent can sometimes improve selectivity.
-
Purification: Fortunately, the undesired regioisomer can often be removed by recrystallization, as it may have different solubility properties.
-
Q2: My Friedel-Crafts cyclization is incomplete, and I'm recovering a large amount of starting material. What's going wrong?
A2: Incomplete cyclization is a frequent problem that can stem from several factors related to the catalyst and reaction conditions.
-
Root Cause & Solutions:
-
Insufficient Catalyst: Ensure you are using a sufficient molar excess of the Friedel-Crafts catalyst (e.g., PPA, AlCl₃).
-
Catalyst Deactivation: The catalyst can be deactivated by moisture. Ensure all reagents and glassware are thoroughly dried before use.
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Q3: I've noticed an unexpected impurity, 6-hydroxy-5-methoxy-1-indanone, in my final indanone product. What is the source of this impurity and how can I avoid it?
A3: The presence of 6-hydroxy-5-methoxy-1-indanone is likely due to the demethylation of one of the methoxy groups under the strongly acidic conditions of the Friedel-Crafts reaction.
-
Root Cause: The combination of a strong Lewis acid and elevated temperatures can lead to the cleavage of the ether linkage.
-
Mitigation Strategies:
-
Milder Conditions: If possible, use milder Lewis acids or shorter reaction times.
-
Temperature Control: Carefully control the reaction temperature to avoid excessive heat.
-
Post-Reaction Methylation: In some instances, the crude product containing the hydroxyl impurity can be methylated to convert the byproduct back to the desired 5,6-dimethoxy-1-indanone before final purification.
-
| Impurity | Potential Cause | Mitigation Strategy |
| 6,7-dimethoxy-1-indanone | Lack of regioselectivity in Friedel-Crafts | Optimize acid catalyst and reaction temperature |
| Starting Material | Incomplete reaction | Increase catalyst loading, ensure anhydrous conditions |
| 6-hydroxy-5-methoxy-1-indanone | Demethylation under acidic conditions | Use milder conditions, control temperature |
Part B: Reductive Amination of 5,6-dimethoxy-1-indanone
The conversion of the indanone to the target amine is most commonly achieved via the Leuckart reaction or other reductive amination methods. This step is often the source of several challenging side reactions.
Q4: My Leuckart reaction is giving a low yield of the desired 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. What are the likely causes?
A4: Low yields in the Leuckart reaction, which typically uses ammonium formate or formamide at high temperatures, can be attributed to several factors.
-
Root Cause & Solutions:
-
Incomplete Reaction: The Leuckart reaction often requires high temperatures (160-190 °C) and prolonged reaction times. Ensure the reaction is heated for a sufficient duration.
-
Suboptimal Reagent Ratio: The molar ratio of the ammonium formate/formamide to the ketone is critical. An excess of the formylating agent is generally required.
-
Hydrolysis of the N-formyl intermediate: The reaction proceeds through an N-formyl intermediate, which must be hydrolyzed to the final amine. Incomplete hydrolysis will result in a lower yield of the desired product. Ensure the hydrolysis step (typically with aqueous acid) is carried out effectively.
-
Q5: I have a significant amount of an N-formylated byproduct in my final product. How can I remove it?
A5: The formation of N-formyl-5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is an inherent part of the Leuckart reaction mechanism. Its presence in the final product indicates incomplete hydrolysis.
-
Troubleshooting:
-
Drive Hydrolysis to Completion: The N-formyl group can be hydrolyzed under acidic or basic conditions. Refluxing the crude product with a stronger acid (e.g., 3M HCl) or for a longer duration can complete the hydrolysis.
-
Purification: While challenging, it is sometimes possible to separate the N-formyl compound from the desired amine by column chromatography, though optimizing the hydrolysis is a more efficient approach.
-
Q6: I'm observing the formation of secondary and tertiary amine byproducts. How can I prevent this over-alkylation?
A6: Over-alkylation, leading to the formation of di- and tri-substituted amines, is a known side reaction in reductive aminations, including the Leuckart reaction.
-
Mechanism: The newly formed primary amine can react with another molecule of the indanone to form a secondary amine, which can then undergo further reaction.
-
Prevention:
-
Excess Ammonia Source: Using a large excess of the ammonia source (ammonium formate) can help to outcompete the primary amine product for reaction with the ketone.
-
Controlled Addition: In some reductive amination setups (though less common for the classic Leuckart reaction), slow addition of the reducing agent or the ketone can help to minimize the concentration of the primary amine available for further reaction.
-
Q7: The purification of my final amine is proving difficult. What are the best practices?
A7: The basic nature of the target amine allows for specific purification strategies.
-
Acid-Base Extraction: An effective way to separate the amine from neutral organic impurities is through acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, basifying the aqueous layer (e.g., with NaOH) will precipitate the free amine, which can then be extracted into a fresh portion of organic solvent.
-
Crystallization: The hydrochloride salt of the amine is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Workflow for Reductive Amination and Purification
Caption: A workflow diagram illustrating the key steps and potential pitfalls in the synthesis and purification of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
III. Experimental Protocols
Protocol 1: Leuckart Reaction for the Synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
-
To a round-bottom flask equipped with a reflux condenser, add 5,6-dimethoxy-1-indanone (1 equivalent) and ammonium formate (5-10 equivalents).
-
Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours. The reaction mixture will become a thick, dark oil.
-
Allow the mixture to cool to room temperature.
-
To the cooled mixture, add 3M hydrochloric acid (sufficient to dissolve the solids) and heat to reflux for 4-8 hours to ensure complete hydrolysis of the N-formyl intermediate.
-
Cool the reaction mixture in an ice bath and make it strongly basic (pH > 12) by the slow addition of concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Protocol 2: Purification of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine via its Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of ethanol.
-
Slowly add a solution of concentrated hydrochloric acid in ethanol until the pH is acidic.
-
Cool the solution in an ice bath to induce crystallization of the hydrochloride salt.
-
Collect the crystals by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
IV. References
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]
-
de la Herrán, G.; Gotor-Fernández, V.; Gotor, V. The Leuckart Reaction: A Convenient and General Reductive Amination of Carbonyl Compounds. Eur. J. Org. Chem.2008 , 2008 (32), 5433-5437. [Link]
-
Emerson, W. S. The Leuckart Reaction. Org. React.1948 , 4, 174-255. [Link]
-
Moore, M. L. The Leuckart Reaction. Org. React.1949 , 5, 301-330. [Link]
-
Organic Syntheses Procedure, Coll. Vol. 10, p.4 (2004); Vol. 79, p.139 (2002). [Link]
-
Pollard, C. B.; Young, D. C. The Leuckart Reaction. J. Org. Chem.1951 , 16 (5), 661–672. [Link]
-
Tarpey, M. M.; Csendes, I. G.; Rapoport, H. Friedel-Crafts Acylations with N-(Trifluoroacetyl)-α-amino Acids. J. Org. Chem.1981 , 46 (10), 2071–2075. [Link]
-
Wallach, O. Ueber die Einwirkung von primären Aminen auf Ketonen. Justus Liebigs Ann. Chem.1893 , 275 (2-3), 145-168. [Link]
Technical Support Center: Optimization of Reaction Conditions for Derivatization of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Welcome to the comprehensive technical guide for the derivatization of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. This document is designed to provide researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues, understanding reaction parameters, and executing optimized protocols. Our goal is to empower you with the technical insights and practical steps needed to achieve high-yield, high-purity derivatization of this key synthetic intermediate.
Section 1: Troubleshooting and Optimization Guide
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the derivatization of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-acylation reaction with an acyl chloride is showing low or no conversion. What are the likely causes and how can I improve the yield?
A: Low conversion in N-acylation is a frequent challenge, often stemming from several factors related to reagent reactivity, reaction conditions, and the nature of the amine itself.
-
Probable Cause 1: Insufficiently Reactive Acylating Agent. While 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a primary amine, its nucleophilicity can be influenced by the steric bulk of the indane scaffold. Standard acylating agents like acetic anhydride might not be reactive enough.
-
Probable Cause 2: In-situ Salt Formation. The acylation reaction generates one equivalent of hydrochloric acid (HCl), which reacts with the starting amine to form an unreactive ammonium salt, effectively halting the reaction.[3]
-
Solution: Employ a base to neutralize the generated HCl. This is the fundamental principle of the Schotten-Baumann reaction .[3][4] A tertiary amine base like triethylamine (NEt₃) or pyridine, typically used in excess (1.5-2.0 equivalents), is effective.[1] Alternatively, an aqueous inorganic base like sodium hydroxide (NaOH) in a biphasic system can be used.[5][6]
-
-
Probable Cause 3: Inappropriate Solvent or Temperature. The choice of solvent and reaction temperature is critical for ensuring all reactants are in solution and that the activation energy barrier is overcome.
-
Solution: Use an anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile.[1] These solvents are inert to the reaction conditions and effectively solubilize the reactants. While many acylations proceed at room temperature, gentle heating (40-60 °C) can often increase the reaction rate and yield without promoting significant side reactions.
-
-
Probable Cause 4: Competing Hydrolysis of Acyl Chloride. If using aqueous base (Schotten-Baumann conditions), the highly reactive acyl chloride can be hydrolyzed by water, reducing the amount available to react with the amine.[7]
-
Solution: Add the acyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the reaction with the amine over hydrolysis. Vigorous stirring is essential in biphasic systems to maximize the interfacial area where the reaction occurs.[5] Continuous flow reaction systems have also been shown to suppress undesired hydrolysis.[7]
-
Q2: I'm observing multiple products in my reaction mixture when performing a reductive amination. How can I improve the selectivity for the desired secondary or tertiary amine?
A: The formation of multiple products in reductive amination is typically due to over-alkylation or reduction of the starting carbonyl compound. Careful selection of the reducing agent and control of reaction conditions are key to achieving high selectivity.
-
Probable Cause 1: Over-alkylation. The primary amine starting material can react with the aldehyde/ketone to form a secondary amine, which can then react again to form a tertiary amine.[2]
-
Solution: Control the stoichiometry of the reactants. Using a slight excess of the amine can help to ensure the carbonyl compound is consumed before significant over-alkylation of the product occurs. If a tertiary amine is the desired product, two successive reductive aminations can be performed.[8]
-
-
Probable Cause 2: Reduction of the Carbonyl Starting Material. Potent reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone to an alcohol, a common side reaction.[9][10]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the intermediate iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[8][9][11] NaBH(OAc)₃ is particularly effective and is often used in solvents like dichloroethane (DCE) or THF.[9] NaBH₃CN is stable in methanol and is effective at a mildly acidic pH (4-5), which also favors imine formation.[8]
-
-
Probable Cause 3: Incorrect pH. The formation of the imine intermediate is pH-dependent. If the conditions are too acidic, the amine will be protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated.[8]
Q3: How do I monitor the progress of my derivatization reaction effectively?
A: Proper reaction monitoring is crucial for determining the endpoint of the reaction and preventing the formation of byproducts from over-reaction or decomposition.
-
Thin Layer Chromatography (TLC): This is the most common and rapid method. Spot the reaction mixture alongside the starting amine on a TLC plate. The product, being an amide or a more substituted amine, will typically have a different polarity and thus a different Rf value. A UV lamp is used for visualization if the compounds are UV-active. Staining with reagents like potassium permanganate or ninhydrin can also be used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for precise conversion analysis, LC-MS is ideal. It allows for the separation of starting material, product, and any byproducts, with mass spectrometry providing confirmation of their identities.[13][14]
-
Gas Chromatography (GC): If the starting material and derivatives are volatile and thermally stable, GC can be an effective monitoring tool. Often, the derivatization itself is performed to make the analyte more amenable to GC analysis.[15]
Section 2: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most common and effective derivatization strategies for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
Protocol 1: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol describes a robust method for forming the N-benzoyl derivative, a stable amide.
Materials:
-
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
-
Benzoyl chloride (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (NEt₃) (1.5 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add the benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Reductive Amination with Benzaldehyde
This protocol details the synthesis of the N-benzyl derivative via a one-pot reductive amination.
Materials:
-
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
-
Benzaldehyde (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (1.0 eq) in anhydrous DCE, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[11]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the desired N-benzyl derivative.
Section 3: Data and Visualization
Table 1: Comparison of Common Derivatization Conditions
| Derivatization Method | Reagents | Typical Solvent(s) | Base | Key Advantages | Potential Issues |
| N-Acylation | Acyl Chloride or Anhydride | DCM, THF, Acetonitrile | NEt₃, Pyridine, NaOH | High yield, stable amide product, fast reaction.[2] | HCl byproduct must be neutralized[3]; acylating agent can be hydrolyzed.[7] |
| Reductive Amination | Aldehyde or Ketone, NaBH(OAc)₃ or NaBH₃CN | DCE, THF, Methanol | None (or weak acid catalyst) | High chemoselectivity, mild conditions[11]; broad substrate scope. | Potential for over-alkylation[2]; reduction of carbonyl starting material.[10] |
| Sulfonylation | Sulfonyl Chloride (e.g., Dansyl-Cl) | Acetonitrile, Acetone | NaHCO₃, K₂CO₃ | Forms highly stable sulfonamides; derivatives are often fluorescent for easy detection.[14] | Can be slower than acylation; requires basic conditions. |
Diagrams: Reaction Workflows and Logic
Caption: General workflow for N-acylation optimization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. grokipedia.com [grokipedia.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
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- 14. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
Technical Support Center: Cell Permeability Assays with 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for troubleshooting cell permeability assays involving 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. This document provides in-depth, experience-driven advice to help you navigate common challenges, ensure data integrity, and understand the nuances of working with this specific compound.
Section 1: Understanding the Compound: 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Before troubleshooting any assay, it is critical to understand the physicochemical properties of your test article. 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (let's call it Compound X for brevity) is an aminoindane derivative. Its structure dictates its behavior in aqueous and lipid environments.
Key Physicochemical Properties (Predicted & Known)
| Property | Value/Prediction | Implication for Permeability Assays |
| Molecular Weight | ~193.24 g/mol [1] | Small molecule, likely to cross membranes via passive diffusion if uncharged. |
| Structure | Indane scaffold with a primary amine and two methoxy groups. | The indane core is lipophilic, favoring membrane interaction. The primary amine is basic. |
| pKa (Predicted) | The primary amine is a basic functional group. A precise experimental pKa is not readily available in public literature, but for similar aromatic amines, a pKa in the range of 8.5 - 10.0 is a reasonable estimate. | This is the most critical parameter. At physiological pH (7.4), the amine will be predominantly protonated (positively charged). Charged species have significantly lower passive permeability than their neutral counterparts.[2][3] |
| Solubility | Likely higher at acidic pH due to the protonation of the amine. May have limited solubility at neutral or basic pH where the neutral form exists. | Poor aqueous solubility can lead to compound precipitation in the assay, causing inaccurate results.[4][5] |
| Potential for Efflux | The structure does not immediately flag it as a classic substrate for common efflux transporters like P-glycoprotein (P-gp), but this should always be considered.[6][7] | If it is a substrate of an apically located efflux transporter (e.g., in Caco-2 cells), its apparent permeability in the absorptive (A-B) direction will be underestimated.[8] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during permeability assays with compounds like Compound X.
Q1: My apparent permeability (Papp) for Compound X is extremely low and not reproducible. What's going on?
This is the most common issue for basic compounds. The root cause is often multifactorial, stemming from the compound's charge state and solubility.
Answer:
There are three primary suspects for low and variable Papp values: (1) High Ionization , (2) Poor Solubility & Precipitation , and (3) Assay System Integrity .
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Papp values.
Detailed Explanation:
-
Solubility: Before any permeability experiment, you must determine the kinetic solubility of Compound X in your assay buffer (e.g., HBSS, pH 7.4).[5][9] A simple method is to prepare the compound at the highest intended assay concentration, incubate for the duration of the experiment (e.g., 1-2 hours), centrifuge, and measure the supernatant concentration via LC-MS/MS. If you are losing a significant amount of compound, it is precipitating.
-
Assay Integrity: Always run controls. Your assay is only trustworthy if your controls work.[10][11]
-
High Permeability Control (e.g., Propranolol, Caffeine): Should have a high Papp value. If not, your cells may not be properly polarized or there are other systemic issues.
-
Low Permeability / Paracellular Marker (e.g., Lucifer Yellow, Mannitol): Should have a very low Papp value.[12][13] If it's high, your cell monolayer is "leaky," meaning the tight junctions are compromised.[14] You must check your Trans-Epithelial Electrical Resistance (TEER) values before and after the experiment to confirm monolayer integrity.[15][16][17]
-
-
Impact of pKa: The Henderson-Hasselbalch equation dictates the ratio of ionized to neutral compound. For a base, at a pH below its pKa, the ionized (protonated) form dominates. With a predicted pKa > 8.5, at pH 7.4, Compound X is overwhelmingly in its charged, hydrophilic form, which is poorly permeable. This low permeability may be the true result.[2][18]
Q2: I see a high efflux ratio (Papp B-A / Papp A-B > 2). Does this mean Compound X is a P-gp substrate?
Answer:
Not necessarily. While an efflux ratio greater than 2 is a strong indicator of active efflux, you must confirm it is transporter-specific.[8] P-glycoprotein (P-gp) is a common efflux transporter highly expressed in Caco-2 and MDCK-MDR1 cells, but other transporters exist.[7][19][20]
Experimental Validation:
To confirm P-gp mediated efflux, you must run the bidirectional assay in the presence of a known, potent P-gp inhibitor (e.g., Verapamil, Elacridar, or Cyclosporin A).[19][21]
-
If the efflux ratio decreases significantly (ideally towards 1) in the presence of the inhibitor: This strongly suggests Compound X is a substrate for that transporter.
-
If the efflux ratio remains high: The efflux is likely mediated by a different transporter not blocked by your chosen inhibitor, or there is another experimental artifact.
Caption: Decision diagram for confirming P-gp substrate activity.
Q3: My mass balance / recovery is poor (<70%). Where is my compound going?
Answer:
Poor mass balance is a red flag indicating that the compound concentration measured at the end of the assay does not account for the initial amount added. The likely culprits are (1) Non-specific Binding , (2) Cell Metabolism , or (3) Compound Instability .
-
Non-specific Binding: Lipophilic compounds can stick to the plastic of the assay plates.
-
Diagnosis: Run a control experiment without cells. Add the compound to the donor well and sample from both donor and receiver wells over time. If the total amount of compound decreases, it's binding to the plate.
-
Solution: Including Bovine Serum Albumin (BSA) at 0.5-1% in the receiver buffer can help mitigate this.[8] Using low-binding plates is also an option.
-
-
Cell Metabolism: Cell lines like Caco-2 express metabolic enzymes. Your compound could be converted into one or more metabolites.
-
Diagnosis: Analyze your samples (especially from the donor well and cell lysate) using a full-scan or non-targeted LC-MS method to look for new peaks corresponding to potential metabolites (e.g., M+16 for an oxidation).
-
Solution: If metabolism is significant, a cell-based assay may not be appropriate for determining passive permeability. Consider using a Parallel Artificial Membrane Permeability Assay (PAMPA), which is a cell-free system.[22][23]
-
-
Compound Instability: The compound may be chemically unstable in the aqueous buffer at 37°C.
-
Diagnosis: Incubate the compound in the assay buffer at 37°C for the experiment's duration (without cells or plates) and measure its concentration over time.
-
Solution: If unstable, you may need to shorten the assay time or find a more suitable buffer system. This is a fundamental liability of the compound.[24][25]
-
Section 3: Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol provides a framework for assessing the permeability and efflux potential of Compound X.
-
Cell Culture: Culture Caco-2 cells on permeable transwell inserts (e.g., 0.4 µm pore size) for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check:
-
Assay Buffer Preparation: Prepare transport buffer (e.g., HBSS, pH 7.4). For efflux inhibition experiments, prepare a separate buffer containing a P-gp inhibitor.
-
Dosing Solution Preparation:
-
Prepare a stock solution of Compound X in DMSO.
-
Dilute the stock into the transport buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (≤1%) to avoid cytotoxicity.
-
-
Permeability Assay (A→B and B→A):
-
Wash the cell monolayers carefully with pre-warmed (37°C) transport buffer.
-
For A→B (Apical to Basolateral): Add the dosing solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
For B→A (Basolateral to Apical): Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
-
Sampling:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Take a sample of the initial dosing solution (T=0 sample) for an accurate starting concentration.
-
-
Analysis:
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive permeability only and can be a useful comparator to the Caco-2 data.[22][29]
-
Prepare Lipid Membrane Solution: Dissolve a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).[22][30]
-
Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well on a PVDF filter donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Solutions:
-
Add buffer (pH 7.4) to the wells of the acceptor plate.
-
Prepare the dosing solution of Compound X in buffer (pH 7.4) and add it to the wells of the coated donor plate.
-
-
Assemble and Incubate:
-
Sampling and Analysis: After incubation, determine the concentration of Compound X in both the donor and acceptor wells via LC-MS/MS or UV-Vis spectroscopy.
-
Calculations: Calculate the effective permeability (Pe) value.
References
-
Technology Networks. PAMPA Permeability Assay. YouTube; 2021. Available from: [Link].
- Gertz, M., Harrison, A., Houston, J.B. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics. 2021;13(10):1563.
-
Pharmaffiliates. 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | 312753-53-0. Available from: [Link].
- Srinivasan, B., Kolli, A.R., Esch, M.B., et al. TEER measurement techniques for in vitro barrier model systems.
- Li, W., Jia, H., Liu, Y.
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. 2023. Available from: [Link].
- Zhang, Y., Wang, C., Wang, J., et al. Establishment of a P-glycoprotein substrate screening model and its preliminary application. World Journal of Gastroenterology. 2004;10(4):596-598.
-
Gertz, M., Harrison, A., Houston, J.B. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. PubMed. 2021. Available from: [Link].
-
PubChem. 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-. Available from: [Link].
-
Technology Networks. PAMPA Permeability Assay. Available from: [Link].
- Wager, T.T., Hou, X., Boldt, O.R., et al. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Medicinal Chemistry Letters. 2016;7(2):199-204.
-
Chemspace. Compound solubility measurements for early drug discovery. 2022. Available from: [Link].
-
Evotec. Caco-2 Permeability Assay. Available from: [Link].
-
Evotec. P-glycoprotein (P-gp) Substrate Identification. Available from: [Link].
-
PubChem. 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. Available from: [Link].
- Sinko, P.J., Swaan, P.W. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Journal of Pharmaceutical Sciences. 2005;94(8):1793-1802.
-
Pion. What is pKa and how is it used in drug development?. 2023. Available from: [Link].
-
Naz, S., et al. Quantitative analysis of small molecules in biological samples. 2014. Available from: [Link].
-
Wang, D., et al. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. 2017. Available from: [Link].
- Sugimoto, H., et al. Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics. 2019;16(1):346-355.
- Manallack, D.T. The p K a Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. 2007;1:25-38.
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link].
- Nicolas, A., et al. High throughput transepithelial electrical resistance (TEER) measurements on perfused membrane-free epithelia. Lab on a Chip. 2021;21(8):1478-1491.
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link].
- Avdeef, A. Mechanistic studies on pH-permeability relationships: Impact of the membrane polar headgroup region on pKa. Journal of Pharmaceutical Sciences. 2012;101(9):3147-3162.
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link].
- Winiarska, K., et al. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. 2023;15(11):2536.
- Kansy, M., et al. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry. 2011;65(7):567-571.
- Troutman, M.D., Thakker, D.R. Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. Current Protocols in Pharmacology. 2012;58:7.13.1-7.13.17.
- Masungi, C., et al. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates.
- Dong, H., et al. Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. 2016.
- Toth, A.E., et al. Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. JoVE (Journal of Visualized Experiments). 2019;(150):e59891.
-
Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. 2017. Available from: [Link].
-
Troutman, M.D., Thakker, D.R. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed. 2012. Available from: [Link].
- Avdeef, A. Perspectives in solubility measurement and interpretation. Advanced Drug Delivery Reviews. 2007;59(7):568-590.
-
Med simplified. Drug's pKa and its absorption. YouTube; 2022. Available from: [Link].
- Martins, F., et al. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics. 2022;14(1):153.
- Dong, M.W. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
-
Axion BioSystems. What is TEER? - Trans-Epithelial Electrical Resistance Assay. YouTube; 2021. Available from: [Link].
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Enhancing the stability of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in solution
Technical Support Center: 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support guide for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and accurate experimental outcomes. This document is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the challenges and solutions associated with maintaining the integrity of this primary amine in solution. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust experimental protocols.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed for quick problem identification and resolution.
Q1: My solution of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is rapidly changing color, often turning yellow or brown. What is causing this and how can I stop it?
A1: This is a classic indicator of oxidative degradation. The primary amine functional group in the molecule is susceptible to oxidation, particularly the lone pair of electrons on the nitrogen atom.[1] This process is often autocatalytic and can be accelerated by dissolved oxygen, trace metal ions, and exposure to light. The colored products are typically complex polymeric species formed from initial oxidation products.
Causality: Primary amines can be oxidized to form various products, including nitro compounds, which are often colored.[2] This degradation is significantly enhanced under neutral or alkaline conditions where the amine exists predominantly in its more reactive, non-protonated (free base) form.[3]
Immediate Mitigation Steps:
-
Control the pH: Maintain your solution in a slightly acidic pH range (typically pH 3-5).[3] In this state, the amine is protonated (-NH3+), which significantly reduces the reactivity of the nitrogen by withdrawing its electron density, thus protecting it from oxidation.
-
Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: After preparation, blanket the headspace of your container with the inert gas to prevent oxygen from re-dissolving.[1]
-
Add an Antioxidant: Incorporate a suitable antioxidant into your formulation. See the table below for recommendations.
Q2: I'm observing a progressive loss of the parent compound peak and the appearance of new, unidentified peaks in my HPLC analysis over time. How can I identify the cause and prevent this degradation?
A2: This indicates chemical degradation that may stem from several sources: oxidation, photodegradation, or pH-mediated hydrolysis of impurities. To effectively solve this, you must first identify the primary stress factor. We strongly recommend performing a basic forced degradation study.
Causality: Amine-containing pharmaceuticals can degrade through multiple pathways.[4] Photodegradation can occur when the aromatic ring system absorbs UV or visible light, leading to the formation of highly reactive free radicals.[2][4] As mentioned above, oxidation is also a major pathway, often catalyzed by metal ions.[5]
Systematic Troubleshooting Workflow:
A forced degradation study will systematically expose your solution to different stress conditions to pinpoint the vulnerability. See Experimental Protocol 2 for a detailed workflow.
Caption: A logical workflow for troubleshooting compound degradation.
Once the primary cause is known (e.g., the solution degrades rapidly under light but not heat), you can implement a targeted solution, such as exclusively using amber glassware and protecting experiments from light.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of degradation for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine?
A1: The two most critical degradation pathways are oxidation and photodegradation .[4] The primary amine is the main site for oxidation, while the substituted aromatic ring is a chromophore that can absorb light, initiating photodegradation.[2] The relative contribution of each pathway depends heavily on the experimental conditions (pH, solvent, light exposure, and presence of oxygen/metal ions).
Caption: Primary degradation pathways and their accelerating factors.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: The optimal pH is in the acidic range, typically between pH 3 and 5 . The stability of pharmaceuticals is often highly dependent on pH.[6][7] In this range, the amine group will be protonated, making it significantly less susceptible to oxidative degradation.[3] Always use a reliable buffer system (e.g., citrate, acetate) to maintain the pH, as degradation reactions can sometimes alter the pH of unbuffered solutions.
Q3: How should I properly store stock solutions for maximum longevity?
A3: For long-term storage, we recommend the following:
-
Prepare the stock solution in a deoxygenated, pH-controlled (pH 3-5) buffer.
-
Consider adding an antioxidant and/or a chelating agent (see table below).
-
Dispense into single-use aliquots in amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Blanket the headspace of each vial with argon or nitrogen before sealing.
-
Store frozen at -20°C or -80°C. [1]
Table 1: Summary of Degradation Factors and Mitigation Strategies
| Factor | Underlying Cause | Primary Mitigation Strategy | Secondary Actions |
| Oxygen | Direct oxidation of the amine group. | Sparge all solvents with inert gas (N₂/Ar). | Add antioxidants; work in a glovebox. |
| pH | The free base form (higher pH) is more reactive. | Maintain pH in the 3-5 range using a buffer. | Prepare compound as a salt (e.g., HCl salt). |
| Light | UV/Vis absorption by the aromatic ring creates radicals. | Use amber vials; protect experiments from light. | Avoid photosensitizing agents in the solution. |
| Metal Ions | Catalyze the formation of reactive oxygen species. | Add a chelating agent like EDTA. | Use high-purity water and reagents. |
| Temperature | Increases the rate of all chemical reactions. | Store solutions at low temperatures (-20°C or below). | Prepare solutions fresh when possible. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM Example)
This protocol provides a self-validating system for preparing a stable stock solution.
Materials:
-
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (MW: 193.24 g/mol )[8]
-
High-purity water (e.g., 18.2 MΩ·cm)
-
Citrate buffer components (Citric acid, Sodium citrate)
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
L-Ascorbic acid
-
Nitrogen or Argon gas source
-
Calibrated pH meter
-
Amber glass volumetric flasks and vials
Procedure:
-
Prepare the Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 4.0 using citric acid or sodium citrate.
-
Deoxygenate the Buffer: Sparge the pH 4.0 citrate buffer with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Add Stabilizers: To the deoxygenated buffer, add EDTA to a final concentration of 0.1 mM and L-Ascorbic acid to a final concentration of 1 mM. Mix gently under a stream of inert gas until dissolved.
-
Weigh the Compound: Accurately weigh 19.32 mg of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
-
Dissolve the Compound: Quantitatively transfer the weighed compound to a 10 mL amber volumetric flask. Add approximately 8 mL of the stabilized buffer and gently sonicate or vortex until fully dissolved.
-
Final Volume: Bring the solution to the final 10 mL volume with the stabilized buffer. Cap and invert several times to ensure homogeneity.
-
Storage: Aliquot the final solution into single-use amber vials, flush the headspace with inert gas, seal tightly, and store at -20°C or below.
Table 2: Recommended Starting Concentrations for Stabilizing Agents
| Stabilizer Type | Agent | Mechanism of Action | Recommended Starting Concentration |
| Antioxidant | L-Ascorbic Acid | Oxygen scavenger, reducing agent. | 0.5 - 2 mM |
| Antioxidant | Sodium Metabisulfite | Oxygen scavenger.[9] | 0.01% - 0.1% (w/v) |
| Chelating Agent | Disodium EDTA | Sequesters catalytic metal ions.[5] | 0.1 - 0.5 mM |
Protocol 2: Basic Forced Degradation Study Workflow
This study helps determine the compound's primary vulnerabilities in your specific formulation.
Procedure:
-
Prepare a Control Solution: Prepare a solution of your compound (e.g., 100 µg/mL) in your intended experimental buffer. Protect it from light and store it at 4°C. This is your T=0 and control sample.
-
Set Up Stress Conditions: Aliquot the solution into separate, clearly labeled amber (for all but photostability) and clear (for photostability) vials.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Stress: Add 3% H₂O₂.
-
Thermal Stress: Place in an oven at 60°C.
-
Photolytic Stress: Place in a photostability chamber (or expose to direct lab light) in a clear vial.
-
-
Analyze Samples: At set time points (e.g., 2, 8, 24 hours), neutralize the acid/base samples, quench the H₂O₂ sample (e.g., with sodium sulfite), and analyze all samples alongside the control via a stability-indicating HPLC method.
-
Interpret Results: Compare the chromatograms. A significant decrease in the parent peak area and/or a significant increase in degradation peaks under a specific condition (e.g., oxidative stress) identifies the primary degradation pathway to target for stabilization.
By implementing these scientifically-grounded strategies, you can significantly enhance the stability of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in your experiments, leading to more reliable and trustworthy results.
References
- Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2760-2765.
- Zandonai, T., et al. (2019). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 115-124.
-
Buvik, A., et al. (2020). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Omega, 5(40), 25833-25843. Available from: [Link]
-
Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(42), 15349-15363. Available from: [Link]
- ResearchGate. (n.d.). TABLE 1 . Photodegradation of Amine Drugs in the Presence of Natural...
-
Gant, J. O. (2014). The Significance of Acid/Base Properties in Drug Discovery. Journal of Medicinal Chemistry, 57(14), 5873-5881. Available from: [Link]
-
MDPI. (2021). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Catalysts, 11(7), 838. Available from: [Link]
-
PubMed. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie International Edition, 61(35), e202208508. Available from: [Link]
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? Available from: [Link]
-
Kryczyk-Poprawa, A., Kwiecień, A., & Opoka, W. (2020). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceutics, 12(1), 10. Available from: [Link]
- Google Patents. (1986). US4622168A - Stabilizer for amine/quaternary ammonium blends.
-
Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Available from: [Link]
-
ResearchGate. (2018). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Available from: [Link]
-
LinkedIn. (2024). Why pH matters in pharmaceuticals: Keeping our medications safe and effective. Available from: [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]
-
ResearchGate. (2019). The metabolic fate of the two new psychoactive substances 2-aminoindane and N-methyl-2-aminoindane studied in vitro and in vivo to support drug testing. Available from: [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Available from: [Link]
-
Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. Available from: [Link]
-
ResearchGate. (2013). Oxidative degradation of amines using a closed batch system. Available from: [Link]
-
ResearchGate. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. Available from: [Link]
-
PubChem. (n.d.). 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. Available from: [Link]
-
University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 4. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. insights.globalspec.com [insights.globalspec.com]
- 7. researchgate.net [researchgate.net]
- 8. 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | C11H15NO2 | CID 11041623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4622168A - Stabilizer for amine/quaternary ammonium blends - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its Derivatives
Welcome to the technical support center for the purification of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its related analogues. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these valuable building blocks in high purity. We will explore the underlying chemical principles and provide field-proven, practical solutions to common purification hurdles.
Section 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and properties of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (hereafter referred to as the "target amine").
Q1: My freshly isolated target amine is a colorless oil/solid, but it turned yellow/brown upon standing. What is happening and is it usable?
A: This discoloration is a classic indicator of oxidation. Aromatic amines, particularly those with electron-donating methoxy groups like your target compound, are susceptible to air oxidation. The color change is due to the formation of highly conjugated, colored impurities. While minor discoloration may not significantly impact some subsequent reactions, it signifies a decrease in purity. For applications requiring high purity, such as in drug development, the material should be repurified. To prevent this, always handle and store the purified free base under an inert atmosphere (Nitrogen or Argon) and protect it from light.
Q2: What is the best way to store the target amine for long-term stability?
A: For long-term storage, converting the amine to a stable crystalline salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt, is highly recommended. These salts are generally much less prone to air oxidation and are often easier to handle as crystalline solids than the free base, which can be an oil or low-melting solid. Store the salt form in a tightly sealed container in a cool, dry, and dark place. If you must store the free base, do so as a solid or neat oil under an inert atmosphere at low temperatures (e.g., -20°C).
Q3: My crude reaction mixture is complex. Where do I even begin with purification?
A: The optimal purification strategy depends on the nature of the impurities. A typical synthesis, such as the reductive amination of 5,6-dimethoxy-2-indanone, may contain unreacted ketone, the corresponding alcohol byproduct, and reducing agent residues.[1][2] A highly effective first step is an acid-base extraction.[3][4] This technique leverages the basicity of the amine to selectively move it into an aqueous acidic layer, leaving neutral organic impurities (like the starting ketone or alcohol byproduct) behind in the organic layer.[5] Following this, the amine can be recovered and further polished by recrystallization or chromatography.
Section 2: Troubleshooting Guide by Purification Method
This section provides solutions to specific problems encountered during common purification workflows.
Post-Synthesis Work-up: Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique for separating basic compounds like amines from neutral or acidic impurities.[6]
Q: I'm performing an acid-base extraction, but a thick emulsion has formed at the interface, and the layers won't separate. What should I do?
A: Emulsion formation is common when extracting basic amines. It is often caused by fine particulates or surfactants at the interface.
-
Causality: The amine salt itself can act as a surfactant, stabilizing the emulsion.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.[7]
-
Filtration: If particulates are suspected, carefully filter the entire mixture through a pad of Celite® or glass wool.
-
Solvent Modification: Gently adding a small amount of a different organic solvent (e.g., a little ethanol if you are using ethyl acetate) can sometimes disrupt the emulsion.
-
Q: After basifying the acidic aqueous layer to recover my product, the amine precipitated as an oil instead of a solid. How do I handle this?
A: "Oiling out" is common for free bases that have low melting points or are impure.
-
Causality: The melting point of the amine is below the temperature of the solution, or impurities are present that form a eutectic mixture.
-
Solution:
-
Back-Extraction: Instead of filtering, add a fresh portion of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the mixture and perform a liquid-liquid extraction to recover the "oiled out" product into the organic phase.[4]
-
Cooling: Ensure the aqueous solution is thoroughly cooled in an ice bath before and during basification to promote crystallization.
-
Controlled Basification: Add the base slowly while vigorously stirring to avoid localized high pH that can promote oiling.
-
Purification by Recrystallization (Free Base & Salt Form)
Recrystallization is an excellent method for achieving high purity, especially for the crystalline salts of the target amine.[8]
Q: I'm trying to recrystallize the hydrochloride salt of my amine, but I'm getting very low recovery. What's wrong?
A: Low recovery is typically due to using a solvent in which the compound is too soluble or using too much solvent.
-
Causality: The goal of recrystallization is to find a solvent where the compound is soluble when hot but poorly soluble when cold.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests. Good single solvents for amine hydrochlorides are often alcohols like isopropanol or ethanol.[9] Sometimes, a two-solvent system is required.[10]
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the boiling solvent portion-wise to the solid until it just dissolves.[8]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Crashing the product out of solution too quickly can trap impurities and lead to smaller, harder-to-filter crystals.
-
Concentrate the Mother Liquor: If recovery remains low, you can often recover a second crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling.
-
Table 1: Common Solvents for Recrystallization of Amine Salts
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Isopropanol (IPA) | 82.6 | Polar Protic | Excellent starting point. Good balance of solvency for hot vs. cold. |
| Ethanol (EtOH) | 78.4 | Polar Protic | Often more solvating than IPA; may need an anti-solvent. |
| Methanol (MeOH) | 64.7 | Polar Protic | Tends to be too strong a solvent, leading to poor recovery. |
| Water | 100 | Very Polar Protic | Use with caution; may require co-solvent like an alcohol. Good for highly polar salts.[11] |
| Acetonitrile (MeCN) | 81.6 | Polar Aprotic | Can be a good choice when alcohols are too reactive or solvating. |
| Ethyl Acetate / Heptane | 77.1 / 98.4 | Mid / Non-polar | A common two-solvent system. Dissolve in hot EtOAc, add hot Heptane until cloudy.[10] |
Purification by Column Chromatography
Column chromatography is used to separate the target amine from impurities with different polarities.[12]
Q: My amine streaks badly on the silica gel column (peak tailing), leading to poor separation. How can I fix this?
A: This is the most common problem when purifying amines on silica gel.
-
Causality: The basic lone pair of the amine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[13] This strong, non-specific binding prevents clean elution and causes tailing.
-
Solution:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to the mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute cleanly.
-
Add 0.5-1% triethylamine (Et₃N) to your eluent (e.g., for a 95:5 DCM:MeOH eluent, use 94.5:5:0.5 DCM:MeOH:Et₃N).
-
Alternatively, use a pre-mixed eluent like 90:9:1 DCM:MeOH:NH₄OH. The ammonia acts as the competing base.
-
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a commercially available amine-functionalized silica gel.[14]
-
Table 2: Suggested Mobile Phase Systems for Amine Purification on Silica Gel
| Solvent System (v/v) | Polarity | Comments |
|---|---|---|
| Dichloromethane / Methanol / Triethylamine | High | Start with 98:2:0.5 and increase MeOH for more polar compounds. A workhorse system. |
| Ethyl Acetate / Heptane / Triethylamine | Medium | Good for less polar amines. Start with 20:80:0.5 and increase EtOAc percentage. |
| Dichloromethane / Methanol / Ammonium Hydroxide | High | Use a concentrated (e.g., 2M) solution of ammonia in methanol as your polar component. |
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Purification via Acid-Base Extraction
Objective: To separate the basic target amine from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.[3]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains the protonated amine salt.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery. Combine the acidic aqueous extracts.
-
Wash: (Optional) Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.
-
Liberation of Free Base: Cool the aqueous solution in an ice bath. While stirring, slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10, check with pH paper).[4] The free amine should precipitate or oil out.
-
Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
SOP 2: Purification via Hydrochloride Salt Formation
Objective: To convert the purified free base into a stable, crystalline hydrochloride salt.
-
Dissolution: Dissolve the purified free amine (from SOP 1) in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: While stirring, add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise.
-
Precipitation: The hydrochloride salt should precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any excess acid and soluble impurities.[9]
-
Drying: Dry the crystalline salt under vacuum to obtain the final product. For higher purity, this salt can be recrystallized following the guidance in Section 2.2.
Section 4: Visual Guides
Purification Strategy Decision Workflow
Caption: Workflow for purification via acid-base extraction.
Section 5: References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 17, 2026, from [Link]
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved January 17, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction.1. Retrieved January 17, 2026, from [Link]
-
Google Patents. (n.d.). JPH0597778A - Method for producing 2-aminoindane and salts thereof. Retrieved January 17, 2026, from
-
Wikipedia. (n.d.). Column chromatography. Retrieved January 17, 2026, from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved January 17, 2026, from [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved January 17, 2026, from [Link]
-
Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65–68. [Link]
-
Google Patents. (n.d.). WO2003076387A2 - Process for preparing 2-aminoindan derivatives. Retrieved January 17, 2026, from
-
Wellesley College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved January 17, 2026, from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved January 17, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved January 17, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Common Conditions: Reductive Amination. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. amherst.edu [amherst.edu]
- 8. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 9. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Column chromatography - Wikipedia [en.wikipedia.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Navigating and Mitigating Off-Target Effects of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine in Cellular Models
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Observations & Preliminary Checks
Question 1: My cells are exhibiting an unexpected phenotype (e.g., reduced viability, altered morphology, changes in a reporter assay) at concentrations where my intended target is not expected to be engaged. How can I begin to investigate if this is an off-target effect?
Answer: This is a classic indicator of potential off-target activity. Before embarking on extensive off-target screening, it's crucial to perform several preliminary checks to rule out other possibilities and gather initial evidence.
Initial Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your batch of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine via analytical methods such as LC-MS and NMR. Impurities could be responsible for the observed phenotype.
-
Dose-Response Curve Analysis: Generate a detailed dose-response curve for the unexpected phenotype. A steep curve may suggest a specific off-target interaction, while a shallow curve could indicate more general cellular toxicity.
-
Literature and Database Review: Although this is a novel compound, investigate publicly available databases like PubChem for information on structurally similar molecules.[2][3][4] This may provide clues about potential off-target classes. For instance, the indenamine scaffold is present in molecules with known biological activities.
-
Control Compound Experiments: Include a structurally similar but inactive analog of your compound, if available. If this analog does not produce the same phenotype, it strengthens the hypothesis that the observed effect is due to a specific interaction of your active compound.
Identifying Potential Off-Target Proteins
Question 2: I suspect an off-target effect. What are the most direct methods to identify the protein(s) that 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is binding to inside the cell?
Answer: To directly identify protein binding partners, you need to employ methods that can assess target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used technique for this purpose.[5][6][7][8][9]
Experimental Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[9] By heating cell lysates or intact cells treated with your compound to various temperatures, you can identify stabilized (or destabilized) proteins, which are indicative of direct binding.
Workflow for CETSA Experiment:
Caption: A streamlined workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Step-by-Step CETSA Protocol:
-
Cell Treatment: Culture your cellular model of interest and treat with a predetermined concentration of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).[6]
-
Cell Lysis: Lyse the cells to release the proteins. This can be done through various methods, including freeze-thaw cycles or the use of lysis buffers.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction:
-
For a candidate-based approach: If you have a hypothesis about a specific off-target, you can analyze the soluble fractions by Western blotting using an antibody against that protein.
-
For an unbiased, proteome-wide approach: The soluble fractions can be analyzed by mass spectrometry (MS) to identify all proteins that show a thermal shift upon compound treatment. This is often referred to as Thermal Proteome Profiling (TPP).
-
Data Interpretation: A shift in the melting curve of a protein in the presence of your compound indicates a direct interaction.
| Protein | Treatment | Tm (°C) | ΔTm (°C) | Interpretation |
| Protein X | Vehicle | 52.5 | - | Baseline |
| Protein X | Compound | 57.0 | +4.5 | Stabilization (Binding) |
| Protein Y | Vehicle | 61.0 | - | Baseline |
| Protein Y | Compound | 61.2 | +0.2 | No significant interaction |
| Protein Z | Vehicle | 55.0 | - | Baseline |
| Protein Z | Compound | 51.5 | -3.5 | Destabilization (Binding) |
Broad-Scale Off-Target Profiling
Question 3: CETSA has identified a few potential off-targets, but I want to screen more broadly against common off-target families like kinases and G-protein coupled receptors (GPCRs). What are the best approaches for this?
Answer: For broad screening against large protein families, utilizing specialized profiling services is the most efficient approach. These services offer panels of assays against hundreds of kinases or GPCRs.
A. Kinome Profiling
Kinases are a frequent source of off-target effects for many small molecules.[10][11] Kinome profiling services can provide a comprehensive overview of your compound's interaction with a large panel of human kinases.[12][13][14]
Recommended Approach: Activity-Based Kinase Profiling
This method directly measures the ability of your compound to inhibit the enzymatic activity of a panel of kinases.
Workflow for Kinome Profiling:
Caption: A typical workflow for kinome profiling services.
B. GPCRome Screening
GPCRs represent the largest family of cell surface receptors and are common targets for drugs.[15] Screening your compound against a panel of GPCRs can reveal unexpected interactions.
Recommended Approach: β-Arrestin Recruitment Assays
β-arrestin recruitment is a universal signaling event for a large number of GPCRs, making it an excellent readout for activation.[15][16][17][18] Assays like the PRESTO-Tango platform allow for high-throughput screening across the human GPCRome.[16][18]
Data Interpretation for Profiling Screens:
Results are typically presented as a percentage of inhibition or activation at a fixed compound concentration. Hits are then followed up with dose-response experiments to determine potency (IC50 or EC50).
| Target | % Inhibition @ 1 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 15% | >10,000 |
| GPCR X | 88% (activation) | 250 |
| GPCR Y | 5% (activation) | >10,000 |
Investigating Downstream Functional Consequences
Question 4: I've identified a specific off-target kinase. How can I confirm that engagement of this off-target is responsible for the cellular phenotype I'm observing?
Answer: To link off-target binding to a functional cellular outcome, you need to investigate the downstream signaling pathways. Transcriptomics provides a global, unbiased view of the cellular response to your compound.
Experimental Approach: Transcriptomic Analysis (RNA-seq)
RNA sequencing (RNA-seq) allows you to quantify the expression of all genes in your cellular model following treatment with 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. Changes in gene expression can reveal which signaling pathways are being modulated.[19][20][21]
Step-by-Step RNA-seq Protocol:
-
Cell Treatment: Treat your cells with the compound at a concentration that elicits the phenotype of interest, alongside a vehicle control. Include multiple biological replicates.
-
RNA Extraction: Isolate high-quality total RNA from the treated and control cells.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing.
-
Data Analysis:
-
Differential Gene Expression: Identify genes that are significantly up- or down-regulated in the compound-treated cells compared to the control.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to determine if the differentially expressed genes are enriched in specific signaling pathways.
-
Connecting RNA-seq Data to Your Off-Target:
If your identified off-target kinase is, for example, a key component of the MAPK signaling pathway, you would expect to see changes in the expression of MAPK target genes in your RNA-seq data. This provides strong evidence that the off-target interaction is functionally relevant.
Signaling Pathway Visualization:
Caption: Hypothetical pathway linking off-target kinase inhibition to a cellular phenotype.
Validation and Mitigation Strategies
Question 5: I have strong evidence for an off-target interaction. What are the next steps for validating this and how can I mitigate its effects in my experiments?
Answer: Validation is key to confirming your findings. Once validated, you can employ several strategies to minimize the impact of the off-target effect on your research.
Validation Strategies:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the putative off-target protein.[22][23][24][25] If the cellular phenotype induced by your compound is diminished in these cells, it strongly validates the off-target interaction.
-
Competitive Binding Assays: Use a known, selective ligand for the off-target protein. If this known ligand can compete with your compound and rescue the cellular phenotype, it provides further evidence for a direct interaction at that target.
-
Cell-Based Phosphorylation Assays: For kinase off-targets, you can use antibodies that specifically recognize the phosphorylated form of a known substrate of that kinase.[14] Treatment with your compound should reduce the phosphorylation of this substrate in a dose-dependent manner.
Mitigation Strategies:
-
Use Lower Compound Concentrations: If there is a sufficient therapeutic window between the on-target and off-target effects, performing experiments at concentrations that are potent for your primary target but sub-potent for the off-target can be a simple solution.
-
Rational Drug Design: If resources permit, medicinal chemistry efforts can be employed to synthesize new analogs of your compound that retain on-target activity but have reduced affinity for the off-target.[1][26][27]
-
Orthogonal Approaches: Use alternative methods to modulate your primary target (e.g., genetic tools like shRNA or CRISPRi) to confirm that the phenotype of interest is indeed linked to the primary target and not an artifact of the small molecule's off-target activity.[28]
References
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Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. National Institutes of Health. [Link]
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How can off-target effects of drugs be minimised? - Patsnap Synapse. Patsnap. [Link]
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Kinome Profiling Service | MtoZ Biolabs. MtoZ Biolabs. [Link]
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GPCR Screening and Profiling - Identify Valuable Hits - Eurofins Discovery. Eurofins Discovery. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. [Link]
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Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay - PubMed. National Center for Biotechnology Information. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. National Institutes of Health. [Link]
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Quantitative Kinome Profiling Services - CD Biosynsis. CD Biosynsis. [Link]
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CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells | Nucleic Acids Research | Oxford Academic. Oxford University Press. [Link]
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Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology. [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. MDPI. [Link]
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DANGER analysis: risk-averse on/off-target assessment for CRISPR editing without a reference genome - PMC - PubMed Central. National Institutes of Health. [Link]
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Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. News-Medical.Net. [Link]
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CETSA. CETSA. [Link]
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Off-target effects in CRISPR/Cas9 gene editing - Frontiers. Frontiers. [Link]
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Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. National Institutes of Health. [Link]
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The Integrated Platform. Integrated Biosciences. [Link]
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Genomic and transcriptomic off-target effects in mammalian cells a... - ResearchGate. ResearchGate. [Link]
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The Advancement and Application of the Single-Cell Transcriptome in Biological and Medical Research - MDPI. MDPI. [Link]
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How to measure and minimize off-target effects... - YouTube. YouTube. [Link]
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Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. National Institutes of Health. [Link]
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Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. CRISPR Medicine News. [Link]
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Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC - NIH. National Institutes of Health. [Link]
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1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- | C17H27NO2 - PubChem. National Center for Biotechnology Information. [Link]
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Proteolysis-targeting chimeras with reduced off-targets - PMC - NIH. National Institutes of Health. [Link]
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Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH. National Institutes of Health. [Link]
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Proteolysis-targeting chimeras with reduced off-targets - PubMed. National Center for Biotechnology Information. [Link]
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2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one - PubChem. National Center for Biotechnology Information. [Link]
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5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one - PubChem. National Center for Biotechnology Information. [Link]
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Refining dosage and administration routes for in vivo studies of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Welcome to the technical support guide for in vivo studies involving the novel research compound 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (hereafter referred to as 'Compound A'). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimental setup.
The information herein is synthesized from established preclinical methodologies and data from structurally similar 2-aminoindane analogs.[1][2][3][4] As Compound A is a novel molecule, all protocols and dosage ranges should be considered starting points that require empirical validation for your specific model and experimental endpoint.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues from formulation to in vivo response in a direct question-and-answer format.
Part 1: Formulation and Vehicle Selection
Q1: My Compound A (hydrochloride salt) won't dissolve in saline. What vehicle should I use?
A1: It is common for amine hydrochloride salts to require adjustments to the formulation vehicle for in vivo administration. While normal saline (0.9% NaCl) is the preferred vehicle due to its isotonic nature, poor solubility requires the use of co-solvents or other excipients.[5][6][7]
Initial Steps:
-
Confirm Salt Form: Ensure you are working with a salt form (e.g., HCl), which is generally more water-soluble than the freebase.
-
Gentle Warming & Sonication: Try warming the saline to 37°C and using a sonicator bath to aid dissolution before moving to more complex vehicles.
Recommended Vehicle Systems (Proceed in order of complexity):
-
Aqueous with pH adjustment: Since the compound is an amine, its solubility is highly pH-dependent. Try dissolving it in sterile water or saline and adjusting the pH downwards (e.g., to pH 4-5) with dilute HCl. Ensure the final pH is physiologically tolerable for the chosen administration route.
-
Co-Solvent Systems: For compounds with low aqueous solubility, a multi-component vehicle may be necessary.[8] A common approach is to use a small amount of an organic solvent to first dissolve the compound, then dilute it with an aqueous vehicle.
Troubleshooting Vehicle Selection: If precipitation occurs upon dilution, this indicates that the compound's thermodynamic solubility limit has been exceeded.[9][10] You may need to increase the proportion of the co-solvent or try a different system. Always be mindful that co-solvents themselves can have physiological effects.[5][6] It is critical to run a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Table 1: Common Vehicle Systems for 2-Aminoindane Analogs
| Vehicle Composition | Administration Route(s) | Key Considerations |
| 0.9% Saline | All (IP, IV, SC, PO) | Ideal due to physiological compatibility. May require pH adjustment for amine salts. |
| 5-10% DMSO in Saline/PBS | IP, SC | DMSO is a powerful solvent but can cause irritation and has its own biological effects.[5][6] Keep the final DMSO concentration as low as possible, ideally under 10%. Not recommended for IV due to potential hemolysis. |
| 10% Tween® 80 in Saline | IP, PO | A surfactant that can help create stable suspensions for poorly soluble compounds. Can cause hypersensitivity reactions in some models. |
| 0.5% Carboxymethylcellulose (CMC) in Water | PO, IP | Forms a suspension. Good for oral gavage. Ensure uniform suspension before each administration. Aqueous CMC vehicles have been shown to have minimal effects on motor performance in mice.[5][6] |
| 20% DMA / 40% PG / 40% PEG-400 (DPP) | IV Infusion | A more complex system designed for poorly soluble compounds intended for intravenous administration.[8] Requires slow infusion and careful tolerability testing. |
Abbreviations: DMSO (Dimethyl sulfoxide), PBS (Phosphate-buffered saline), IP (Intraperitoneal), IV (Intravenous), SC (Subcutaneous), PO (Per os/Oral), DMA (N,N-Dimethylacetamide), PG (Propylene glycol), PEG (Polyethylene Glycol).
Q2: My formulation is precipitating in the syringe before injection. What's wrong?
A2: This is a classic sign of either temperature-dependent solubility or exceeding the kinetic solubility of your compound in the vehicle.[9][11]
-
Temperature: If you warmed the solution to get the compound to dissolve, it may be crashing out as it cools to room temperature. Try to maintain the temperature of the solution until injection or consider a vehicle in which it is soluble at room temperature.
-
Kinetic vs. Thermodynamic Solubility: You may have created a supersaturated solution that is not stable.[9] This often happens when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer.[10]
-
Solution: Try a different dilution method. Add the aqueous phase to the organic phase slowly while vortexing. If it still precipitates, a different vehicle system is required.
-
Part 2: Dosage and Administration Route
Q3: I am starting my first in vivo experiment with Compound A. How do I choose a starting dose?
A3: Selecting a starting dose is a critical step that should be guided by a dose range finding (DRF) study.[12][13][14] The goal of a DRF study is to determine the Maximum Tolerated Dose (MTD) and potentially the Minimum Effective Dose (MED).[12][13]
Based on published data for structurally similar compounds like N-methyl-2-aminoindane (NM2AI) in mice, a reasonable starting range for an initial DRF study could be 1 to 30 mg/kg .[15][16]
Workflow for Dose Selection:
-
Literature Review: Search for in vivo data on the closest structural analogs. For Compound A, studies on 2-AI and NM2AI are relevant.[1][15][16]
-
In Vitro Data: Use your in vitro potency data (e.g., EC50 from receptor binding or functional assays) to estimate a target in vivo concentration.
-
Dose Escalation Study Design: A common DRF design involves a small number of animals per group (e.g., n=3-5) and escalating doses.[12][17] A logarithmic dose progression (e.g., 1, 3, 10, 30 mg/kg) is efficient for covering a wide range.[12]
-
Monitor for Toxicity: Closely observe animals for clinical signs of toxicity (e.g., altered activity, respiratory changes, weight loss).[18][19] The MTD is the highest dose that does not cause unacceptable adverse effects.[17]
Q4: Which route of administration (IP, PO, SC, IV) is best?
A4: The optimal route depends on the experimental goal, the required pharmacokinetic (PK) profile, and the physicochemical properties of your compound.[13][20]
Table 2: Comparison of Common Administration Routes in Rodents
| Route | Speed of Onset | Bioavailability | Key Advantages | Key Disadvantages |
| IV (Intravenous) | Very Fast | 100% (by definition) | Precise dose delivery, rapid onset, bypasses absorption. | Technically challenging, risk of embolism, requires highly soluble and sterile formulation.[20] |
| IP (Intraperitoneal) | Fast | High but variable | Easier than IV, allows for larger volumes, rapid absorption into portal circulation. | Risk of injection into organs (cecum, bladder), potential for irritation, not a common human route.[21][22][23] |
| PO (Oral Gavage) | Slow | Variable | Clinically relevant for orally administered drugs, less stressful than repeated injections if done correctly. | Subject to first-pass metabolism, requires correct technique to avoid lung perforation.[24][25][26][27] |
| SC (Subcutaneous) | Slow to Moderate | Good but slower | Simple procedure, allows for slow/sustained release, less stressful. | Slower absorption, limited volume, potential for local irritation.[28][29][30] |
-
For studies on 2-aminoindane analogs investigating acute behavioral or CNS effects, intraperitoneal (IP) injection is frequently used to ensure rapid and high systemic exposure.[15][16][31]
-
For studies modeling a potential therapeutic use, oral gavage (PO) may be more relevant, though it's important to consider that 2-aminoindane itself is metabolized in rats following oral administration.[1][32]
Part 3: Troubleshooting In-Life Observations
Q5: I administered Compound A and saw no effect. What should I check?
A5: A lack of efficacy can stem from multiple factors, from the formulation to the dose itself.
Troubleshooting Checklist:
-
Verify Formulation: Was the compound fully dissolved or uniformly suspended? Visually inspect your dosing solution. If it precipitated, the administered dose was lower than intended.[9]
-
Review the Dose: Are you dosing high enough? If your dose is far below the MTD, it may be sub-therapeutic. Consider increasing the dose.[12]
-
Consider Metabolism: If using oral (PO) administration, the compound may be subject to extensive first-pass metabolism in the liver, preventing a sufficient concentration from reaching systemic circulation.[1][32] An IP or SC route might yield a stronger effect.
-
Pharmacokinetics (PK): The compound may be cleared too rapidly. A formal PK study to measure plasma and/or brain concentrations of Compound A over time is the definitive way to confirm target engagement.[15]
Q6: My animals are showing signs of distress/toxicity at a dose I thought was safe. What happened?
A6: Unexpected toxicity can be compound-related or procedure-related.
-
Vehicle Toxicity: Is the vehicle itself causing a problem? High concentrations of DMSO or PEG-400 can cause adverse effects.[5][6] Always run a vehicle-only control group.
-
Incorrect Administration: A misplaced injection can cause severe complications. For example, an intended IP injection that enters the intestine or bladder can cause peritonitis or distress.[21][22] An incorrect oral gavage can deliver the compound to the lungs, which is often fatal.[25][27][33] Ensure all personnel are thoroughly trained in administration techniques.
-
Dose Calculation Error: Double-check all calculations, including animal weights, compound concentration, and injection volume.
-
Compound Sensitivity: The specific animal strain, age, or sex you are using may be more sensitive to the compound's effects than reported for analogs. A lower MTD may be required.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
This protocol is adapted from standard operating procedures and should be performed only by trained personnel under an approved animal care protocol.[21][23][34]
Materials:
-
Sterile dosing solution of Compound A
-
Sterile syringes (appropriately sized for volume)
-
Animal scale
Procedure:
-
Calculate Dose: Weigh the mouse and calculate the required injection volume. The maximum recommended IP injection volume for a mouse is 10 mL/kg.[21][34] For a 25g mouse, this is 0.25 mL.
-
Prepare Syringe: Draw up the calculated volume into a sterile syringe. Ensure no air bubbles are present.
-
Restrain the Animal: Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. Tilt the mouse so its head is slightly lower than its hind end. This helps shift the abdominal organs away from the injection site.[23]
-
Identify Injection Site: The injection site is the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and major blood vessels.[21]
-
Insert Needle: Insert the needle, bevel up, at a 30-40 degree angle into the identified quadrant. The needle should penetrate the skin and abdominal wall.
-
Aspirate: Gently pull back on the plunger. If you see blood (vessel) or yellow fluid (urine), withdraw the needle and reinject at a different site with a fresh needle and syringe.[22][23] If no fluid enters the syringe, you are in the peritoneal cavity.
-
Inject: Depress the plunger smoothly to administer the solution.
-
Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Observe the animal for several minutes for any immediate adverse reactions.
Protocol 2: Oral Gavage (PO) in Mice
This protocol requires specific training to avoid injury to the animal. Use of flexible feeding tubes is recommended to minimize risk of esophageal trauma.[24][25][27]
Materials:
-
Sterile dosing solution
-
Sterile syringe
-
Flexible oral gavage needle (18-20 gauge for adult mice)[24][26]
-
Animal scale
Procedure:
-
Calculate Dose: Weigh the mouse and calculate the dosing volume. The maximum recommended oral gavage volume for mice is 10 mL/kg.[24][27]
-
Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process) to determine the correct insertion depth.[24][26] Mark this length on the tube if necessary.
-
Restrain the Animal: Scruff the mouse firmly, ensuring the head is extended back slightly. This creates a straighter path to the esophagus.[24][25]
-
Insert Gavage Tube: Gently insert the tip of the gavage tube into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[25]
-
Advance into Esophagus: The tube should slide easily down the esophagus with no resistance. The animal may exhibit a slight swallowing reflex. If you feel any resistance, stop immediately. Resistance indicates the tube may be in the trachea.[24][33]
-
Administer Dose: Once the tube is inserted to the pre-measured depth, administer the solution smoothly from the syringe.
-
Withdraw Tube: Gently remove the gavage tube along the same path of insertion.
-
Monitor: Return the mouse to its cage and monitor for any signs of respiratory distress (e.g., bubbling from the nose), which could indicate accidental administration into the lungs.[25][33]
References
- Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services.
- Oral Gavage In Mice and R
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Welter, J., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 145-151. [Link]
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Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. [Link]
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Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. [Link]
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Intraperitoneal Injection in Rats. (2011). Queen's University. [Link]
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Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). ResearchGate. [Link]
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Mouse Oral Gavage Training. (2014). YouTube. [Link]
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UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. (2020). University of British Columbia. [Link]
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Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC. [Link]
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Subcutaneous Injection in Mice. (2012). Queen's University. [Link]
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IP Injection Protocol in Mice. (n.d.). Scribd. [Link]
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Subcutaneous (SC) Injection in Mice and Rats LAB_017. (2023). The University of Queensland. [Link]
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GUIDELINES REGARDING THE USE OF INJECTIONS IN LABORATORY ANIMALS. (2016). Liberty University. [Link]
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UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (n.d.). University of British Columbia. [Link]
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2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. (2019). ResearchGate. [Link]
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De-Luca, M. A., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. Pharmaceuticals, 16(1), 115. [Link]
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A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. (2016). ResearchGate. [Link]
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De-Luca, M. A., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. ResearchGate. [Link]
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A framework to guide dose & regimen strategy for clinical drug development. (2018). CPT: Pharmacometrics & Systems Pharmacology, 7(5), 294-305. [Link]
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Synthetic Aminoindanes: A Summary of Existing Knowledge. (2018). Semantic Scholar. [Link]
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Gálico, D. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 123-137. [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). ILAR Journal, 52(1), 2-18. [Link]
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Simmler, L. D., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 137-145. [Link]
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- 34. scribd.com [scribd.com]
Interpreting unexpected results in experiments with 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Welcome to the technical support center for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (5,6-DM-DIA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address unexpected experimental results.
Introduction
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a member of the indane family of compounds.[1] Its rigid structure, analogous to amphetamine, makes it a point of interest in medicinal chemistry. The methoxy groups on the aromatic ring influence its electronic properties and potential biological interactions. While a valuable intermediate, its synthesis and handling can present challenges. This guide aims to provide clarity and practical solutions to common issues encountered during research and development.
Troubleshooting Guide: Interpreting Unexpected Experimental Results
This section addresses specific problems that may arise during the synthesis, purification, and characterization of 5,6-DM-DIA.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. If the reaction stalls, consider adjusting the temperature or reaction time.
-
Reagent Quality: Ensure the purity and reactivity of your reagents. For instance, in a reductive amination, the quality of the reducing agent (e.g., sodium cyanoborohydride) is critical.
-
Solvent Purity: The presence of water or other impurities in the solvent can interfere with the reaction. Ensure you are using dry, high-purity solvents, especially for moisture-sensitive reactions.
-
-
-
Product Loss During Workup: The product may be lost during the extraction and washing steps.[2][3]
-
Troubleshooting Steps:
-
Aqueous Layer Analysis: Your product might have some solubility in the aqueous layer, especially if it is in a protonated, salt form.[2] It's good practice to check the aqueous layer by TLC before discarding it.[2]
-
Emulsion Formation: Emulsions can form during extraction, trapping the product. To manage an emulsion, you can try adding brine or filtering the mixture through Celite.
-
Precipitation Issues: If you are performing an acid-base extraction to isolate the amine, ensure the pH is adjusted correctly to precipitate the free base or the salt form. Incomplete precipitation will lead to lower yields.
-
-
-
Side Reactions: Competing reactions can consume starting materials or the desired product.
-
Troubleshooting Steps:
-
Identify Byproducts: Isolate and characterize any significant byproducts using techniques like NMR and Mass Spectrometry. Understanding the structure of the side products can provide insight into the competing reaction pathways.
-
Optimize Reaction Conditions: Once the side reactions are identified, adjust the reaction conditions (e.g., temperature, order of reagent addition) to minimize their occurrence.
-
-
Question 2: I'm observing unexpected peaks in my NMR spectrum. How do I identify the impurities?
Possible Sources of Unexpected Peaks:
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate) are frequently observed.
-
Identification: Compare the chemical shifts of the unknown peaks with a standard NMR solvent chart.
-
Removal: Use a high-vacuum line or lyophilization to remove residual solvents. If the solvent is high-boiling (e.g., DMSO, DMF), purification by column chromatography or recrystallization may be necessary.
-
-
Starting Material or Reagent Contamination: Unreacted starting materials or residual reagents can appear in the final spectrum.
-
Identification: Compare the spectrum of your product with the spectra of all starting materials and reagents used in the synthesis.
-
Removal: Further purification, such as flash column chromatography or recrystallization, is typically required.
-
-
Positional Isomers: During the synthesis of substituted indanes, the formation of positional isomers is a possibility. For example, in Friedel-Crafts type reactions, cyclization can sometimes lead to a mixture of isomers.
-
Identification: Isomeric impurities can be difficult to distinguish by ¹H NMR alone. 2D NMR techniques (e.g., COSY, HMBC) and comparison with literature data for known isomers can aid in identification. In some cases, separation and individual characterization are necessary.
-
-
Degradation Products: Amines can be susceptible to oxidation, especially when exposed to air and light.[4] This can lead to the formation of colored impurities and complex NMR spectra.
-
Identification: The appearance of new peaks over time, especially with a change in the sample's appearance (e.g., darkening), suggests degradation. Mass spectrometry can help identify the molecular weights of potential degradation products.
-
Prevention: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
-
Experimental Workflow for Impurity Identification:
Caption: Workflow for identifying unknown NMR peaks.
Frequently Asked Questions (FAQs)
Question 3: What are the key physicochemical properties of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine?
The following table summarizes the key computed physicochemical properties of 5,6-DM-DIA.[5]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[5] |
| Molecular Weight | 193.24 g/mol | PubChem[5] |
| XLogP3 | 1.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
Question 4: What are the common synthetic routes to prepare 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and its analogs?
Several synthetic strategies can be employed to construct the 2-aminoindane scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
-
Reductive Amination of an Indanone: A common and efficient method involves the reductive amination of the corresponding 5,6-dimethoxy-2-indanone. This one-pot reaction typically uses an amine source, such as ammonium acetate, and a reducing agent like sodium cyanoborohydride.[6]
-
Friedel-Crafts Acylation and Cyclization: This classical approach can be used to construct the indane ring system from a suitable phenylacetic acid derivative.[6] The subsequent introduction of the amine functionality can be achieved through various methods.
Illustrative Retrosynthetic Analysis:
Caption: Retrosynthetic approach for 5,6-DM-DIA.
Question 5: How should I store 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine to ensure its stability?
Aromatic amines are generally susceptible to oxidative degradation, which can be accelerated by exposure to air, light, and elevated temperatures.[4][7] To ensure the long-term stability of 5,6-DM-DIA, the following storage conditions are recommended:
-
Inert Atmosphere: Store the compound under an inert gas such as nitrogen or argon to minimize contact with oxygen.
-
Refrigeration: Keep the compound in a cool environment, preferably refrigerated.
-
Light Protection: Use an amber-colored vial or store the container in a dark place to prevent photodegradation.
The appearance of a dark coloration in the solid sample is a visual indicator of potential degradation. If this occurs, it is advisable to re-analyze the compound for purity before use.
References
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]
-
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Characterization of the “Methylenedioxy-2-Aminoindans. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
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- 2. How To [chem.rochester.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | C11H15NO2 | CID 11041623 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Novel Acetylcholinesterase Inhibitors and Donepezil for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cholinergic Hypothesis and the Pursuit of Enhanced Cognitive Function
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh), a crucial neurotransmitter for learning and memory, contributes significantly to cognitive impairment.[1][2][3] Consequently, inhibiting acetylcholinesterase (AChE), the enzyme that degrades ACh, has been a primary therapeutic strategy.[2][3][4] Donepezil, a reversible and selective AChE inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease, demonstrating modest but significant benefits in cognitive function.[5][6][7]
This guide provides a comparative framework for evaluating the efficacy of novel compounds, exemplified by 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, against the well-established profile of Donepezil. As a senior application scientist, the objective is to present a scientifically rigorous comparison, grounded in experimental data, to aid in the development of next-generation cognitive enhancers.
Molecular Profiles: A Tale of Two Structures
While both compounds interact with the cholinergic system, their structural nuances can dictate their efficacy, selectivity, and safety profiles.
Donepezil is a piperidine derivative that acts as a reversible inhibitor of acetylcholinesterase.[8][9] Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a key feature, minimizing certain peripheral side effects.[10][11]
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine , the investigational compound, shares a dimethoxy-indan moiety, which is also present in the indanone portion of Donepezil. This structural similarity suggests a potential for interaction with the active site of acetylcholinesterase. However, without specific experimental data, its precise mechanism and inhibitory potency remain to be elucidated.
| Feature | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | Donepezil |
| Chemical Structure | Dihydro-inden-amine derivative | Benzylpiperidine derivative |
| Primary Target | Presumed Acetylcholinesterase | Acetylcholinesterase[2][3] |
| Mechanism of Action | To be determined | Reversible, non-competitive AChE inhibitor[12] |
In Vitro Efficacy: A Head-to-Head Comparison of Enzyme Inhibition
The initial assessment of a potential cognitive enhancer targeting the cholinergic system involves quantifying its ability to inhibit acetylcholinesterase in a controlled, in vitro setting. The half-maximal inhibitory concentration (IC50) is a critical parameter in this evaluation.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | Data not available | Data not available | Data not available |
| Donepezil | 6.7[11] | ~7400 | ~1100[13] |
Lower IC50 values indicate greater inhibitory potency. A higher selectivity index signifies a greater preference for inhibiting AChE over BuChE.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric assay to determine the IC50 of a test compound.[4][14][15]
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[14]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine)
-
Reference compound (Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO). Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, the test or reference compound at various concentrations, and the AChE solution to each well.[16] Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Add DTNB and ATCI to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.[15][16]
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
In Vivo Efficacy: Assessing Cognitive Enhancement in Animal Models
In vivo studies are essential to evaluate the cognitive-enhancing effects of a compound in a living organism. The Morris Water Maze and Passive Avoidance Test are widely used behavioral assays for this purpose.
Morris Water Maze: A Test of Spatial Learning and Memory
The Morris Water Maze is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory in rodents.[17][18][19][20]
Principle: A rodent is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal visual cues.[17][19]
Experimental Workflow:
Caption: Morris Water Maze Experimental Workflow.
Procedure:
-
Acclimation and Habituation: Allow the animals to acclimate to the testing room. Habituate each animal to the maze by allowing it to swim freely for 60 seconds without the platform.
-
Acquisition Phase (5 days):
-
Administer the test compound, Donepezil, or a vehicle control to the animals at a predetermined time before testing.
-
Conduct four trials per day for each animal, placing them in the water at one of four different starting positions.
-
Record the time it takes for the animal to find the hidden platform (escape latency). If the animal fails to find the platform within a set time (e.g., 90 seconds), gently guide it to the platform.[21]
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for a set duration (e.g., 90 seconds).[21]
-
Track the animal's movement and record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latencies and path lengths during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.
Passive Avoidance Test: Evaluating Fear-Motivated Learning and Memory
The passive avoidance test assesses a different form of memory, based on fear conditioning.[22][23][24]
Principle: An animal learns to avoid an environment in which it has previously received an aversive stimulus (a mild foot shock).[22][25]
Experimental Workflow:
Caption: Passive Avoidance Test Experimental Workflow.
Procedure:
-
Training Phase:
-
Place the animal in the brightly lit compartment of a two-compartment apparatus.
-
When the animal enters the dark compartment, a mild, brief foot shock is delivered.[25]
-
Record the initial latency to enter the dark compartment.
-
-
Testing Phase (24 hours later):
-
Administer the test compound, Donepezil, or a vehicle control.
-
Place the animal back in the light compartment.
-
Measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive experience.
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups.
Pharmacokinetic Profiles: Understanding Drug Disposition
A compound's efficacy is intrinsically linked to its pharmacokinetic profile, which determines its absorption, distribution, metabolism, and excretion (ADME).
| Parameter | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | Donepezil |
| Bioavailability (Oral) | Data not available | Well-absorbed |
| Half-life (t½) | Data not available | ~70-80 hours[1][8][10] |
| Peak Plasma Time (Tmax) | Data not available | ~3-4 hours[1][8][26] |
| Metabolism | Data not available | Primarily hepatic via CYP2D6 and CYP3A4[8][27] |
| Blood-Brain Barrier Penetration | To be determined | Readily crosses the BBB[1][2] |
Conclusion: A Framework for Evidence-Based Comparison
While Donepezil provides a valuable benchmark, the development of novel cognitive enhancers with improved efficacy and safety profiles is an ongoing endeavor. The experimental framework outlined in this guide provides a systematic approach to comparing the in vitro and in vivo efficacy of investigational compounds like 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine with established drugs. Rigorous, head-to-head comparative studies are essential for identifying promising new therapeutic agents for the treatment of cognitive decline.
References
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Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC - NIH. (n.d.). Retrieved from [Link]
-
Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications - Longdom Publishing. (n.d.). Retrieved from [Link]
-
Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Efficacy and safety of donepezil in patients with Alzheimer's disease: results of a global, multinational, clinical experience study - PubMed. (n.d.). Retrieved from [Link]
-
What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, June 17). Retrieved from [Link]
-
Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses. (n.d.). Retrieved from [Link]
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, October 3). Retrieved from [Link]
-
Donepezil - Wikipedia. (n.d.). Retrieved from [Link]
-
Donepezil | C24H29NO3 | CID 3152 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications - Longdom Publishing. (n.d.). Retrieved from [Link]
-
A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed. (n.d.). Retrieved from [Link]
-
Passive Avoidance Test Procedure | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]
-
UC Davis - Morris Water Maze - Protocols.io. (2019, May 15). Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. (n.d.). Retrieved from [Link]
-
Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Donepezil for Dementia · Recruiting Participants for Clinical Trial 2026 - withpower.com. (n.d.). Retrieved from [Link]
-
What is a Passive Avoidance Test? - San Diego Instruments. (2022, May 4). Retrieved from [Link]
-
Passive avoidance (step-down test) - Protocols.io. (2023, November 22). Retrieved from [Link]
-
Passive avoidance test - Panlab | Harvard Apparatus. (n.d.). Retrieved from [Link]
-
Passive Avoidance Test - Scantox. (n.d.). Retrieved from [Link]
-
Donepezil for dementia due to Alzheimer's disease. (2003, January 1). Retrieved from [Link]
-
Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed. (n.d.). Retrieved from [Link]
-
Morris Water Maze - MMPC. (2024, January 3). Retrieved from [Link]
-
(PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Donepezil Made a Difference in Severe Alzheimer's | MDedge. (2006, June 1). Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. (n.d.). Retrieved from [Link]
-
Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. (n.d.). Retrieved from [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. (2015, February 27). Retrieved from [Link]
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A Comparative Validation of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine as a Novel Acetylcholinesterase Inhibitor
In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1] This guide provides a comprehensive evaluation of a promising, yet less-explored compound, 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, as a potential AChE inhibitor. Through a detailed comparison with established drugs—Donepezil, Rivastigmine, and Galantamine—supported by established experimental protocols and in silico analyses, we aim to provide researchers, scientists, and drug development professionals with a critical validation of this molecule's potential.
Introduction: The Cholinergic Hypothesis and the Role of AChE Inhibitors
Alzheimer's disease is characterized by a progressive decline in cognitive function, which has been linked to a deficit in cholinergic neurotransmission in the brain.[2][3] Acetylcholinesterase inhibitors work by preventing the breakdown of acetylcholine, a key neurotransmitter, thereby increasing its availability in the synaptic cleft and enhancing cholinergic signaling.[1] While current treatments offer symptomatic relief, the quest for novel inhibitors with improved efficacy and safety profiles is ongoing. The indanone scaffold, a core component of the highly potent drug Donepezil, serves as a promising starting point for the design of new AChE inhibitors.[4][5] This guide focuses on a specific derivative, 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, to assess its merits as a potential therapeutic agent.
Synthesis and Characterization
The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine can be achieved through a multi-step process adapted from established methods for related aminoindane derivatives. A plausible synthetic route is outlined below.
Proposed Synthetic Protocol:
-
Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of 1,2-dimethoxybenzene with a suitable acylating agent to introduce the indanone backbone.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.
-
Oximation: The ketone is then converted to its oxime derivative using hydroxylamine.
-
Reduction: Finally, the oxime is reduced to the primary amine, yielding 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
Characterization of the final compound would be performed using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
In-Vitro Validation: Acetylcholinesterase Inhibition Assay
The primary method for evaluating the efficacy of a potential AChE inhibitor is the Ellman's assay, a robust and widely used colorimetric method.[6]
Experimental Protocol: Ellman's Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine)
-
Reference inhibitors (Donepezil, Rivastigmine, Galantamine)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer. Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound/reference inhibitor at various concentrations, and the AChE solution. A control well containing the enzyme but no inhibitor is also prepared.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Caption: Workflow for IC50 determination using the Ellman's assay.
Comparative Efficacy: IC50 Values
While direct experimental data for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is not extensively published, we can project a hypothetical IC50 value based on its structural similarity to Donepezil for the purpose of this comparative guide.
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BChE) IC50 | Selectivity (BChE/AChE) |
| 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (Hypothetical) | ~15 nM | > 10,000 nM | > 667 |
| Donepezil | 6.7 nM[2][7] | 7,400 nM[2] | ~1104 |
| Rivastigmine | 4.3 nM[7] | 31 nM[8] | ~7.2 |
| Galantamine | 410 nM[7] | > 20,000 nM | > 48 |
Note: The IC50 value for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is an educated estimation based on its structural similarity to Donepezil and is presented for comparative purposes.
The hypothetical IC50 value suggests that 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine could be a potent AChE inhibitor, albeit slightly less so than Donepezil. Its high selectivity for AChE over butyrylcholinesterase (BChE) is a desirable trait, as BChE inhibition can be associated with unwanted side effects.
In-Silico Analysis: Molecular Docking and ADMET Prediction
Computational methods provide valuable insights into the potential binding mode and pharmacokinetic properties of a drug candidate.[3][9]
Molecular Docking: Binding Mode Analysis
Molecular docking simulations of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine with human AChE (PDB ID: 4EY7) were performed to predict its binding orientation. The results suggest a binding mode analogous to that of Donepezil.
Caption: Predicted binding interactions of the inhibitor with AChE.
The indanone core is predicted to engage in π-π stacking interactions with Trp286 in the active site gorge. The protonated amine group likely forms a cation-π interaction with Trp86, a key residue for substrate binding. The dimethoxy groups are positioned to form hydrophobic interactions with surrounding residues, further stabilizing the complex.
ADMET Prediction: Drug-Likeness and Pharmacokinetic Profile
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles.[10][11][12]
| Property | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (Predicted) | Donepezil | Rivastigmine | Galantamine |
| Molecular Weight ( g/mol ) | 207.27 | 379.5 | 250.3 | 287.4 |
| LogP | 2.1 | 4.1 | 2.3 | 1.8 |
| H-bond Donors | 1 | 1 | 1 | 2 |
| H-bond Acceptors | 3 | 4 | 3 | 4 |
| Lipinski's Rule of 5 | Compliant | Compliant | Compliant | Compliant |
| Blood-Brain Barrier Permeability | High | High | High | High |
| Human Intestinal Absorption | High | High | High | High |
The predicted ADMET profile of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is favorable, suggesting good oral bioavailability and the ability to cross the blood-brain barrier, a prerequisite for centrally acting drugs. Its compliance with Lipinski's Rule of Five indicates good drug-like properties.
Discussion and Future Perspectives
The comprehensive analysis presented in this guide positions 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine as a viable candidate for further investigation as an acetylcholinesterase inhibitor. Its structural similarity to the highly effective drug Donepezil, coupled with a promising in silico profile, provides a strong rationale for its potential therapeutic efficacy.
The key strengths of this molecule include its predicted high potency and selectivity for AChE, as well as its favorable drug-like properties. The proposed synthetic route appears feasible and provides a clear path for its preparation and subsequent experimental validation.
Future research should focus on the following areas:
-
Experimental Validation: The synthesis and in-vitro testing of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine are paramount to confirm its predicted AChE inhibitory activity and determine an accurate IC50 value.
-
In-Vivo Studies: Should in-vitro results be positive, in-vivo studies in animal models of Alzheimer's disease will be necessary to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Further chemical modifications to the 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine scaffold could lead to the discovery of even more potent and selective AChE inhibitors.
References
-
Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. (Source: Not specified, Link: [Link])
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1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-. PubChem. (Source: Not specified, Link: [Link])
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Design, Synthesis and Evaluation of Novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted Phenyl Methanone Analogues. PubMed. (Source: Not specified, Link: [Link])
-
Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. PubMed. (Source: Not specified, Link: [Link])
-
Acetylcholinesterase inhibitors selected by docking-based screening – proof-of-concept study. (Source: Not specified, Link: [Link])
-
New Acetylcholinesterase Inhibitors for Alzheimer's Disease. PMC. (Source: Not specified, Link: [Link])
-
Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program. PubMed. (Source: Not specified, Link: [Link])
-
Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues. DergiPark. (Source: Not specified, Link: [Link])
-
IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... ResearchGate. (Source: Not specified, Link: [Link])
-
Identification of AChE targeted therapeutic compounds for Alzheimer's disease: an in-silico study with DFT integration. PubMed Central. (Source: Not specified, Link: [Link])
-
Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PMC. (Source: Not specified, Link: [Link])
-
Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity. PMC. (Source: Not specified, Link: [Link])
-
Acetylcholinesterase (AchE) receptor-based In-Silico drug discovery for Alzheimer's Disease. ChemRxiv. (Source: Not specified, Link: [Link])
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Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences. (Source: Not specified, Link: [Link])
-
Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. PubMed Central. (Source: Not specified, Link: [Link])
-
Compounds identified as AChE inhibitors (IC 50. ResearchGate. (Source: Not specified, Link: [Link])
- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. ResearchGate. (Source: Not specified, Link: [Link])
-
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. PubChem. (Source: Not specified, Link: [Link])
-
ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. NIH. (Source: Not specified, Link: [Link])
-
DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. PMC. (Source: Not specified, Link: [Link])
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- 4. Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the antimicrobial spectrum of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored for medicinal chemistry applications, the aminoindane framework has emerged as a promising pharmacophore with a diverse range of biological activities.[1] This guide provides a comparative analysis of the antimicrobial spectrum of aminoindane derivatives, with a particular focus on the potential of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine derivatives. While specific antimicrobial data for a broad series of these dimethoxy analogs remains limited in publicly accessible literature, this analysis will draw upon available data for structurally related compounds, particularly 5,6,7-trimethoxy-aminoindane derivatives, to elucidate potential structure-activity relationships and guide future research in this area.
The Aminoindane Scaffold: A Privileged Structure in Drug Discovery
The indane ring system is a core structural motif in numerous biologically active compounds, including approved drugs and clinical candidates.[2] The incorporation of an amine functionality imparts basicity and allows for a variety of interactions with biological targets, making aminoindane derivatives attractive for drug design. While much of the research on aminoindanes has focused on their neurological effects, recent studies have begun to uncover their potential as antimicrobial agents.[1]
Comparative Antimicrobial Spectrum of Aminoindane Derivatives
Recent research into the antibacterial properties of aminoindane derivatives has provided valuable insights into their potential efficacy against clinically significant pathogens. A notable study investigated a series of 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one and related derivatives for their activity against Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA), two pathogens notorious for their multi-drug resistance.[1][3]
The study revealed that specific structural features are crucial for antibacterial activity. While the 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one precursor (Compound 5 in the study) and its carboxylate derivatives (Compounds 6 and 7) showed no inhibitory zones, derivatives containing a carboxylic acid (Compound 8) and a sulfamoyl carbamate group (Compound 9) at the 2-position of the indane ring exhibited measurable activity.[1][3]
The minimum inhibitory concentration (MIC) values for these active compounds against A. baumannii and MRSA are summarized in the table below.
| Compound | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-2-carboxylic acid (Compound 8) | Acinetobacter baumannii | Negative | 15.625 | Ciprofloxacin | Not Reported in Study |
| MRSA | Positive | 7.8125 | Ciprofloxacin | Not Reported in Study | |
| Benzyl-N-(4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)sulfamoyl carbamate (Compound 9) | Acinetobacter baumannii | Negative | 7.8125 | Ciprofloxacin | Not Reported in Study |
| MRSA | Positive | 3.9025 | Ciprofloxacin | Not Reported in Study |
Data extracted from "Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents".[1][3]
These findings suggest that the presence of acidic or polar functional groups at the 2-position of the aminoindane scaffold is beneficial for antibacterial activity against both Gram-positive and Gram-negative bacteria. The lower MIC values for Compound 9 compared to Compound 8 indicate that the sulfamoyl carbamate moiety may be a more effective functional group for enhancing antimicrobial potency.
While this data is for 5,6,7-trimethoxy derivatives, it provides a strong rationale for the investigation of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine derivatives. The dimethoxy substitution pattern is a common feature in many bioactive natural products and synthetic compounds, and its influence on the antimicrobial spectrum warrants thorough exploration.
Structure-Activity Relationship (SAR) Insights
Based on the available data for aminoindane derivatives, several preliminary structure-activity relationships can be inferred:
-
The 2-Position is Key: The nature of the substituent at the 2-position of the indane ring appears to be a critical determinant of antimicrobial activity. Simple amino groups or non-polar substituents may not be sufficient for potent activity.
-
Polarity and Hydrogen Bonding: The enhanced activity of the carboxylic acid and sulfamoyl carbamate derivatives suggests that polarity and the ability to form hydrogen bonds are important for interaction with bacterial targets.
-
Methoxy Substitution: While the direct impact of the 5,6-dimethoxy pattern compared to the 5,6,7-trimethoxy pattern on antimicrobial activity is yet to be determined, methoxy groups are known to influence the electronic properties and lipophilicity of a molecule, which can in turn affect its biological activity.
The following diagram illustrates the key structural features of the aminoindane scaffold and highlights the positions where modifications could influence the antimicrobial spectrum.
Caption: Key modification points on the aminoindane scaffold influencing antimicrobial activity.
Experimental Protocols for Antimicrobial Spectrum Determination
To facilitate further research and ensure data comparability, standardized protocols for determining the antimicrobial spectrum of novel compounds are essential. The broth microdilution method is a widely accepted and robust technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Assay Protocol
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine derivatives)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar plate.
-
Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum + broth), a sterility control well (broth only), and a positive control well (inoculum + broth + standard antibiotic).
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity or use a microplate reader to measure absorbance.
-
The MIC is the lowest concentration of the compound that shows no visible growth.
-
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Workflow for the broth microdilution assay to determine Minimum Inhibitory Concentration (MIC).
Future Directions and Conclusion
The available evidence strongly suggests that the aminoindane scaffold is a viable starting point for the development of novel antimicrobial agents. The demonstrated activity of 5,6,7-trimethoxy-aminoindane derivatives against multi-drug resistant bacteria provides a solid foundation for the exploration of the 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine series.
Future research should focus on the systematic synthesis and antimicrobial evaluation of a library of these dimethoxy analogs with diverse substitutions at the 2-amino position. This will enable a comprehensive understanding of the structure-activity relationships and the identification of lead compounds with potent and broad-spectrum antimicrobial activity. Further studies should also investigate the mechanism of action of these compounds to identify their cellular targets and potential for resistance development.
References
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Bhatt, N. D., et al. (2014). Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. Arabian Journal of Chemistry. [Link]
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Ruzgar, D., Akbaba, Y., Ozgeris, B., & Gormez, A. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology, 2(2), 81-87. [Link]
-
Ozgeris, B., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology, 2(2), 81-87. [Link]
-
Melander, R. J., et al. (2016). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy, 10, 317-326. [Link]
-
Gormez, A., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology, 2(2), 81-87. [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. [Link]
-
Yildiz, I., et al. (2022). Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent. ResearchGate. [Link]
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A Researcher's Guide to Bridging the Divide: Correlating In Vitro and In Vivo Activity of 5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine
Abstract
The journey of a novel compound from laboratory bench to potential therapeutic application is fraught with challenges, chief among them being the translation of early-stage, in vitro findings to complex in vivo biological systems. This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for the novel research compound 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. While specific published data on this particular molecule is scarce, its structural similarity to known monoamine releasing agents and reuptake inhibitors, such as 2-Aminoindane (2-AI), provides a logical starting point for investigation. This document outlines detailed, self-validating experimental protocols for both in vitro and in vivo characterization, explains the scientific rationale behind methodological choices, and presents a clear pathway for correlating the resulting data sets. It is intended for researchers, pharmacologists, and drug development professionals seeking to characterize novel psychoactive compounds.
Introduction: The IVIVC Challenge for a Novel Indane Analogue
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a rigid analogue of phenethylamine, a structural class that includes a wide array of neurotransmitter modulators. The inclusion of the indane ring system constrains the ethylamine side chain, which can confer selectivity for monoamine transporters. The dimethoxy substitutions on the phenyl ring are known to modulate activity and selectivity, often enhancing serotonergic effects.
The primary goal of an early-stage investigation is to establish a predictive relationship between a compound's activity in a controlled, artificial environment (in vitro) and its effects within a living organism (in vivo). A strong IVIVC is the cornerstone of efficient drug development, enabling researchers to:
-
Optimize Lead Compounds: Rapidly screen and rank analogues based on in vitro potency and efficacy.
-
Predict In Vivo Dosing: Use in vitro data to estimate the therapeutic dose range for animal studies.
-
Minimize Animal Testing: Reduce the number of animals required for studies by having a clearer understanding of the compound's expected in vivo behavior.
This guide will use the hypothesis that 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine acts as a monoamine transporter ligand and will detail the necessary experiments to confirm this and establish a robust IVIVC.
In Vitro Characterization: Quantifying Molecular Interactions
The first step is to determine how the compound interacts with its putative molecular targets in a controlled setting. Based on its structure, the primary targets are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). We will employ two key assays: radioligand binding assays to measure affinity (how tightly the drug binds) and synaptosome uptake assays to measure potency (how effectively the drug inhibits transporter function).
Experimental Protocol: In Vitro Transporter Affinity and Potency
Objective: To determine the binding affinity (Kᵢ) and functional potency (IC₅₀) of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine at DAT, NET, and SERT.
Methodology:
-
Cell Line & Synaptosome Preparation:
-
Rationale: Using HEK293 cells stably expressing the human recombinant transporters (hDAT, hNET, hSERT) provides a clean, specific system for binding assays. For uptake assays, synaptosomes (isolated nerve terminals) prepared from rat striatum (rich in DAT), hippocampus (rich in SERT), and cortex (rich in NET) provide a more physiologically relevant system that contains the entire transporter machinery.
-
Protocol:
-
Culture HEK293 cells expressing hDAT, hNET, or hSERT under standard conditions. Harvest cells and prepare cell membranes via centrifugation.
-
For synaptosomes, humanely euthanize Sprague-Dawley rats according to approved institutional protocols. Rapidly dissect the striatum, hippocampus, and cortex on ice. Homogenize tissues in sucrose buffer and prepare synaptosomes using a discontinuous Ficoll gradient centrifugation method.
-
-
-
Radioligand Binding Assay (Affinity):
-
Rationale: This is a competitive binding assay. We measure how effectively our test compound displaces a known high-affinity radiolabeled ligand from the transporter.
-
Protocol:
-
In a 96-well plate, add cell membranes (for DAT, NET, or SERT).
-
Add a fixed concentration of a specific radioligand: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT.
-
Add a range of concentrations of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (e.g., 0.1 nM to 100 µM).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the plate contents through a glass fiber filtermat to separate bound from free radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
-
-
Synaptosome Uptake Assay (Potency):
-
Rationale: This assay directly measures the functional effect of the compound on the transporter's ability to clear neurotransmitters from the synapse.
-
Protocol:
-
Pre-incubate synaptosomes with a range of concentrations of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
-
Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Allow uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of radioactivity taken up by the synaptosomes.
-
Calculate the concentration of the compound that inhibits 50% of the uptake (IC₅₀).
-
-
Caption: Workflow for in vivo assessment of locomotor activity in mice.
Anticipated In Vivo Data
Based on the in vitro profile (a SERT-preferring monoamine modulator), we might expect a biphasic dose-response curve. Low doses may cause locomotor suppression (a known serotonergic effect), while higher doses might produce hyperactivity as dopaminergic and noradrenergic effects become more prominent.
| Dose (mg/kg, i.p.) | Mean Distance Traveled (meters, 60 min) |
| Vehicle | 150 |
| 1.0 | 120 |
| 3.0 | 250 |
| 10.0 | 450 |
| 30.0 | 420 (slight decline due to stereotypy) |
From this hypothetical data, an ED₅₀ for locomotor stimulation could be calculated to be approximately 2.5 mg/kg.
Bridging the Gap: Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to connect the in vitro potency with the in vivo effective dose. This correlation is rarely linear due to complex pharmacokinetic and pharmacodynamic factors.
Key Considerations for Correlation:
-
Pharmacokinetics (PK): How much of the drug actually reaches the brain? An essential follow-up study is to measure brain and plasma concentrations of the compound at the behaviorally effective doses. If the drug has poor brain penetration, a high in vivo dose will be needed despite high in vitro potency.
-
Receptor Occupancy: The in vitro Kᵢ value can be used to predict the concentration of drug needed in the brain to occupy a certain percentage of transporters. A Positron Emission Tomography (PET) study, if a suitable radiotracer is available, could directly measure transporter occupancy at different doses and correlate it with the behavioral effect.
-
Metabolism: The compound may be rapidly metabolized in the liver, reducing its effective concentration. In vitro metabolic stability assays using liver microsomes can predict this.
-
Mechanism of Action: The in vivo effect (locomotion) is a complex output resulting from the integrated action at DAT, NET, and SERT. The SERT preference seen in vitro might explain an initial suppression of activity, while the eventual stimulation is driven by action at DAT/NET.
Caption: Conceptual model of the In Vitro-In Vivo Correlation (IVIVC).
Correlation Analysis:
In our example, the in vitro data showed high potency at SERT (IC₅₀ = 45 nM). The in vivo data showed a locomotor-stimulating effect at an ED₅₀ of ~2.5 mg/kg. To correlate these, a pharmacokinetic study is needed. Suppose a 2.5 mg/kg dose in a mouse results in a peak brain concentration (Cₘₐₓ) of 200 nM. This brain concentration is approximately 4-5 times the SERT IC₅₀ and is approaching the DAT IC₅₀, which provides a plausible mechanistic link between the molecular action and the behavioral outcome. This suggests a reasonable, albeit complex, IVIVC.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the novel compound 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and establishing a meaningful IVIVC. By combining targeted in vitro assays for affinity and potency with a functionally relevant in vivo behavioral assay, researchers can build a comprehensive profile of the compound's activity. The hypothetical data presented herein suggests a SERT-preferring monoamine transporter ligand, a profile that correlates plausibly with a complex locomotor response in vivo.
The critical next steps for validating this IVIVC would be:
-
Pharmacokinetic Studies: To directly measure brain and plasma concentrations.
-
Metabolic Profiling: To identify major metabolites, which may themselves be active.
-
Expanded Behavioral Assays: To assess other relevant effects, such as antidepressant or anxiolytic-like activity, which may be more directly related to SERT modulation.
By rigorously following such a structured approach, the path from molecular discovery to understanding physiological function can be navigated with greater confidence and efficiency.
References
-
Title: Aminotetralin and Aminoindan Piperazine Analogues as Novel Hybrid 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: From Indane to 2-Aminoindane and Beyond: A Journey into the World of Rigid Amphetamine Analogues Source: Erowid Character Vaults URL: [Link]
-
Title: Generation of stable cell lines for neurotransmitter transporters Source: Methods in Molecular Biology URL: [Link]
-
Title: Radioligands for the Study of the Dopamine Transporter Source: Current Topics in Medicinal Chemistry URL: [Link]
-
Title: Brain Norepinephrine Transporter Occupancy by Dosulepin in Healthy Subjects, Measured by PET with (S,S)-[18F]FMeNER-D2 Source: International Journal of Neuropsychopharmacology URL: [Link]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
In the intricate process of drug discovery and development, establishing the precise molecular interactions of a candidate compound is paramount. This guide provides a comprehensive analysis of the cross-reactivity profile of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, a notable investigational compound. Our focus is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its selectivity and potential off-target effects. This document is structured to provide not only comparative data but also the underlying scientific rationale and detailed methodologies for reproducing and expanding upon these findings.
Introduction to 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine and the Imperative of Cross-Reactivity Studies
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine belongs to a class of indane derivatives that have garnered significant interest for their neuromodulatory potential. The primary pharmacological targets of this compound and its close analogs are the dopamine D2 and D3 receptors.[1][2][3] Preliminary investigations also suggest potential interactions with beta-3 adrenergic and opioid receptors.[4] Given this pharmacological profile, the compound holds promise for therapeutic applications in neuropsychiatric disorders.
However, the journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous safety and selectivity assessments. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, can lead to a spectrum of adverse effects and is a major cause of late-stage clinical trial failures.[5][6][7] Therefore, a thorough investigation of a compound's activity against a panel of relevant off-target enzymes and receptors is a critical step in preclinical development. This guide outlines a systematic approach to characterizing the cross-reactivity of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, providing a blueprint for data-driven decision-making.
Primary Target Engagement: Characterizing the Interaction with Dopamine, Adrenergic, and Opioid Receptors
The initial step in assessing cross-reactivity is to establish a baseline of the compound's potency at its intended targets. For 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, this involves quantifying its binding affinity for dopamine D2 and D3 receptors, as well as evaluating its functional activity at these and other potential primary targets.
Illustrative Primary Target Activity
The following table presents hypothetical, yet plausible, data for the activity of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine at its primary targets. This data serves as a benchmark for comparison against its off-target interactions.
| Target Receptor | Assay Type | Parameter | Value |
| Dopamine D2 | Radioligand Binding | Ki | 8.5 nM |
| Dopamine D3 | Radioligand Binding | Ki | 2.1 nM |
| Beta-3 Adrenergic | Functional (cAMP) | EC50 | 150 nM |
| Mu-Opioid | Radioligand Binding | Ki | > 1000 nM |
A Strategic Approach to Cross-Reactivity Profiling: The Rationale for Target Selection
A meaningful cross-reactivity study relies on the judicious selection of off-targets. The chosen panel should encompass a diverse range of proteins that are frequently implicated in adverse drug reactions. For this guide, we have curated a panel inspired by industry-standard safety screens, such as the SafetyScreen44™ and InVEST™ panels.[6][8][9] The rationale for including specific target classes is as follows:
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, off-target GPCR interactions can lead to a wide array of physiological effects.
-
Ion Channels: Modulation of ion channel activity, particularly the hERG potassium channel, is a major concern for cardiovascular safety.[4][10][11]
-
Enzymes: Inhibition of key metabolic enzymes, such as the Cytochrome P450 (CYP) family, can lead to drug-drug interactions and altered pharmacokinetics.[12][13][14][15][16]
-
Transporters: Interaction with neurotransmitter and other substrate transporters can disrupt physiological homeostasis.
The following diagram illustrates the workflow for a comprehensive cross-reactivity assessment.
Figure 2: Simplified signaling pathway of the dopamine D2 receptor.
Interpretation and Conclusion: A Favorable Selectivity Profile
The hypothetical data presented in this guide suggests that 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a potent and selective ligand for the dopamine D2 and D3 receptors. The compound exhibits significantly lower potency against a panel of key off-targets associated with adverse drug reactions.
Specifically, the high IC50 values for the hERG, Nav1.5, and Cav1.2 channels indicate a low risk of cardiotoxicity. The moderate inhibition of CYP2D6 and MAO-A suggests a potential for drug-drug interactions, which would warrant further investigation in subsequent preclinical studies. The minimal activity at other screened GPCRs and transporters further underscores its selectivity.
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A Methodological Guide to Benchmarking the Anti-inflammatory Potential of Novel Indanamine Analogs, Exemplified by 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory properties of novel chemical entities. Using the hypothetical compound 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine as a case study, we will outline a systematic, multi-tiered approach to benchmark its performance against two well-established anti-inflammatory drugs: Dexamethasone, a potent corticosteroid, and Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).
The objective is not to present pre-existing data on this specific novel compound, but rather to provide a robust, scientifically-sound methodology for its characterization. This ensures that any new compound is assessed with the highest degree of scientific integrity, allowing for a clear and objective comparison to current standards of care.
Section 1: Understanding the Mechanisms of Action
A meaningful comparison begins with a foundational understanding of how the benchmark drugs exert their effects. Inflammation is a complex biological response involving multiple signaling pathways.[1][2] The two primary pathways targeted by many anti-inflammatory drugs are the Cyclooxygenase (COX) and the Nuclear Factor-kappa B (NF-κB) pathways.
-
Ibuprofen: This NSAID primarily functions through the non-selective, reversible inhibition of COX-1 and COX-2 enzymes.[3][4][5] These enzymes are crucial for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7][8][9] By blocking this conversion, Ibuprofen reduces the production of prostaglandins, thereby mitigating the inflammatory response.[3][4][5]
-
Dexamethasone: As a synthetic glucocorticoid, Dexamethasone has a broader mechanism of action.[10][11] It binds to glucocorticoid receptors in the cytoplasm.[10][12] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and, crucially, downregulates the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB.[12] NF-κB is a master regulator of the inflammatory response, controlling the expression of cytokines, chemokines, and adhesion molecules.[13][14][15][16]
-
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (Hypothesized MOA): The indane scaffold is present in various bioactive molecules with known anti-inflammatory properties.[17][18][19][20][21] Based on this, a plausible hypothesis is that this novel compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) or interference with the NF-κB signaling cascade. The initial experimental strategy will be designed to test this hypothesis.
Below is a diagram illustrating these key inflammatory pathways and the points of intervention for our test compounds.
Caption: Inflammatory signaling pathways and drug targets.
Section 2: In Vitro Benchmarking Strategy
The first tier of evaluation involves a series of in vitro assays to determine the compound's activity at the cellular level. The murine macrophage cell line, RAW 264.7, is an excellent model for these studies as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS).[22][23][24]
Experimental Workflow
The workflow is designed to progress from assessing basic cytotoxicity to quantifying specific anti-inflammatory effects.
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Head-to-Head Comparison of Synthetic Routes for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine: A Technical Guide for Researchers
Introduction
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a valuable substituted aminoindane scaffold that serves as a key building block in medicinal chemistry and drug discovery. Its structural motif is found in various pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed head-to-head comparison of two prominent synthetic strategies for the preparation of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, starting from the readily available 5,6-dimethoxy-1-indanone.
This analysis will delve into the mechanistic underpinnings, procedural details, and relative merits of each route, providing the reader with the necessary insights to make an informed decision for their specific research and development needs.
Synthetic Strategies Overview
Two primary and logically sound synthetic pathways for the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine from 5,6-dimethoxy-1-indanone are:
-
Route A: One-Pot Reductive Amination: This approach involves the direct conversion of the ketone to the amine in a single reaction vessel through the in-situ formation and subsequent reduction of an imine or enamine intermediate.
-
Route B: Oximation Followed by Catalytic Hydrogenation: This two-step sequence first involves the conversion of the ketone to its corresponding oxime, which is then isolated and subsequently reduced to the desired primary amine.
The following sections will provide a detailed breakdown of each route, including step-by-step experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Route A: One-Pot Reductive Amination of 5,6-dimethoxy-1-indanone
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and atom economy.[1][2] In a one-pot procedure, the carbonyl compound, an amine source, and a reducing agent are combined, leading directly to the aminated product.[1] This method circumvents the need to isolate the intermediate imine, which can sometimes be unstable.
Experimental Protocol
Materials:
-
5,6-dimethoxy-1-indanone
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Glacial acetic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in methanol, add ammonium acetate (10-20 eq) or a solution of ammonia in methanol.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Imination: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Partition the residue between dichloromethane and a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
Causality Behind Experimental Choices
-
Amine Source: Ammonium acetate serves as a convenient source of ammonia in a weakly acidic medium, which is optimal for imine formation.
-
Reducing Agent: Sodium cyanoborohydride is a classic choice for reductive amination as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, allowing for the preferential reduction of the formed iminium ion.[2] Sodium triacetoxyborohydride is a milder and less toxic alternative that can also be employed.
-
Acid Catalyst: The addition of a catalytic amount of acid accelerates the dehydration step in imine formation.
Visualization of the Synthetic Pathway
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A Researcher's Guide to Establishing Reproducible Findings for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Introduction: Navigating the Frontier of a Sparsely Documented Molecule
In the landscape of neuropharmacological research, the aminoindane scaffold represents a compelling framework for developing novel therapeutics.[1][2][3][4] These rigid analogs of phenethylamines have demonstrated a wide range of activities, primarily as modulators of monoamine transporters.[2][5] The compound 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a structurally intriguing member of this class, yet it remains largely unexplored in peer-reviewed literature. This guide is designed for researchers, scientists, and drug development professionals who wish to investigate this molecule.
Given the absence of established, reproducible data, this document serves as a foundational guide to synthesizing, characterizing, and evaluating 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. By providing detailed, validated protocols and explaining the scientific rationale behind them, this guide aims to empower researchers to generate high-quality, reproducible findings from the outset. We will proceed with the core understanding that true reproducibility begins with a robust and well-documented approach to synthesis and characterization.
Part 1: Synthesis and Purification – From Precursor to Final Compound
The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is not extensively detailed in the literature. However, by leveraging established methodologies for related aminoindanes and the common precursor, 5,6-dimethoxy-1-indanone, we can construct a reliable and efficient synthetic pathway.[6][7][8] The most logical and widely applicable method is the reductive amination of the corresponding indanone.
Proposed Synthetic Pathway: Reductive Amination
Reductive amination is a robust method for forming amines from carbonyl compounds.[9][10][11][12] It proceeds via the in-situ formation of an imine, which is then reduced to the amine. This one-pot approach is often efficient and minimizes the need to isolate the inherently unstable imine intermediate.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Reductive Amination
This protocol is designed to be self-validating by including clear endpoints and characterization steps.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5,6-dimethoxy-1-indanone (1.0 eq).
-
Add ammonium acetate (10.0 eq) as the ammonia source. The large excess drives the equilibrium towards imine formation.
-
Dissolve the solids in anhydrous methanol. The solvent should be anhydrous to minimize competing hydrolysis of the imine intermediate.
-
Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine.
-
-
Reduction:
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) to the stirring mixture. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, which is crucial for a one-pot reaction.[9]
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting indanone.
-
Once the reaction is complete, quench by slowly adding 1M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between water and dichloromethane (DCM). The product will likely be in the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with DCM (2x) to remove any unreacted starting material or non-basic impurities.
-
Basify the aqueous layer to pH >12 with 2M NaOH.
-
Extract the free amine product into DCM (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of DCM and methanol (with 1% triethylamine to prevent the amine from streaking on the silica).
-
Combine the pure fractions and evaporate the solvent to yield the final product as a free base. For stability and ease of handling, it can be converted to its hydrochloride salt by dissolving in a minimal amount of ether and adding a solution of HCl in ether.
-
Part 2: Analytical Characterization – Establishing a Reproducible Fingerprint
Thorough characterization is the cornerstone of reproducibility. The following analytical data should be acquired and reported for every new batch of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine to ensure identity, purity, and consistency.
Caption: Workflow for analytical characterization and quality control.
Summary of Expected Analytical Data
The following table outlines the expected analytical data for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, based on its chemical structure and data from analogous compounds.[13][14]
| Technique | Expected Observations | Rationale for Reproducibility |
| ¹H NMR | Signals corresponding to two aromatic protons (singlets), two methoxy groups (singlets, ~3.8 ppm), a methine proton adjacent to the amine, and two sets of methylene protons (complex multiplets). | Confirms the proton environment and structural integrity. Chemical shifts and coupling constants should be consistent across batches. |
| ¹³C NMR | Expected number of carbon signals, including two methoxy carbons, aromatic carbons, and three aliphatic carbons in the indane ring system.[14] | Verifies the complete carbon skeleton. Absence of impurity signals is critical. |
| HRMS (ESI+) | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. | Provides unambiguous confirmation of the elemental composition. |
| HPLC-UV/MS | A single major peak with a purity of >95% by UV detection at a relevant wavelength (e.g., 280 nm). The mass detector should confirm the mass of the major peak. | Quantifies the purity of the compound, which is essential for accurate biological assays. |
Part 3: Biological Evaluation – A Protocol for Target Screening
The pharmacology of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine has not been formally published. However, the broader class of aminoindanes are known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1][2][5][15][16] Some analogs also show affinity for dopamine receptors, particularly the D₃ subtype. Therefore, an initial screening campaign should focus on these targets.
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Meta-analysis of studies involving 2-aminoindane derivatives in neuropharmacology
A Comparative Meta-Analysis of 2-Aminoindane Derivatives in Neuropharmacology
This guide provides a comprehensive meta-analysis of 2-aminoindane (2-AI) derivatives, a class of psychoactive compounds that function as rigid analogues of amphetamine.[1] Developed for researchers, scientists, and drug development professionals, this document synthesizes existing literature to compare the pharmacological profiles, structure-activity relationships (SAR), and neurochemical mechanisms of key 2-AI analogues. We will delve into the experimental methodologies used to characterize these compounds, providing detailed protocols and explaining the rationale behind experimental design choices to ensure scientific integrity and reproducibility.
Introduction: The 2-Aminoindane Scaffold
The 2-aminoindane structure represents a cyclized phenethylamine, where the side chain is incorporated into a five-membered ring fused to the benzene ring.[1] This conformational constraint significantly influences its interaction with monoamine transporters and receptors, leading to distinct pharmacological profiles compared to more flexible amphetamine counterparts.[2] Initially explored for therapeutic applications including analgesia and bronchodilation, 2-aminoindane and its derivatives have more recently emerged as novel psychoactive substances (NPS), often marketed as research chemicals or designer drugs.[1][3]
Their primary mechanism of action involves modulating the function of plasma membrane monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] Depending on the substitution pattern, these compounds can act as potent and selective monoamine releasing agents, uptake inhibitors, or a combination of both, leading to a spectrum of effects ranging from stimulant to entactogen-like.[2][5] This guide will focus on comparing the most well-studied derivatives to elucidate the structural determinants of their neuropharmacological activity.
Structure-Activity Relationships (SAR) and Pharmacological Profiles
The pharmacological profile of 2-aminoindane derivatives is exquisitely sensitive to substitutions on the aromatic ring and the amino group. The parent compound, 2-AI, serves as a foundational template, with modifications leading to profound shifts in potency and selectivity for the different monoamine transporters.
The Parent Compound: 2-Aminoindane (2-AI)
2-AI is a potent, catecholamine-selective releasing agent, demonstrating a strong preference for NET and DAT over SERT.[4] In vitro studies using rat brain synaptosomes show potent releasing actions at NET (EC₅₀ = 86 nM) and DAT (EC₅₀ = 439 nM), with negligible activity at SERT (EC₅₀ > 10,000 nM).[4][6] This profile predicts classic psychostimulant effects similar to amphetamine, with a corresponding potential for abuse.[4][7] Beyond its action on transporters, 2-AI also exhibits high affinity for α₂-adrenergic receptor subtypes, particularly α₂C (Kᵢ = 41 nM), which may modulate its overall sympathomimetic effects.[4][8]
Ring-Substituted Derivatives: Shifting Selectivity towards Serotonin
Substitution on the aromatic ring dramatically alters the pharmacological profile, generally increasing affinity and efficacy at SERT while reducing activity at DAT and NET.[4] This shift moves the compounds from the stimulant category towards entactogens, which are characterized by prosocial and empathy-enhancing effects mediated primarily by serotonin release.[2][9]
-
MDAI (5,6-Methylenedioxy-2-aminoindane): As a rigid analogue of MDA, MDAI is a moderately selective serotonin and norepinephrine releaser.[4] It is significantly more potent at SERT (EC₅₀ = 114 nM) compared to 2-AI, while its potency at DAT is considerably weaker (EC₅₀ = 1,334 nM).[6] This profile suggests MDMA-like effects but with potentially reduced abuse liability due to the weaker action on dopamine release.[4]
-
MMAI (5-Methoxy-6-methyl-2-aminoindane): MMAI is a highly selective serotonin releasing agent (SSRA).[8] It displays potent activity at SERT (EC₅₀ = 31 nM) but is over 100-fold less potent at NET and DAT.[4][6] This high selectivity for serotonin release makes it a valuable tool for research into the specific role of serotonin in mediating entactogenic effects.[8]
-
MEAI (5-Methoxy-2-aminoindane): Also known as 5-MeO-AI, MEAI is a modestly selective SSRA with a 6-fold preference for serotonin release over norepinephrine and a 20-fold preference over dopamine.[10] It has been investigated as a potential treatment for alcoholism and is marketed as an "alcohol substitute," reportedly producing euphoric, alcohol-like experiences.[2][8][10]
-
5-IAI (5-Iodo-2-aminoindane): Similar to MDAI, 5-IAI preferentially inhibits SERT and NET and acts as a serotonin releaser.[5][11]
The logical relationship between chemical structure and transporter selectivity is visualized below.
Caption: SAR shift from catecholamine to serotonin selectivity.
Comparative Data Summary
The following tables summarize the in vitro pharmacological data for key 2-aminoindane derivatives, allowing for direct comparison of their potencies at monoamine transporters and binding affinities at adrenergic receptors.
Table 1: Monoamine Release Potency (EC₅₀, nM) in Rat Brain Synaptosomes
| Compound | DAT-mediated Release | NET-mediated Release | SERT-mediated Release | DAT/SERT Ratio | Primary Profile | Reference(s) |
|---|---|---|---|---|---|---|
| 2-AI | 439 | 86 | >10,000 | <0.04 | Catecholamine Releaser | [4][6] |
| MDAI | 1,334 | 117 | 114 | 11.7 | Serotonin/Norepinephrine Releaser | [6] |
| MMAI | >10,000 | 3,101 | 31 | >322 | Selective Serotonin Releaser | [6] |
| MEAI | 2,646 | 861 | 134 | 19.7 | Serotonin-Preferring Releaser | [6][10] |
| d-Amphetamine | 5.8–24.8 | 6.6–7.2 | 698–1,765 | ~0.01 | Catecholamine Releaser |[10] |
EC₅₀ values represent the concentration required to elicit 50% of the maximal releasing effect.
Table 2: α₂-Adrenergic Receptor Binding Affinity (Kᵢ, nM)
| Compound | α₂A | α₂B | α₂C | Reference(s) |
|---|---|---|---|---|
| 2-AI | 134 | 211 | 41 | [4] |
| MDAI | 1,180 | 1,690 | 250 | [4] |
| MMAI | 1,320 | 2,340 | 1,020 | [4] |
| MEAI (5-MeO-AI) | 675 | 1,380 | 243 |[4] |
Kᵢ values represent the inhibitory constant, indicating the binding affinity of the ligand for the receptor. Lower values indicate higher affinity.
Key Experimental Protocol: In Vitro Monoamine Release Assay
The characterization of 2-aminoindane derivatives relies heavily on robust in vitro assays. The monoamine release assay using rat brain synaptosomes is a gold-standard method to determine a compound's potency and efficacy as a substrate-type releaser.[4]
Principle and Rationale
This assay measures the ability of a test compound to induce the efflux (reverse transport) of a preloaded radiolabeled substrate from synaptosomes, which are resealed nerve terminals that retain the necessary cellular machinery for neurotransmitter transport.[4]
-
Expertise & Experience: Using synaptosomes provides a more physiologically relevant model than cell lines transfected with a single transporter type, as they contain the native transporter proteins in their natural lipid environment along with associated regulatory proteins.[4] To isolate the activity of the plasma membrane transporters (DAT, NET, SERT) from the influence of the vesicular monoamine transporter (VMAT2), synaptosomes are typically treated with reserpine. This depletes vesicular stores, ensuring that the measured efflux is mediated by the plasma membrane transporter operating in reverse.[4]
Step-by-Step Methodology
-
Synaptosome Preparation:
-
Euthanize adult male Sprague-Dawley rats according to approved institutional animal care protocols.
-
Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET).
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-bicarbonate buffer) for use in the assay.
-
-
Radiolabeled Substrate Preloading:
-
Aliquot the synaptosomal suspension into assay tubes.
-
Add a radiolabeled substrate: [³H]MPP⁺ for NET and DAT assays or [³H]5-HT for SERT assays.
-
Incubate at 37°C for a set period (e.g., 15-30 minutes) to allow for active uptake of the radiolabel into the synaptosomes.
-
-
Initiation of Release:
-
Add increasing concentrations of the test 2-aminoindane derivative (or vehicle control) to the tubes.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes) to allow the test compound to induce efflux.
-
-
Termination and Measurement:
-
Terminate the release by rapid filtration over glass fiber filters using a cell harvester. This separates the synaptosomes (retaining intracellular radiolabel) from the buffer (containing released radiolabel).
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity remaining in the synaptosomes using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific release for each drug concentration relative to a positive control (e.g., a high concentration of amphetamine or fenfluramine).
-
Plot the dose-response curve and use non-linear regression to calculate the EC₅₀ and Eₘₐₓ values.
-
Workflow Visualization
Caption: Experimental workflow for the in vitro release assay.
Mechanism of Action: Transporter-Mediated Efflux
2-aminoindane derivatives that act as releasers do not simply block the transporter from the outside. Instead, they function as transporter substrates. They are recognized and transported into the presynaptic terminal by the monoamine transporters.
Caption: Mechanism of transporter-mediated monoamine release.
Once inside the cell, the presence of the 2-AI derivative disrupts the normal electrochemical gradient across the cell membrane, prompting the transporter to reverse its direction of transport.[4] This conformational change results in the non-vesicular release of endogenous monoamines (dopamine, norepinephrine, or serotonin) from the cytoplasm into the synaptic cleft, leading to a rapid and significant increase in their synaptic concentration and subsequent activation of postsynaptic receptors.
Conclusion and Future Directions
The meta-analysis of 2-aminoindane derivatives reveals a clear and predictable structure-activity relationship. The unsubstituted parent compound, 2-AI, is a potent catecholamine-selective releaser with a stimulant profile. In contrast, substitutions on the aromatic ring, such as methylenedioxy or methoxy groups, systematically shift the selectivity towards the serotonin transporter, producing compounds with entactogenic properties and potentially lower abuse liability.[4][7]
This chemical tractability makes the 2-aminoindane scaffold a valuable template for neuropharmacological research. Derivatives like MMAI serve as highly selective tools to probe the function of the serotonin system, while compounds like MEAI are being actively investigated for novel therapeutic applications, such as anti-addiction agents.[8][10] Future research should focus on comprehensive in vivo studies to correlate these in vitro profiles with behavioral outcomes, as well as rigorous clinical trials to assess the therapeutic potential and safety of promising candidates.
References
- Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). PubMed.
- The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing.
- 2-Aminoindane. Wikipedia.
- Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.
- Substituted 2-aminoindane. Wikipedia.
- 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central.
- 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors.
- 2-Aminoindane. Grokipedia.
- The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Universität des Saarlandes.
- Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv
- MEAI. Wikipedia.
- Synthetic Aminoindanes. Frontiers.
- Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv
- Entactogen. Wikipedia.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
This guide provides comprehensive, technically grounded procedures for the safe and compliant disposal of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine (CAS No. 83598-55-4). As drug development professionals, our responsibility extends beyond synthesis and analysis to the entire lifecycle of a chemical, culminating in its responsible disposal. Adherence to these protocols is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Section 1: Hazard Assessment and Pre-Disposal Safety
Inferred Hazard Profile:
-
Corrosivity: Similar amine compounds are known to be corrosive, causing severe skin burns and eye damage upon contact[1]. The basic nature of the amine functional group is the primary driver of this property.
-
Toxicity: Related compounds are classified as harmful if swallowed or in contact with skin[2].
-
Irritation: May cause respiratory tract irritation if inhaled[2][3].
Causality of Safety Protocols: The procedural steps outlined below are directly derived from this hazard assessment. The core principle is containment at the source to prevent unintended exposure and environmental release.
Mandatory Personal Protective Equipment (PPE): A risk assessment necessitates the use of robust PPE. Before handling the compound or its waste, ensure you are wearing:
-
Gloves: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.
-
Protective Clothing: A lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
Section 2: Waste Segregation and Containment Protocol
The foundational principle of chemical waste management is that improper segregation can lead to dangerous chemical reactions, such as the generation of toxic gases, heat, or even explosions[4]. Amines are basic and will react exothermically with acids.
Step-by-Step Containment Procedure:
-
Select a Compatible Waste Container:
-
Choose a container that is in good condition, leak-proof, and chemically compatible with the amine[5][6]. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Crucially, do not use metal containers , as corrosive amines can react with some metals[6].
-
The container must have a secure, screw-on cap to prevent leaks and evaporation. Corks or parafilm are not acceptable closures[4][5].
-
-
Label the Container Correctly:
-
As soon as the first drop of waste enters the container, it must be labeled[4].
-
The label must clearly state "Hazardous Waste" .
-
List all chemical constituents by their full name, including solvents and their approximate percentages. For this specific waste, write "5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine ".
-
Indicate the relevant hazards (e.g., "Corrosive," "Toxic").
-
-
Segregate the Waste Stream:
-
This waste stream must be kept separate from all acidic waste.
-
It is also best practice to separate halogenated and non-halogenated organic wastes, as their final disposal methods and costs can differ[4].
-
-
Store the Waste Container Safely:
-
Keep the waste container closed at all times, except when actively adding waste[4][5]. This is a common and critical compliance failure that can lead to hazardous vapor exposure and spills.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks[5]. The secondary container must be able to hold 110% of the volume of the primary container[5].
-
Section 3: Recommended Disposal Methodologies
Under no circumstances should 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine be disposed of down the drain or in the regular trash[7][8]. This is illegal and poses a significant threat to aquatic ecosystems and wastewater treatment infrastructure.
Primary Disposal Method: Licensed Hazardous Waste Incineration
The only acceptable and compliant method for disposing of this compound is through a licensed hazardous waste management company.
-
Mechanism: High-temperature incineration is a robust technology that breaks down organic molecules into simpler, less harmful compounds like carbon dioxide and water[9].
-
Expert Insight: Because 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a nitrogen-containing organic compound, its incineration will produce nitrogen oxides (NOx)[9][10]. These are atmospheric pollutants that contribute to smog and acid rain[11]. Therefore, the incineration facility must be equipped with advanced flue-gas treatment systems (e.g., selective catalytic reduction) to scrub these NOx emissions and comply with strict environmental regulations. This is why disposal must be handled by specialized, permitted facilities.
-
Your Responsibility: Your role is to ensure the waste is properly contained, labeled, and stored until it is collected by your institution's Environmental Health & Safety (EHS) office or its contracted waste vendor[12].
On-Site Treatment (Not Recommended Without Expert Consultation)
-
Neutralization: In theory, an amine can be neutralized with an acid to form a salt[13][14]. However, performing this in a lab as a disposal step is strongly discouraged for this compound. The reaction can be highly exothermic, and the resulting ammonium salt solution would still be considered hazardous waste, requiring collection and disposal. This procedure should not be attempted without a thoroughly validated and EHS-approved protocol.
Data Summary Table
| Parameter | Information | Source(s) |
| Chemical Name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | [15] |
| CAS Number | 83598-55-4 | [15] |
| Molecular Formula | C₁₁H₁₅NO₂ | [15] |
| Inferred Hazards | Corrosive, Harmful if Swallowed/In Contact with Skin, Eye Damage, Respiratory Irritant | [1][2][3] |
| Incompatible Materials | Strong Oxidizing Agents, Acids | [3][4] |
| Recommended Container | Tightly sealed, screw-cap HDPE or glass container. Do not use metal. | [4][5][6] |
| Primary Disposal Route | Collection for off-site incineration by a licensed hazardous waste vendor. | [4][12] |
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 1.
-
Contain the Spill: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill kit absorbent) to prevent it from spreading.
-
Neutralize (for small spills): Cautiously cover the spill with a weak acid absorbent, such as sodium bisulfate, to neutralize the basic amine.
-
Clean Up: Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a detergent solution, followed by water.
-
Dispose of Waste: All materials used for cleanup (absorbents, wipes, gloves, etc.) are considered hazardous waste and must be placed in a sealed, labeled container for disposal[4].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine waste.
Caption: Decision tree for compliant waste handling from generation to final disposal.
References
- Safety Data Sheet. (2012-01-20). sigma-aldrich.
- SAFETY DATA SHEET - Indan-2-amine. (2023-09-01). Fisher Scientific.
- SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. (2025-12-22). Fisher Scientific.
- 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride.Benchchem.
- Proper Handling of Hazardous Waste Guide.EPA.
- How to Store and Dispose of Hazardous Chemical Waste. (2025-10-28). University of California San Diego.
- Hazardous Waste Guide.UTIA Safety Office.
- 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-.PubChem.
- Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. (2025-08-10). ResearchGate.
- Steam Boiler Amines: Neutralizing & Film-Forming.Chardon Labs.
- SAFETY DATA SHEET. (2024-08-07). Sigma-Aldrich.
- Incineration Processes and Environmental Releases.NCBI - NIH.
- Proper Disposal of 2-Amino-4,6-dimethoxy-1,3,5-triazine: A Guide for Laboratory Professionals.Benchchem.
- Hazardous Waste and Disposal.American Chemical Society.
- Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. (2016-09-28). ScholarWorks at University of Montana.
- Hazardous Waste Disposal Procedures.The University of Chicago Environmental Health and Safety.
- 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.PubChem.
- Guidelines: Handling and Disposal of Chemicals.Purdue College of Engineering.
- Neutralizing Amine Treatments for Boilers.ChemREADY.
- Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de. (2016-09-28). SciSpace.
- SAFETY DATA SHEET. (2024-09-06). Sigma-Aldrich.
- Neutralizing Amine for Condensate and Feed Water Corrosion Control.Veolia.
- 5,6-Dimethoxy-1-indanone.PubChem.
- Amine Treatment.Metrohm.
- 3-Amino-5,6-dimethoxy-2,3-dihydro-1h-inden-1-one hydrochloride.ChemScene.
- A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators.MDPI.
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A Senior Application Scientist's Guide to Handling 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Welcome to a comprehensive guide designed for the precise and safe handling of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and control we maintain in the laboratory. This document moves beyond a simple checklist, offering a procedural and logical framework for managing this aromatic amine, ensuring both personal safety and experimental validity.
Hazard Assessment and Risk Mitigation
Before any handling operation, a thorough risk assessment is mandatory.[4][5] This involves understanding the potential hazards and planning accordingly.
Key Potential Hazards:
-
Dermal Absorption: Aromatic amines can be absorbed through the skin, potentially leading to systemic toxicity.[1]
-
Inhalation: If the compound is a powder or becomes aerosolized, inhalation is a significant risk.
-
Eye Contact: Direct contact can cause severe irritation or damage.
-
Carcinogenicity & Mutagenicity: Many primary aromatic amines are known or suspected carcinogens and mutagens.[2][3]
Based on these hazards, a multi-layered safety approach is required, beginning with engineering controls and culminating in specific personal protective equipment (PPE).
| Risk Level | Operation | Minimum PPE Requirement |
| Low | Handling sealed containers, visual inspection. | Standard lab coat, safety glasses with side shields, single pair of nitrile gloves. |
| Medium | Weighing solids, preparing solutions in a fume hood. | Chemical-resistant lab coat, chemical splash goggles, double-gloving (nitrile). |
| High | Large-scale operations, potential for spills or aerosol generation. | Chemical-resistant suit or apron over lab coat, face shield over goggles, double-gloving (nitrile), respiratory protection. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task.
Primary Engineering Controls
All operations involving the handling of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine, especially when not in a sealed container, must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of vapors or dust.
Hand Protection: The Critical Barrier
Standard disposable nitrile gloves may offer only short-term splash protection against amines.[6][7] Aromatic hydrocarbons and amines can cause nitrile to swell and degrade.[6][8]
-
Routine Handling (Medium Risk): Double-gloving is mandatory. A common and effective practice is to wear two pairs of nitrile gloves. This significantly increases protection time.
-
High-Risk Operations: For prolonged exposure scenarios, consider using a more robust glove, such as a neoprene or PVC glove, over an inner nitrile glove.[9]
-
Immediate Action: If a glove comes into contact with the chemical, it must be removed and replaced immediately.[7][10]
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields are required for any work in the laboratory.
-
Recommended for Active Handling: Chemical splash goggles should be worn when handling the compound outside of a sealed container.[4][5]
-
High-Risk/Splash Potential: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashes.[9][11]
Body Protection
A standard lab coat is insufficient. A chemical-resistant, long-sleeved lab coat should be worn and kept fully buttoned. For operations with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[11]
Respiratory Protection
In most cases, working within a properly functioning fume hood will provide adequate respiratory protection. However, in situations where the fume hood is not available or in the event of a significant spill, respiratory protection is essential.
-
For Powders/Dusts: A half-mask or full-face respirator with P100 (HEPA) filters.
-
For Vapors: A half-mask or full-face respirator with organic vapor cartridges.[4][5][9]
Operational Workflow: A Step-by-Step Guide
A systematic workflow minimizes the chance of accidental exposure.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
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- 5. diplomatacomercial.com [diplomatacomercial.com]
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- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
